molecular formula C10H15N B1355285 1-(o-Tolyl)propan-1-amine CAS No. 473732-55-7

1-(o-Tolyl)propan-1-amine

Cat. No.: B1355285
CAS No.: 473732-55-7
M. Wt: 149.23 g/mol
InChI Key: HGENVWDJZZWESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(o-Tolyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGENVWDJZZWESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-1-(o-Tolyl)propan-1-amine: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(o-Tolyl)propan-1-amine is a critical chiral building block in modern medicinal chemistry and drug development.[1][2][3] Its stereochemically defined structure is integral to the synthesis of numerous biologically active molecules, where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] This guide provides an in-depth technical overview of the primary synthetic strategies for producing this valuable amine with high enantiopurity. We will delve into the mechanistic underpinnings of asymmetric reductive amination, provide a detailed experimental protocol, and discuss alternative methodologies such as enzymatic resolution. Furthermore, this document outlines the analytical techniques required for chiral purity assessment and highlights the significance of this compound in pharmaceutical applications.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products.[4] The human body, being inherently chiral, often interacts differently with the two enantiomers of a chiral drug.[1][2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] This stereoselectivity makes the synthesis of single-enantiomer compounds a paramount objective in the pharmaceutical industry.[3][5][6]

(R)-1-(o-Tolyl)propan-1-amine, with its specific three-dimensional arrangement, serves as a foundational fragment for constructing more complex chiral molecules.[1][2] Its synthesis, therefore, requires robust and highly stereocontrolled methodologies to ensure the production of enantiomerically pure material suitable for pharmaceutical development.

Strategic Approaches to the Synthesis of (R)-1-(o-Tolyl)propan-1-amine

Several synthetic strategies can be employed to obtain (R)-1-(o-Tolyl)propan-1-amine. The choice of method often depends on factors such as scale, cost, required enantiomeric purity, and available technology. The principal approaches are:

  • Asymmetric Reductive Amination: This is one of the most direct and atom-economical methods.[7][8][9] It involves the reaction of a prochiral ketone (o-tolylpropanone) with an amine source in the presence of a chiral catalyst and a reducing agent.

  • Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes, such as lipases or transaminases, to selectively acylate or deacylate one enantiomer from a racemic mixture of the amine, allowing for the separation of the desired (R)-enantiomer.[10][11]

  • Resolution via Diastereomeric Salt Formation: A classical chemical resolution technique where the racemic amine is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

This guide will focus primarily on asymmetric reductive amination due to its efficiency and high potential for achieving excellent enantioselectivity.

In-Depth Focus: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot reaction that converts a ketone into a chiral amine.[7][12][13] The process involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.[14][15]

Mechanistic Rationale and Causality

The key to achieving high enantioselectivity lies in the chiral catalyst, which creates a chiral environment for the reduction of the imine intermediate. A widely successful approach is the Noyori-type asymmetric hydrogenation, which often employs Ruthenium (Ru) or Rhodium (Rh) catalysts bearing chiral phosphine ligands like BINAP.[16][17][18][19]

The generally accepted mechanism for a Ru-BINAP catalyzed hydrogenation involves the following key steps:[16][17]

  • Catalyst Activation: The precatalyst, often a Ru(II) dihalide complex, is activated with a hydrogen source to form a reactive Ru-hydride species.

  • Imine Formation: The starting ketone, 1-(o-tolyl)propan-1-one, reacts with an ammonia source (e.g., ammonium acetate) to form the corresponding prochiral imine.

  • Asymmetric Reduction: The imine coordinates to the chiral Ru-hydride catalyst. The hydrogen is then transferred to the imine carbon in a stereoselective manner, dictated by the chirality of the BINAP ligand. This step sets the stereocenter of the final amine product.

  • Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the catalyst is regenerated to participate in another catalytic cycle.

The choice of the (R)- or (S)-enantiomer of the chiral ligand directly determines whether the (R)- or (S)-amine is produced. For the synthesis of (R)-1-(o-Tolyl)propan-1-amine, a catalyst with the appropriate chirality, such as one derived from (R)-BINAP, is selected.

Visualizing the Synthetic Workflow

G cluster_0 Asymmetric Reductive Amination Workflow Start 1-(o-Tolyl)propan-1-one (Prochiral Ketone) Reaction One-Pot Reaction: Imine Formation & Asymmetric Hydrogenation Start->Reaction Reagents Ammonium Acetate (NH4OAc) Chiral Ru-Catalyst H2 (Reductant) Reagents->Reaction Workup Quenching Extraction Purification Reaction->Workup Product (R)-1-(o-Tolyl)propan-1-amine Workup->Product Analysis Chiral HPLC NMR Spectroscopy Product->Analysis Final_Product Enantiopure Product (ee > 99%) Analysis->Final_Product

Caption: Workflow for the synthesis of (R)-1-(o-Tolyl)propan-1-amine.

Detailed Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)
1-(o-Tolyl)propan-1-one7533-30-4148.2010.0
[RuCl2(p-cymene)]252462-29-0612.390.025 (0.5 mol%)
(R)-Xyl-BINAP145965-49-1704.840.055 (0.55 mol%)
Ammonium Acetate (NH4OAc)631-61-877.0815.0
2,2,2-Trifluoroethanol (TFE)75-89-8100.0420 mL
Hydrogen (H2) gas1333-74-02.0250 bar

Procedure:

  • Catalyst Preparation: In a glovebox, to an autoclave insert, add [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (R)-Xyl-BINAP (38.8 mg, 0.055 mmol). Add 5 mL of degassed TFE and stir the mixture at room temperature for 30 minutes to form the precatalyst.

  • Reaction Setup: To the autoclave insert containing the catalyst, add 1-(o-tolyl)propan-1-one (1.48 g, 10.0 mmol) and ammonium acetate (1.16 g, 15.0 mmol). Add an additional 15 mL of degassed TFE.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to 50 bar of H2.

  • Reaction: Place the autoclave in a heating block and stir the reaction mixture at 80°C for 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Quench the reaction mixture by adding 20 mL of 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-1-(o-tolyl)propan-1-amine.

Alternative Strategy: Enzymatic Kinetic Resolution

For certain applications, particularly where metal catalysts are undesirable, enzymatic kinetic resolution offers a "greener" alternative. This method exploits the high stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture of 1-(o-tolyl)propan-1-amine.

Principle of Operation:

In a typical lipase-catalyzed kinetic resolution, the racemic amine is reacted with an acyl donor (e.g., ethyl acetate) in an organic solvent. The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the other enantiomer (the desired (R)-amine) unreacted. The unreacted (R)-amine can then be separated from the acylated (S)-amide.

G cluster_1 Enzymatic Kinetic Resolution Racemate Racemic This compound ((R)- and (S)-forms) Reaction Selective Acylation of (S)-enantiomer Racemate->Reaction Enzyme Lipase (e.g., CAL-B) Acyl Donor (e.g., Ethyl Acetate) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation Product_R (R)-1-(o-Tolyl)propan-1-amine (Unreacted) Separation->Product_R Product_S_Amide (S)-N-acetyl-1-(o-tolyl)propan-1-amine Separation->Product_S_Amide

Sources

An In-depth Technical Guide to (S)-1-(o-Tolyl)propan-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(o-Tolyl)propan-1-amine is a chiral primary amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-1-(o-olyl)propan-1-amine. It details robust methodologies for its stereoselective synthesis, including modern catalytic approaches and classical resolution techniques. Furthermore, this document outlines detailed protocols for its analytical characterization, with a focus on spectroscopic analysis and chromatographic methods for determining enantiomeric purity. Finally, it discusses the compound's chemical reactivity, key applications as a synthetic intermediate, and essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chiral amine.

Compound Identification and Physicochemical Properties

(S)-1-(o-Tolyl)propan-1-amine, also systematically named (S)-1-(2-methylphenyl)propan-1-amine, is a chiral molecule whose utility is fundamentally linked to its three-dimensional structure. The "(S)" designation denotes the specific spatial arrangement of the substituents around the chiral center (the carbon atom bonded to the amine group, the tolyl group, the ethyl group, and a hydrogen atom).

Core Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The core identifiers for this amine are summarized below.

IdentifierValueSource
IUPAC Name (S)-1-(2-methylphenyl)propan-1-aminePubChem[1]
Molecular Formula C₁₀H₁₅NPubChem[1]
Molecular Weight 149.23 g/mol PubChem[1]
CAS Number 874015-38-0 (for the (S)-hydrochloride salt)Guidechem[2]
473732-55-7 (for the racemic mixture)PubChem[1]
Canonical SMILES CCC(C1=CC=CC=C1C)NPubChem[1]
InChIKey HGENVWDJZZWESY-UHFFFAOYSA-N (racemic)PubChem[1]
Physical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While specific experimental data for the free base of the (S)-enantiomer is not widely published, the following table includes data from the Safety Data Sheet of a closely related structural analog, 2-amino-2-methyl-1-propanol, which serves as a reasonable estimate.

PropertyEstimated ValueSource & Notes
Appearance Colorless to pale yellow liquid or low melting solidGeneral property of similar amines.
Boiling Point ~165 °C at 760 mmHgBased on data for 2-amino-2-methyl-1-propanol.[3]
Melting Point ~24 - 32 °CBased on data for 2-amino-2-methyl-1-propanol.[3]
Density ~0.930 g/cm³Based on data for 2-amino-2-methyl-1-propanol.[3]
Solubility Miscible in water and soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane).Based on data for 2-amino-2-methyl-1-propanol.[3]
Optical Rotation Not specified in reviewed literature.The value is dependent on solvent, concentration, and temperature. It would be levorotatory (-) or dextrorotatory (+) and must be determined experimentally.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-1-(o-Tolyl)propan-1-amine is a critical step in its utilization. The primary challenge is controlling the stereochemistry at the newly formed chiral center. The precursor for most routes is the prochiral ketone, 2'-methylpropiophenone. Three principal strategies are employed in the field: asymmetric synthesis, chiral resolution, and enzymatic resolution.

Asymmetric Synthesis: Enantioselective Reductive Amination

The most direct and atom-economical approach is the asymmetric reductive amination of 2'-methylpropiophenone. This method constructs the chiral amine directly from the ketone in a single conceptual step, avoiding the need to separate enantiomers from a racemic mixture.

Causality Behind the Method: This strategy relies on the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced by a hydride source. The key to enantioselectivity is the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of the (S)-enantiomer over the (R)-enantiomer.

Key Approaches:

  • Transition Metal Catalysis: Chiral ligands complexed with metals like Iridium or Ruthenium can catalyze the hydrogenation or transfer hydrogenation of the intermediate imine with high enantioselectivity.

  • Organocatalysis: Chiral phosphoric acids or other hydrogen-bond donors can act as catalysts, activating the imine towards reduction by a mild reducing agent like a Hantzsch ester.

  • Biocatalysis: Enzymes such as Imine Reductases (IREDs) or Reductive Aminases (RedAms) offer exceptional selectivity under mild, aqueous conditions, making them a green chemistry alternative.

G cluster_start Starting Materials cluster_process Catalytic Cycle ketone 2'-Methylpropiophenone (Prochiral Ketone) imine In-situ Imine Formation ketone->imine ammonia Ammonia Source (e.g., NH₄OAc) ammonia->imine hydride Hydride Source (e.g., Hantzsch Ester, H₂) reduction Enantioselective Hydride Transfer hydride->reduction catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid, Enzyme, Metal Complex) catalyst->reduction imine->reduction Coordination/ Activation reduction->catalyst Catalyst Regeneration product (S)-1-(o-Tolyl)propan-1-amine (Enantioenriched) reduction->product G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Dissolve Amine Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter sample->filter inject Inject Sample onto Chiral Column filter->inject separate Separation of Enantiomers (S) and (R) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas (A_S and A_R) detect->integrate calculate Calculate % e.e. [(A_S - A_R) / (A_S + A_R)] * 100 integrate->calculate report report calculate->report Final Report

Sources

Spectroscopic Elucidation of 1-(o-Tolyl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-(o-Tolyl)propan-1-amine and its Spectroscopic Signature

This compound (also known as 1-(2-methylphenyl)propan-1-amine) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol [1]. Its structure, featuring a propyl amine group attached to an ortho-substituted toluene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and elucidating its structure in various chemical contexts.

The primary spectroscopic techniques employed for the characterization of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a detailed interpretation of the spectral features and the rationale behind them. Furthermore, it will provide standardized protocols for acquiring such data, ensuring a self-validating system for experimental replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-aromatic7.10 - 7.40Multiplet4H
Hα (methine)4.15Triplet1H
H-tolyl (CH₃)2.35Singlet3H
Hβ (methylene)1.70Multiplet2H
H-NH₂1.50Broad Singlet2H
Hγ (methyl)0.95Triplet3H

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

  • Aromatic Protons (7.10 - 7.40 ppm): The four protons on the ortho-substituted benzene ring are expected to appear as a complex multiplet in the downfield region. Their chemical shifts are influenced by the electron-donating nature of the alkyl substituents and the deshielding effect of the aromatic ring current.

  • Methine Proton (Hα, ~4.15 ppm): The proton on the carbon bearing the amine group is significantly deshielded due to the electronegativity of the nitrogen atom and its benzylic position. It is predicted to be a triplet due to coupling with the adjacent methylene (Hβ) protons.

  • Tolyl Methyl Protons (~2.35 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet, as they have no adjacent protons to couple with.

  • Methylene Protons (Hβ, ~1.70 ppm): These two protons are adjacent to both the chiral center (Hα) and the terminal methyl group (Hγ), resulting in a complex multiplet.

  • Amine Protons (H-NH₂, ~1.50 ppm): The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and rapid exchange with residual water or acidic protons.[2] This peak will disappear upon the addition of D₂O, a key diagnostic test for exchangeable protons.

  • Terminal Methyl Protons (Hγ, ~0.95 ppm): These protons are in a typical upfield alkyl region and are expected to be a triplet due to coupling with the adjacent methylene (Hβ) protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The predicted ¹³C NMR data for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-aromatic (quaternary, C-alkyl)142.5
C-aromatic (quaternary, C-amine)136.0
C-aromatic (CH)130.5
C-aromatic (CH)127.0
C-aromatic (CH)126.5
C-aromatic (CH)125.0
Cα (methine)55.0
Cβ (methylene)30.0
C-tolyl (CH₃)19.0
Cγ (methyl)11.0

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

  • Aromatic Carbons (125.0 - 142.5 ppm): The six carbons of the tolyl group are expected in this region. The two quaternary carbons (attached to the propyl amine and the methyl group) will have distinct chemical shifts from the four protonated aromatic carbons.

  • Methine Carbon (Cα, ~55.0 ppm): The carbon directly attached to the nitrogen atom is deshielded and appears in the mid-field region.

  • Alkyl Carbons (11.0 - 30.0 ppm): The remaining aliphatic carbons (Cβ, Cγ, and the tolyl methyl carbon) appear in the upfield region, with their specific shifts determined by their substitution and distance from the aromatic ring and heteroatom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the NMR tube and gently vortex or invert to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal for 2-4 seconds.

    • Use a relaxation delay of 1-5 seconds between scans.

    • Accumulate a sufficient number of scans (e.g., 8-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Acquire the FID with a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The predicted characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityFunctional Group
N-H Stretch3300 - 3400 (two bands)MediumPrimary Amine
C-H Stretch (aromatic)3000 - 3100MediumAromatic Ring
C-H Stretch (aliphatic)2850 - 2960StrongAlkyl Groups
N-H Bend (scissoring)1580 - 1650MediumPrimary Amine
C=C Stretch (aromatic)1450 - 1600Medium-WeakAromatic Ring
C-N Stretch1000 - 1250MediumAliphatic Amine
C-H Bend (out-of-plane)730 - 770Strongortho-disubstituted Aromatic

Note: Predicted data generated using online IR prediction tools. Actual experimental values may vary.

  • N-H Stretching (3300 - 3400 cm⁻¹): Primary amines characteristically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[3][4].

  • C-H Stretching (2850 - 3100 cm⁻¹): The sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic propyl and tolyl methyl groups. The weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the aromatic ring.

  • N-H Bending (1580 - 1650 cm⁻¹): The scissoring vibration of the primary amine group gives rise to a medium-intensity band in this region[3].

  • Aromatic C=C Stretching (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring typically results in a series of sharp bands of variable intensity.

  • C-N Stretching (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in an aliphatic amine is expected in this region[5].

  • Aromatic C-H Bending (730 - 770 cm⁻¹): A strong absorption in this region is highly indicative of an ortho-disubstituted benzene ring, arising from the out-of-plane bending of the adjacent aromatic C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted MS Data

For this compound, electron ionization (EI) would likely lead to the following key fragments, as summarized in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonComments
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
120[M - C₂H₅]⁺Loss of an ethyl group via α-cleavage
106[C₇H₈N]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion, common in benzyl compounds

Note: Predicted data based on typical fragmentation patterns of benzylic amines.

  • Molecular Ion (m/z 149): The peak corresponding to the intact molecule radical cation is expected, confirming the molecular weight.

  • Alpha-Cleavage (m/z 120): A common and often dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, the loss of an ethyl radical (•CH₂CH₃) would result in a stable, resonance-stabilized iminium ion at m/z 120. This is often the base peak.

  • Benzylic Cleavage (m/z 106): Cleavage of the bond between the benzylic carbon and the propyl chain can also occur, leading to a fragment containing the tolyl group and the nitrogen.

  • Tropylium Ion (m/z 91): The formation of the highly stable tropylium cation is a hallmark of compounds containing a benzyl group and is expected to be a significant peak in the spectrum.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography (GC) Setup:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.

    • Employ a temperature program to elute the compound of interest.

  • Mass Spectrometry (MS) Setup:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization (EI) energy of 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. The logical workflow for this analysis is depicted below.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Functional_Groups Functional Groups (Amine, Aromatic) IR->Functional_Groups MS MS Molecular_Weight_Formula Molecular Weight & Fragmentation MS->Molecular_Weight_Formula NMR NMR Carbon_Hydrogen_Framework C-H Framework & Connectivity NMR->Carbon_Hydrogen_Framework Structure Structure of This compound Functional_Groups->Structure Molecular_Weight_Formula->Structure Carbon_Hydrogen_Framework->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with fundamental spectroscopic principles, a detailed and confident structural assignment can be made. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predictions laid out in this guide. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

  • SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(o-Tolyl)propan-1-ol - MS (GC). John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. In Organic Chemistry Online. Retrieved January 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). N-Propyl-1-phenylpropan-1-amine - 13C NMR. John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved January 18, 2026, from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. U.S. Government Publishing Office. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 18, 2026, from [Link]

  • Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved January 18, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]

  • PubMed. (2006). Fragmentation mechanisms of protonated benzylamines. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to 1-(o-Tolyl)propan-1-amine: Commercial Availability, Purity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

In the landscape of modern drug discovery and development, chiral amines represent a cornerstone class of building blocks. Their prevalence in active pharmaceutical ingredients (APIs) is a testament to their ability to form critical interactions with biological targets. Among these, 1-(o-Tolyl)propan-1-amine, with its distinct stereocenter and aromatic moiety, serves as a valuable synthon for creating complex molecular architectures. The precise control of its purity and enantiomeric excess is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of novel therapeutics. This guide provides an in-depth technical overview of the commercial availability and purity considerations for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of suppliers, catering to the needs of both small-scale research and larger-scale development projects. It is typically offered as a racemic mixture or as its individual (R) and (S) enantiomers, often in the form of a hydrochloride salt to improve handling and stability.

The purity of commercially available this compound is a critical parameter that directly impacts its suitability for specific applications. Suppliers generally provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While accessing specific CoAs for every batch from all suppliers can be challenging without a direct inquiry, the stated purity levels from various vendors typically range from 95% to over 98%.

It is imperative for researchers to scrutinize the CoA to understand the impurity profile, as even minor impurities can have significant downstream effects in a multi-step synthesis or biological assay.

Supplier Product Name CAS Number Stated Purity
BLDpharm(R)-1-(o-Tolyl)propan-1-amine105290-96-8Specification available upon request
Sigma-Aldrich(R)-1-(o-Tolyl)propan-1-amine hydrochlorideNot explicitly statedCoA available for specific lots
PubChemThis compound473732-55-7(Aggregated data)

Synthesis and Purification Strategies: Ensuring High Purity

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the reductive amination of o-tolyl propan-1-one. This approach offers a straightforward pathway to the desired amine.

Experimental Protocol: Reductive Amination

A generalized protocol for the synthesis of this compound via reductive amination is as follows:

  • Imine Formation: o-Tolyl propan-1-one is reacted with a suitable amine source, such as ammonia or a protected amine, in an appropriate solvent. This reaction is often catalyzed by a mild acid to facilitate the formation of the intermediate imine.

  • Reduction: The resulting imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.

  • Work-up and Isolation: Following the reduction, an aqueous work-up is performed to quench any remaining reducing agent and to separate the product from inorganic byproducts. The crude amine is then extracted into an organic solvent.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to remove any unreacted starting materials and side products.

Diagram of the Synthesis Workflow

G start o-Tolyl propan-1-one + Amine Source imine_formation Imine Formation (Acid Catalyst) start->imine_formation reduction Reduction (e.g., NaBH₄) imine_formation->reduction workup Aqueous Work-up and Extraction reduction->workup purification Flash Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Chiral Purification: Isolating Enantiomers

For applications in drug development, the separation of the racemic mixture into its individual enantiomers is often a mandatory step. Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Key Considerations for Preparative Chiral HPLC:

  • Chiral Stationary Phase (CSP): The choice of CSP is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral amines.

  • Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), must be carefully optimized to achieve baseline separation of the enantiomers.

  • Scale-up: Method development is initially performed on an analytical scale and then scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.

Analytical Characterization: Verifying Purity and Identity

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule and for identifying impurities.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to expect for this compound include the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of this compound and for quantifying the enantiomeric excess (ee) of chiral samples.

  • Purity Analysis: A reversed-phase HPLC method is typically used to assess the chemical purity. The sample is separated on a C18 column, and the percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC, using a suitable chiral stationary phase, is employed to separate the (R) and (S) enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

Diagram of the Purity Assessment Workflow

G sample Commercial or Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc_purity Reversed-Phase HPLC sample->hplc_purity chiral_hplc Chiral HPLC sample->chiral_hplc structural_verification Structural Verification nmr->structural_verification purity_assessment Chemical Purity (%) hplc_purity->purity_assessment ee_determination Enantiomeric Excess (% ee) chiral_hplc->ee_determination

Caption: Workflow for the analytical assessment of this compound.

Application in Drug Discovery and Development

Chiral amines, including this compound, are integral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from their ability to introduce a key chiral center and to serve as a handle for further molecular elaboration. While specific examples of marketed drugs containing the this compound scaffold are not readily found in publicly available literature, its structural motifs are present in numerous research and preclinical candidates.

The o-tolyl group provides a lipophilic aromatic region that can engage in hydrophobic or π-stacking interactions with biological targets. The primary amine functionality serves as a versatile reactive site for the formation of amides, ureas, sulfonamides, and other functional groups commonly found in bioactive molecules. The stereochemistry at the benzylic position is often critical for biological activity, as one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. A thorough understanding of its commercial availability, purity specifications, and the methods for its synthesis, purification, and analysis is crucial for its effective utilization. By carefully controlling the quality of this key intermediate, researchers and scientists can enhance the reliability and success of their drug discovery programs. The principles and protocols outlined in this guide provide a solid foundation for working with this compound and for harnessing its potential in the creation of novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Google Patents. Process for the synthesis of lactams. [2]

  • Wikipedia. Mephedrone. [Link][3]

  • Phenomenex. Chiral HPLC Separations. [Link][4]

  • ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link][5]

  • BGB Analytik. CHIRAL Handbook. [Link][6]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link][7]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link][8]

  • Angene Chemical. 1-(p-Tolyl)propan-1-ol(CAS# 25574-04-3 ). [Link][9]

  • PMC - NIH. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link][10]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link][11]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link][12]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link][13]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link][14]

  • SpectraBase. 1-(o-Tolyl)propan-1-ol - Optional[MS (GC)] - Spectrum. [Link][15]

Sources

A Comprehensive Technical Guide to the Stereoselective Synthesis of 1-(o-Tolyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereoselective synthesis of 1-(o-Tolyl)propan-1-amine and its derivatives, critical chiral building blocks in modern medicinal chemistry and materials science. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, robust and efficient synthetic strategies are paramount.[1][2] This document will detail the primary synthetic routes, delve into the mechanistic underpinnings of stereocontrol, and provide practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral this compound Scaffolds

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] The specific stereochemistry of an amine can profoundly influence its pharmacological and toxicological profile, making enantioselective synthesis a cornerstone of modern drug discovery.[1][2] The this compound framework, in particular, offers a unique combination of steric and electronic properties that make it a valuable component in the design of novel therapeutic agents. The strategic placement of the ortho-tolyl group can influence binding interactions with biological targets and modulate metabolic stability.

This guide will focus on the most effective and widely employed strategies for accessing enantiomerically enriched this compound derivatives, with a strong emphasis on the practical aspects and the rationale behind methodological choices.

Key Synthetic Strategies for Stereoselective Synthesis

The stereoselective synthesis of this compound primarily revolves around two main approaches: the asymmetric modification of a prochiral ketone precursor, 1-(o-tolyl)propan-1-one, or the resolution of a racemic mixture. This guide will concentrate on the more efficient and scalable asymmetric synthetic routes.

Asymmetric Reductive Amination of 1-(o-Tolyl)propan-1-one

Asymmetric reductive amination stands out as one of the most direct and atom-economical methods for the synthesis of chiral amines from ketones. This one-pot transformation involves the condensation of a ketone with an amine source to form an intermediate imine (or enamine), which is then asymmetrically reduced to the desired chiral amine.

A general workflow for this process is outlined below:

Reductive_Amination_Workflow Ketone 1-(o-Tolyl)propan-1-one Imine Prochiral Imine Intermediate Ketone->Imine Condensation Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine Catalyst Chiral Catalyst Catalyst->Imine Coordination & Activation Reducing_Agent Reducing Agent Reducing_Agent->Imine Hydride Transfer Chiral_Amine Enantiomerically Enriched this compound Imine->Chiral_Amine Asymmetric Reduction

Figure 1: General workflow for asymmetric reductive amination.

Causality Behind Experimental Choices:

The success of asymmetric reductive amination hinges on the careful selection of the chiral catalyst and the reducing agent. The catalyst is responsible for creating a chiral environment around the imine intermediate, thereby directing the approach of the reducing agent to one of the two enantiotopic faces of the C=N double bond.

Common Reducing Agents:

A variety of reducing agents can be employed in reductive amination, with the choice often depending on the specific catalyst system and substrate.[4]

Reducing AgentCharacteristicsCitation
Sodium Cyanoborohydride (NaBH3CN)Mild reducing agent, selective for imines over ketones.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild and selective, often used in acidic conditions.[4]
Hantzsch EstersOrganic hydrides, often used in organocatalytic reductions.
Molecular Hydrogen (H2) with a Metal CatalystCan be highly effective but may require high pressures.

Experimental Protocol: Organocatalytic Asymmetric Reductive Amination

This protocol is a representative example based on established principles of organocatalysis for the synthesis of chiral benzylic amines.

Materials:

  • 1-(o-Tolyl)propan-1-one

  • Ammonium acetate (or other ammonia source)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 1-(o-tolyl)propan-1-one (1.0 mmol), ammonium acetate (5.0 mmol), and the chiral phosphoric acid catalyst (0.05-0.1 mmol).

  • Add anhydrous solvent (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the Hantzsch ester (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (this may require optimization, e.g., 40-60 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Asymmetric Reduction of 1-(o-Tolyl)propan-1-one to a Chiral Alcohol Intermediate

An alternative and highly effective two-step approach involves the asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(o-tolyl)propan-1-ol. This alcohol can then be converted to the desired amine with retention or inversion of stereochemistry, depending on the chosen method.

Two_Step_Synthesis Ketone 1-(o-Tolyl)propan-1-one Chiral_Alcohol Enantiomerically Enriched 1-(o-Tolyl)propan-1-ol Ketone->Chiral_Alcohol Asymmetric Reduction Chiral_Catalyst Chiral Catalyst/Reagent Chiral_Catalyst->Ketone Stereodirecting Group Reducing_Agent Reducing Agent Reducing_Agent->Ketone Hydride Delivery Activation Activation of Hydroxyl Group (e.g., TsCl, MsCl) Chiral_Alcohol->Activation Nucleophilic_Sub Nucleophilic Substitution (e.g., NaN3, NH3) Activation->Nucleophilic_Sub Chiral_Amine Enantiomerically Enriched this compound Nucleophilic_Sub->Chiral_Amine

Figure 2: Two-step synthesis via a chiral alcohol intermediate.

Catalytic Systems for Asymmetric Ketone Reduction:

A plethora of highly efficient catalytic systems have been developed for the asymmetric reduction of prochiral ketones.[5][6][7][8]

Catalyst TypeDescriptionKey Features
CBS Catalysts (Corey-Bakshi-Shibata) Oxazaborolidine-based catalysts that coordinate with both the reducing agent (borane) and the ketone.High enantioselectivity, predictable stereochemical outcome.
Noyori-type Ru-BINAP Catalysts Ruthenium complexes with chiral diphosphine ligands for asymmetric transfer hydrogenation or hydrogenation.High turnover numbers, applicable to a wide range of ketones.
Chiral Metal Hydrides Reagents such as BINAL-H (derived from BINOL) and DIP-Chloride (derived from α-pinene).Stoichiometric or catalytic use, excellent enantioselectivity for certain ketone classes.[8]
Biocatalysts (e.g., Ketoreductases) Enzymes that can reduce ketones with high enantioselectivity under mild conditions.Environmentally friendly, often exhibit exquisite selectivity.

Experimental Protocol: Asymmetric Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol is based on the practical and efficient method of generating the CBS catalyst in situ.[6]

Materials:

  • 1-(o-Tolyl)propan-1-one

  • Chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one)

  • Borane-tetrahydrofuran complex (BH3·THF) solution

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral lactam alcohol (0.1 mmol).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C.

  • Slowly add the BH3·THF solution (1.0 M in THF, 0.3 mmol) to the chiral lactam alcohol solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, dissolve 1-(o-tolyl)propan-1-one (1.0 mmol) in anhydrous THF (3 mL).

  • Slowly add the ketone solution to the catalyst solution via syringe pump over 30 minutes.

  • Stir the reaction until complete conversion is observed (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.

Conversion of the Chiral Alcohol to the Amine:

The enantiomerically enriched 1-(o-tolyl)propan-1-ol can be converted to the corresponding amine via several established methods, such as:

  • Mitsunobu Reaction: Reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) in the presence of triphenylphosphine and a dialkyl azodicarboxylate. This typically proceeds with inversion of stereochemistry.

  • Activation and Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or sodium azide followed by reduction). This two-step sequence also generally proceeds with overall inversion of configuration.

Applications in Drug Discovery and Development

Chiral this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The unique structural features of this scaffold can be exploited to design ligands for a variety of biological targets. While specific drug candidates containing this exact fragment may not be widely publicized, the broader class of chiral benzylic amines is of significant interest in medicinal chemistry.[3] Their incorporation into drug candidates can influence receptor binding affinity and selectivity.[9]

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet crucial endeavor in modern organic chemistry. This guide has outlined the most effective and practical strategies, with a focus on asymmetric reductive amination and the asymmetric reduction of a prochiral ketone precursor. The choice of synthetic route and catalytic system should be guided by factors such as desired stereochemical outcome, scalability, and the availability of starting materials and reagents. A thorough understanding of the underlying mechanistic principles is essential for the successful development and optimization of these important transformations. As the field of asymmetric catalysis continues to evolve, even more efficient and selective methods for the synthesis of this and other valuable chiral amines are anticipated.

References

Sources

The Strategic Application of 1-(o-Tolyl)propan-1-amine in Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral catalysts is perpetual. Chiral amines, in particular, have emerged as a cornerstone of this field, demonstrating remarkable versatility as both organocatalysts and as ligands for transition metal-catalyzed transformations.[1][2] This technical guide delves into the potential of 1-(o-Tolyl)propan-1-amine as a valuable chiral building block in asymmetric catalysis. While extensive literature on this specific amine is still emerging, its structural motifs suggest significant promise in various catalytic applications. This document will explore its synthesis, stereochemical implications, and potential deployment in asymmetric hydrogenation and other enantioselective reactions, providing field-proven insights and detailed protocols to guide researchers in harnessing its catalytic potential.

Introduction: The Power of Chiral Amines in Asymmetric Synthesis

Chiral amines are fundamental to the synthesis of enantiomerically pure compounds, which is a critical consideration in the development of pharmaceuticals and other bioactive molecules.[3] Their efficacy stems from their ability to form transient chiral intermediates, thereby directing the stereochemical outcome of a reaction.[4] Primary chiral amines, such as this compound, can be utilized in several ways:

  • As Chiral Ligands: They can be coordinated to a metal center, creating a chiral environment that influences the enantioselectivity of reactions like asymmetric hydrogenation, transfer hydrogenation, and various coupling reactions.[3]

  • As Organocatalysts: Primary amines can act as catalysts in their own right, for instance, in Michael additions and aldol reactions, by forming chiral enamines or iminium ions.[1]

  • As Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved.

The strategic placement of a methyl group on the ortho position of the phenyl ring in this compound introduces specific steric hindrance that can be exploited to enhance enantioselectivity in catalytic processes.

Synthesis and Properties of this compound

The accessibility of a chiral catalyst is paramount for its practical application. This compound can be synthesized through various established methodologies. A common approach involves the reductive amination of o-tolylacetone.

General Synthesis Protocol: Reductive Amination

A reliable method for the synthesis of this compound is the reductive amination of o-tolylacetone. This procedure can be adapted to yield either the racemic mixture or, with the use of a chiral directing group or a chiral reducing agent, an enantiomerically enriched product.

Step-by-Step Methodology:

  • Imine Formation: o-Tolylacetone (1.0 eq) is dissolved in an appropriate solvent, such as methanol or dichloromethane. An amine source, such as ammonia in methanol or ammonium acetate (3-10 eq), is added at 0 °C. The reaction is stirred for 15-30 minutes to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (2.0 eq), is added portion-wise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 3-12 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N[5]
Molecular Weight 149.23 g/mol [5]
IUPAC Name 1-(2-methylphenyl)propan-1-amine[5]
CAS Number 473732-55-7[5]

Application in Asymmetric Catalysis: A Forward Look

The true potential of this compound lies in its application as a chiral ligand in metal-catalyzed asymmetric reactions, most notably in asymmetric transfer hydrogenation.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones.[6] The use of chiral ligands derived from primary amines is well-established in this field. A plausible and effective catalytic system can be envisioned by forming a Schiff base between (R)- or (S)-1-(o-Tolyl)propan-1-amine and a suitable aldehyde, followed by coordination to a ruthenium(II) precursor.

Proposed Catalytic System: A ruthenium(II) catalyst bearing a ligand derived from this compound.

Experimental Protocol: Synthesis of a Chiral Ruthenium(II) Catalyst and its Application in ATH

Part A: Ligand Synthesis

  • To a solution of (R)-1-(o-Tolyl)propan-1-amine (1.0 eq) in toluene, add 2-pyridinecarboxaldehyde (1.0 eq).

  • Heat the mixture at reflux with a Dean-Stark trap for 4-6 hours to facilitate the formation of the corresponding imine ligand via condensation.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can be used in the next step without further purification.

Part B: Catalyst Formation and Asymmetric Transfer Hydrogenation

  • In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Schiff base ligand (0.12 mmol) in anhydrous isopropanol (10 mL).

  • Add [Ru(p-cymene)Cl₂]₂ (0.05 mmol) and stir the mixture at 80°C for 1 hour to form the active catalyst in situ.

  • Cool the solution to room temperature and add the prochiral ketone substrate (10 mmol).

  • Add a solution of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC analysis.

Diagram 1: Proposed Experimental Workflow for Asymmetric Transfer Hydrogenation

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & ATH A 1. (R)-1-(o-Tolyl)propan-1-amine + 2-Pyridinecarboxaldehyde in Toluene B 2. Reflux with Dean-Stark Trap A->B C 3. Evaporation B->C D Crude Schiff Base Ligand C->D E 1. Dissolve Ligand in iPrOH D->E Transfer Ligand F 2. Add [Ru(p-cymene)Cl2]2, Heat to 80°C E->F G 3. Cool, Add Ketone Substrate F->G H 4. Add HCOOH/NEt3 G->H I 5. Stir at Room Temperature H->I J 6. Quench, Extract, Purify I->J K Chiral Alcohol Product J->K G Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + HCOO- - Cl- TS Transition State Ru_hydride->TS + Ketone CO2 CO2 Ru_hydride->CO2 + H+ Product_complex [Ru]...ROH Complex TS->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + HCOO- - Alcohol Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Ketone Ketone->TS Formate HCOO- Formate->Ru_precatalyst

Caption: The outer-sphere mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

The key steps in the mechanism are:

  • Activation of the Precatalyst: The ruthenium chloride precatalyst reacts with the formate to generate the active ruthenium hydride species.

  • Hydrogen Transfer: The ketone coordinates to the ruthenium hydride in an outer-sphere fashion, and the hydride is transferred to the carbonyl carbon via a six-membered transition state. The chirality of the ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.

  • Catalyst Regeneration: The resulting ruthenium alkoxide complex reacts with another molecule of formic acid to regenerate the active ruthenium hydride catalyst and release the chiral alcohol product.

The steric bulk of the ortho-tolyl group in the ligand is anticipated to play a crucial role in differentiating the two faces of the prochiral ketone, thereby enhancing the enantioselectivity of the reduction.

Potential in Drug Development and Future Outlook

The development of efficient and scalable routes to chiral molecules is of paramount importance in the pharmaceutical industry. Chiral amines and their derivatives are prevalent structural motifs in many drug candidates. [3]The use of catalysts derived from readily accessible chiral amines like this compound offers a promising avenue for the cost-effective production of enantiomerically pure active pharmaceutical ingredients (APIs).

Further research into the applications of this compound and its derivatives is warranted. Exploring its use in other asymmetric transformations, such as C-C bond-forming reactions and the synthesis of other chiral building blocks, could further solidify its position as a valuable tool for synthetic chemists. The systematic modification of the amine structure, for example, by introducing different substituents on the aromatic ring or altering the alkyl chain, could lead to a library of tunable ligands for a wide range of catalytic applications.

Conclusion

While direct, extensive applications of this compound in asymmetric catalysis are yet to be widely reported, its structural features strongly suggest its potential as a highly effective chiral building block. This guide has outlined a rational approach to its synthesis and proposed its application in the well-established field of asymmetric transfer hydrogenation. The provided protocols and mechanistic insights are intended to serve as a solid foundation for researchers to explore and unlock the full catalytic capabilities of this promising chiral amine. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel chiral catalysts like this compound will undoubtedly play a crucial role in advancing the fields of chemical synthesis and drug discovery.

References

Sources

Whitepaper: 1-(o-Tolyl)propan-1-amine - A Versatile Scaffold for the Development of Next-Generation CNS Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential in neuroscience is a cornerstone of modern medicinal chemistry. Simple, synthetically accessible scaffolds that offer rich potential for analog development are of paramount importance. This guide introduces the 1-(o-Tolyl)propan-1-amine core, a substructure of the classic phenylpropanamine family, as a promising starting point for drug discovery campaigns. While specific biological data on this exact molecule is sparse, a rigorous analysis based on structural analogy and established pharmacological principles strongly suggests its potential as a modulator of critical CNS targets, primarily the monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes. We will explore the compound's physicochemical properties, synthetic tractability, and hypothesized therapeutic applications. Furthermore, this guide provides detailed experimental workflows and protocols to empower research teams to validate these hypotheses and initiate lead optimization programs.

Introduction: The Phenylpropanamine Scaffold in Medicinal Chemistry

The phenylpropanamine framework is a privileged scaffold in neuropharmacology, forming the backbone of numerous clinically successful drugs, from antidepressants to stimulants. Its value lies in its conformational flexibility and the precise three-dimensional orientation of its key pharmacophoric features: an aromatic ring capable of various interactions (π-π, hydrophobic) and a protonatable amine that serves as a critical anchor point for receptor and enzyme binding. The challenge and opportunity in medicinal chemistry lie in fine-tuning this core structure to achieve desired potency, selectivity, and pharmacokinetic profiles, thereby minimizing off-target effects and improving therapeutic outcomes.[1] The introduction of specific substitution patterns on the phenyl ring is a proven strategy to achieve this. The this compound structure, with its unique ortho-methyl group, presents a compelling and underexplored variation on this classic theme.

Physicochemical Profile and Structural Analysis

A molecule's potential as a drug candidate is fundamentally linked to its physicochemical properties. The this compound scaffold possesses several key features that make it an attractive starting point for a CNS-focused drug discovery program.

Key Structural Features:

  • Chiral Center: The C1 carbon, bonded to the amine and the tolyl group, is a stereocenter. This is critically important, as enantiomers often exhibit vastly different potency, selectivity, and metabolic profiles. Future development must involve chiral synthesis or separation to isolate and test the individual (R)- and (S)-enantiomers.[2][3]

  • Primary Amine: The basic amine (pKa ~9-10) will be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Aspartate) in target binding pockets, a common feature in monoamine transporters.[4]

  • The ortho-Methyl Group: This is the defining feature of the scaffold. Compared to an unsubstituted phenyl ring, the ortho-tolyl moiety introduces specific steric and electronic effects.

    • Steric Influence: The methyl group restricts the rotation of the phenyl ring, locking the molecule into a more defined set of low-energy conformations. This conformational constraint can be exploited to enhance binding affinity and selectivity for a specific target isoform.[5]

    • Metabolic Shielding: The methyl group can sterically hinder ortho-hydroxylation, a common metabolic pathway for aromatic rings, potentially improving metabolic stability and oral bioavailability.

    • Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity (LogP), which can influence its ability to cross the blood-brain barrier (BBB).[6]

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅N [7]
Molecular Weight 149.23 g/mol [7]
XLogP3 2.1 [7]
Hydrogen Bond Donor Count 1 [7]
Hydrogen Bond Acceptor Count 1 [7]

| Rotatable Bond Count | 3 | [7] |

These properties align well with general guidelines for CNS drug candidates (e.g., Lipinski's Rule of Five), suggesting good potential for drug-like characteristics.

Synthetic Accessibility

A key advantage of the this compound scaffold is its straightforward synthesis, allowing for rapid generation of analogs. A common and efficient method is the reductive amination of the corresponding ketone, 2'-methylpropiophenone. This two-step, one-pot process is highly amenable to library synthesis for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ketone 2'-Methylpropiophenone reductive_amination Reductive Amination (e.g., NaBH3CN or H2/Pd-C) ketone->reductive_amination Step 1: Imine formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->reductive_amination product This compound (Racemic) reductive_amination->product Step 2: Reduction

Caption: General synthetic scheme for this compound.

Primary Hypothesized Applications: Modulation of Monoamine Systems

Based on its core structure, the most logical therapeutic targets for this compound and its derivatives are the proteins that regulate monoamine neurotransmitter homeostasis.

Targeting Monoamine Transporters (SERT, DAT, NET)

Monoamine transporters are integral membrane proteins that mediate the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft.[8] Inhibition of these transporters is a clinically validated mechanism for treating a wide range of psychiatric and neurological disorders.[4][9]

  • Hypothesis: The this compound scaffold acts as a competitive inhibitor at the substrate binding site (S1) of one or more monoamine transporters.[4] The phenylpropanamine core mimics the endogenous monoamine substrates, while the o-tolyl group can confer selectivity.

  • Potential Therapeutic Indications:

    • Depression & Anxiety: Inhibition of the serotonin transporter (SERT) and/or norepinephrine transporter (NET) is the primary mechanism of action for SSRI and SNRI antidepressants.[8][10]

    • ADHD: Inhibition of the dopamine transporter (DAT) and NET is a key strategy for managing symptoms of Attention-Deficit/Hyperactivity Disorder.[8]

    • Substance Use Disorders: Modulating DAT activity is a strategy being explored for cocaine and methamphetamine addiction.[8]

  • The Selectivity Question: The substitution pattern on the aromatic ring is a critical determinant of selectivity across the MAT family.[9][11] The steric bulk of the ortho-methyl group could favor binding to one transporter over another, potentially leading to a more selective agent with fewer side effects compared to non-selective inhibitors. For example, some studies show that specific substitutions can greatly influence the DAT/SERT selectivity ratio, which is a key factor in determining a compound's pharmacological profile (e.g., stimulant vs. entactogen).[12]

Targeting Monoamine Oxidase (MAO-A/B)

Monoamine oxidase (MAO) is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which have different substrate preferences and inhibitor sensitivities. Inhibition of MAO increases the synaptic availability of neurotransmitters.

  • Hypothesis: The this compound scaffold could act as a reversible inhibitor of MAO-A or MAO-B. The primary amine and the overall structure are consistent with known MAO inhibitors.

  • Potential Therapeutic Indications:

    • Parkinson's Disease: Selective inhibition of MAO-B prevents the breakdown of dopamine in the brain and is a standard therapy for Parkinson's disease.[13]

    • Depression: MAO-A inhibitors are effective antidepressants, though older, irreversible inhibitors have dietary restrictions. A novel, reversible MAO-A inhibitor would be of significant clinical interest.[13]

Proposed Experimental Workflows for Target Validation

To translate these hypotheses into actionable data, a structured experimental cascade is required. The following workflows and protocols provide a robust framework for the initial characterization of this compound and its future analogs.

Initial Screening Cascade

A tiered approach ensures that resources are used efficiently, starting with broad primary assays and progressing to more complex, functional studies for promising hits.

G A Synthesis & Purification of (R)- and (S)-Enantiomers B Primary Screening: MAT & MAO Inhibition Assays A->B C Determine IC50 Values for Active Compounds B->C Hits D Secondary Screening: Selectivity Profiling (e.g., Receptor Panel) C->D E Functional Assays: Neurotransmitter Release vs. Reuptake Inhibition D->E F Preliminary ADME/Tox: Caco-2, hERG, Microsomal Stability E->F G Lead Candidate Selection F->G

Caption: A logical workflow for hit identification and validation.

Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a standard method for measuring a compound's ability to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[10][14]

Objective: To determine the IC₅₀ value of this compound at human SERT, NET, and DAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate: [³H]5-HT for SERT, [³H]Norepinephrine for NET, [³H]Dopamine or [³H]WIN 35,428 for DAT.

  • Test compound (this compound) dissolved in DMSO, serially diluted.

  • Reference inhibitors (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates, cell harvester, scintillation fluid, and microplate scintillation counter.

Methodology:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to ~90% confluency.

  • Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells. Include wells with vehicle only (total uptake) and wells with a high concentration of a known blocker for non-specific uptake. Incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add the radiolabeled substrate to all wells and incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This is typically done using a cell harvester.

  • Lysis & Counting: Lyse the cells and collect the lysate onto filter mats using the cell harvester. Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

    • Normalize the data as a percentage of the specific uptake in the vehicle control wells.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro MAO-A/B Inhibition Assay

This protocol describes a common fluorometric method to measure MAO-A and MAO-B activity and inhibition.[13][15]

Objective: To determine the IC₅₀ value of this compound against human recombinant MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Assay Buffer (e.g., potassium phosphate buffer).

  • MAO substrate (e.g., Kynuramine).[15]

  • Test compound (this compound) dissolved in DMSO, serially diluted.

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • 96-well black microplates (for fluorescence).

  • Fluorescence microplate reader.

Methodology:

  • Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, test compound dilutions, and substrate in assay buffer.

  • Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to wells containing varying concentrations of the test compound or reference inhibitor. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Kynuramine) to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the formation of the fluorescent product (4-hydroxyquinoline) over time (e.g., every minute for 30 minutes) at an appropriate excitation/emission wavelength (e.g., Ex/Em = 320/405 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates as a percentage of the enzyme activity in the vehicle control wells.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions: Lead Optimization

Once initial activity and selectivity are confirmed, this compound serves as an excellent starting point for a lead optimization campaign. A systematic SAR exploration could include:

  • N-functionalization: Introduction of small alkyl groups (methyl, ethyl) on the primary amine can modulate potency and selectivity.

  • Alkyl Chain Modification: Shortening, lengthening, or introducing conformational constraints (e.g., cyclopropane rings) into the propyl chain can fine-tune the positioning of the pharmacophores.

  • Aromatic Ring Substitution: Exploring other substitutions on the tolyl ring (e.g., halogens, methoxy groups) can further modulate electronic properties and metabolic stability.

Conclusion

While not a known drug itself, this compound represents a highly promising and synthetically accessible chemical scaffold. A thorough analysis of its structure, grounded in established medicinal chemistry principles, strongly indicates its potential as a modulator of monoamine transporters and/or monoamine oxidase enzymes. Its unique ortho-methyl substitution provides a clear path for developing novel agents with potentially improved selectivity and pharmacokinetic properties for treating a host of CNS disorders. The experimental frameworks provided in this guide offer a clear and validated path for research organizations to investigate this potential and unlock the therapeutic value of the tolyl-propanamine chemical space.

References

  • Kristensen, A.S., et al. (2011). SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation. Pharmacological Reviews, 63(3), 585-640. Available at: [Link]

  • Youdim, M.B.H., Edmondson, D., & Tipton, K.F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7, 295-309. Available at: [Link]

  • Cheng, M.H. & Kazlauskas, R.J. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Communications, 10(1), 2918. Available at: [Link]

  • Rothman, R.B., & Baumann, M.H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13584017, this compound. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved January 18, 2026, from [Link].

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Rauf, A., Shabana, S. (eds) Cholinesterase and Monoamine Oxidase Inhibitors. Methods in Molecular Biology, vol 2703. Humana, New York, NY. Available at: [Link]

  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. Retrieved January 18, 2026, from [Link].

  • Evotec (Cyprotex). (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 18, 2026, from [Link].

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Parambi, D.G.T., et al. (eds) Neurological and Psychiatric Disorders. Methods in Molecular Biology, vol 2743. Humana, New York, NY. Available at: [Link]

  • ResearchGate. (n.d.). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved January 18, 2026, from [Link].

  • ResearchGate. (n.d.). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Retrieved January 18, 2026, from [Link].

  • Banik, B.K. (2014). A personal perspective on medicinal and pharmaceutical chemistry. BMC Pharmacology and Toxicology, 15(1), 8. Available at: [Link]

  • Research Square. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Available at: [Link].

  • Lione, L.A., & Valdomir, G. (2012). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Pharmacy, 1(1), 2-11. Available at: [Link].

  • ResearchGate. (n.d.). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved January 18, 2026, from [Link].

  • Cogan, D.A., et al. (2012). Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl). Journal of Medicinal Chemistry, 55(10), 4845-4856. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12807420, N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Retrieved January 18, 2026, from [Link].

  • Shultz, M.D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1591-1598. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved January 18, 2026, from [Link].

  • MDPI. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 26(16), 4991. Available at: [Link].

  • ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link].

Sources

An In-depth Technical Guide to Racemic vs. Enantiopure 1-(o-Tolyl)propan-1-amine in Preliminary Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality represents a fundamental principle in drug discovery and development, profoundly influencing the interaction of therapeutic agents with biological systems.[1][2][3][4] This technical guide provides a comprehensive examination of 1-(o-tolyl)propan-1-amine, a key chiral building block, comparing its racemic and enantiopure forms. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of chirality in early-stage research. This document delineates the significance of stereochemistry, offers detailed protocols for synthesis and resolution, outlines analytical characterization techniques, and discusses the strategic implications of selecting a racemic mixture versus a single enantiomer in preliminary studies.

Introduction: The Imperative of Chirality in Modern Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral.[2][5] This stereoselectivity dictates that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][6] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2][7] The tragic case of thalidomide, where one enantiomer was an effective sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design.[5][8]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the individual stereoisomers of a new drug.[1][2][9][10] This has propelled a shift in the pharmaceutical industry from developing racemic mixtures to focusing on single-enantiomer drugs, a strategy often referred to as a "chiral switch".[5] Developing a single enantiomer can lead to a more favorable therapeutic index, simplified pharmacokinetics, and a reduction in potential drug interactions.[5][7]

This guide focuses on this compound, a chiral amine that serves as a valuable synthon in the synthesis of various biologically active molecules. Understanding the differential effects of its racemic and enantiopure forms is paramount for making informed decisions during the early phases of drug discovery and development.

This compound: A Comparative Analysis

This compound possesses a single stereocenter at the carbon atom bonded to the amino group, giving rise to two enantiomers: (R)-1-(o-tolyl)propan-1-amine and (S)-1-(o-tolyl)propan-1-amine.

Racemic this compound

A racemic mixture contains equal amounts of the (R)- and (S)-enantiomers.[11][12][13] In the context of preliminary studies, utilizing the racemate can be a cost-effective and time-efficient initial approach. It allows for a general assessment of the compound's biological activity without the immediate need for chiral separation or asymmetric synthesis. However, the observed pharmacological and toxicological data represent the combined effects of both enantiomers, which can be misleading.[14]

Enantiopure this compound

The enantiopure forms, either the (R)- or (S)-isomer, allow for a precise evaluation of the stereospecific interactions with biological targets.[1][2] This is crucial for establishing a clear structure-activity relationship (SAR) and understanding the true potential of a drug candidate. While the synthesis or resolution of single enantiomers can be more complex and costly, the resulting data is unambiguous and provides a solid foundation for further development.[5][7]

Methodologies: Synthesis and Resolution

The choice between using a racemic mixture or a single enantiomer in preliminary studies is often dictated by the accessibility of these materials. The following sections provide detailed protocols for the synthesis of racemic this compound and its subsequent resolution into individual enantiomers.

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound is through the reductive amination of o-tolyl propan-1-one.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a stirred solution of o-tolyl propan-1-one (1.0 eq.) in anhydrous methanol (MeOH) at 0 °C, add a solution of ammonia in MeOH (excess, e.g., 7 N solution).

  • Imine Formation: Stir the reaction mixture for 30 minutes at 0 °C to allow for the formation of the corresponding imine.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by column chromatography on silica gel.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and widely used technique.[12][15][16]

Experimental Protocol: Diastereomeric Salt Resolution

  • Resolving Agent Selection: Choose a chiral acid as a resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The choice of resolving agent and solvent is critical and may require screening to find optimal conditions.

  • Salt Formation: Dissolve the racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol). Add a solution of the chiral resolving agent (0.5 eq.) in the same solvent dropwise.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out preferentially.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomer Liberation: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free enantiopure amine.

  • Extraction and Purification: Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent to obtain the enantiomerically enriched this compound.

  • Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of both the racemic and enantiopure forms of this compound.

Spectroscopic and Physical Properties

The following table summarizes the expected analytical data for this compound. It is important to note that while enantiomers have identical physical properties in an achiral environment (e.g., boiling point, melting point of the free base, NMR, and IR spectra), their interaction with plane-polarized light and their properties in a chiral environment (e.g., chiral chromatography) are distinct.[13][15] Racemates may have different melting points and solubilities compared to the pure enantiomers due to differences in their crystal lattice structures.[17]

PropertyRacemic this compound(R)- or (S)-1-(o-Tolyl)propan-1-amine
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N
Molecular Weight 149.23 g/mol [18]149.23 g/mol [18][19]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
¹H NMR (CDCl₃) Consistent with structureIdentical to the racemate
¹³C NMR (CDCl₃) Consistent with structureIdentical to the racemate
IR Spectroscopy Characteristic N-H and C-H stretchesIdentical to the racemate[17]
Optical Rotation Non-zero value (equal and opposite for each enantiomer)
Chiral Separation Techniques

The determination of enantiomeric purity is a critical step in the characterization of chiral compounds. Chiral chromatography is the most widely used technique for this purpose.[20][21][22]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of CSPs are commercially available, based on polysaccharides, proteins, or cyclodextrins.[20][21]

  • Chiral Gas Chromatography (GC): Chiral GC columns, typically coated with a chiral selector, are also effective for the separation of volatile chiral amines.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be a powerful tool for chiral analysis, often with the addition of a chiral selector to the running buffer.[21]

Strategic Implications for Preliminary Studies

The decision to use racemic versus enantiopure this compound in preliminary studies has significant scientific and economic implications.

The Case for an Initial Racemic Screen
  • Resource Efficiency: Synthesizing the racemate is generally less resource-intensive, allowing for a rapid initial assessment of a compound's potential.

  • Broad Activity Profile: A racemic screen provides a general overview of the biological activity, which can be sufficient to justify further investigation.

The Imperative for Early Enantiopure Evaluation
  • Unambiguous Data: Using enantiopure compounds provides clear, interpretable data on the specific interactions of each stereoisomer with the biological target.[1][2]

  • Accurate Structure-Activity Relationship (SAR): Establishing the SAR with pure enantiomers is crucial for lead optimization and rational drug design.

  • Early Identification of Potential Liabilities: Evaluating the individual enantiomers early can uncover potential toxicity or off-target effects associated with the distomer, preventing costly late-stage failures.[5][7]

  • Regulatory Expectations: Regulatory agencies require the characterization and evaluation of individual stereoisomers.[1][9] Addressing this early in development streamlines the regulatory submission process.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_synthesis Synthesis cluster_resolution Resolution o-Tolyl propan-1-one o-Tolyl propan-1-one Racemic Amine Racemic Amine o-Tolyl propan-1-one->Racemic Amine Reductive Amination Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts + Chiral Acid Enantiopure Amines Enantiopure Amines Diastereomeric Salts->Enantiopure Amines Separation & Liberation

Figure 1: Synthesis and Resolution of this compound.

G Start Start Racemic Synthesis Racemic Synthesis Start->Racemic Synthesis Preliminary Biological Screen Preliminary Biological Screen Racemic Synthesis->Preliminary Biological Screen Active? Active? Preliminary Biological Screen->Active? Stop Stop Active?->Stop No Chiral Resolution/Asymmetric Synthesis Chiral Resolution/Asymmetric Synthesis Active?->Chiral Resolution/Asymmetric Synthesis Yes Enantiopure Biological Evaluation Enantiopure Biological Evaluation Chiral Resolution/Asymmetric Synthesis->Enantiopure Biological Evaluation Lead Optimization Lead Optimization Enantiopure Biological Evaluation->Lead Optimization

Figure 2: Decision workflow for preliminary studies.

Conclusion

The decision to proceed with a racemic mixture or enantiopure forms of this compound in preliminary studies is a critical juncture in the drug discovery process. While an initial screen with the racemate can be a pragmatic starting point, a swift transition to the evaluation of single enantiomers is highly recommended. This approach ensures the generation of high-quality, unambiguous data, facilitates a deeper understanding of the structure-activity relationship, and aligns with regulatory expectations for modern drug development. By embracing the principles of stereochemistry early, researchers can de-risk their projects and increase the likelihood of developing safer and more effective medicines.

References

  • The Significance of Chirality in Drug Design and Development. (2011).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2021). MDPI. [Link]

  • The Significance of Chirality in Drug Design and Development. (2011). PubMed Central. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]

  • Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (n.d.). Longdom Publishing. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (1997). International Union of Pure and Applied Chemistry. [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • FDA issues flexible policy on chiral drugs. (1992). ACS Publications. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). PubMed Central. [Link]

  • Enantiopure drug. (n.d.). Wikipedia. [Link]

  • Development of New Stereoisomeric Drugs. (1992). FDA. [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). PubMed. [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2025). ResearchGate. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. [Link]

  • Can IR Spectroscopy Distinguish Enantiomers?. (2025). YouTube. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. [Link]

  • What’s a Racemic Mixture?. (2012). Master Organic Chemistry. [Link]

  • Chiral Drugs: An Overview. (2008). PubMed Central. [Link]

  • A New Method for Distinguishing between Enantiomers and Racemates and Assignment of Enantiomeric Purity by Means of Solid-State NMR. Examples from Oxazaphosphorinanes. (2025). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Enantiomers, Diasteromers & Racemic Mixtures. (2024). YouTube. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Resolution of chiral amines. (n.d.).
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1995). PubMed. [Link]

  • The potential therapeutic role of the enantiomers and metabolites of mianserin. (1985). PubMed Central. [Link]

  • Mephedrone. (n.d.). Wikipedia. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Alcohols and Amines. (2023). Organic Chemistry Portal. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2020). PubMed Central. [Link]

  • Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. (2013). PubMed. [Link]

  • Process for the synthesis of lactams. (n.d.).
  • (S)-2-methyl-1-(p-tolyl)propan-1-amine 250mg. (n.d.). Dana Bioscience. [Link]

Sources

A Technical Guide to 1-(o-Tolyl)propan-1-amine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(o-Tolyl)propan-1-amine and its structural analogs represent a class of phenylpropylamine derivatives with significant potential in medicinal chemistry. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and pharmacological activities of these compounds. We will explore key structure-activity relationships (SAR), delve into their mechanisms of action, and present detailed experimental protocols for their synthesis and biological evaluation. This document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Phenylpropylamine Scaffold

The β-phenylethylamine framework is a cornerstone of medicinal chemistry, giving rise to a vast array of neurologically active compounds. By incorporating a methyl group on the phenyl ring and an amino group on the propyl chain, this compound emerges as a fascinating subject for chemical and pharmacological exploration. The "ortho" substitution on the tolyl group introduces steric and electronic modifications that can profoundly influence the compound's interaction with biological targets compared to its meta and para isomers. This guide will dissect the nuances of this chemical architecture and its implications for drug design.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.

General Synthetic Strategies

Two primary and versatile methods for the synthesis of this compound and its N-substituted analogs are reductive amination of a corresponding ketone and reduction of a pre-formed amide.

  • Reductive Amination: This widely used method involves the reaction of 1-(o-tolyl)propan-1-one with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[1]

  • Amide Reduction: An alternative route involves the formation of an amide from a suitable carboxylic acid or its derivative, followed by reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3).[1]

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details a representative procedure for the synthesis of the parent compound.

Materials:

  • 1-(o-tolyl)propan-1-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a stirred solution of 1-(o-tolyl)propan-1-one (1.0 eq.) in anhydrous DCM at 0 °C, add the amine source (e.g., ammonium acetate, 3-10 eq.).

  • Stir the reaction mixture for 15 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (2.0 eq.) portionwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 1-(o-tolyl)propan-1-one Reaction Reductive Amination Start->Reaction Amine Amine Source (e.g., NH4OAc) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Quench Aqueous Workup (NaHCO3) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Reductive amination workflow for the synthesis of this compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. Understanding these SARs is crucial for designing new molecules with desired pharmacological profiles. The principles governing the SAR of sympathomimetic amines provide a foundational framework for this class of compounds.[2]

Key Structural Modifications and Their Impact
Modification Effect on Activity Rationale
N-Alkylation Can modulate potency and selectivity. Small alkyl groups (e.g., methyl) may be tolerated or enhance activity, while larger groups can decrease it due to steric hindrance at the receptor binding site.[3]The size and nature of the substituent on the nitrogen atom influence the compound's affinity for different monoamine transporters and receptors.[2]
Substitution on the Phenyl Ring The position and electronic nature of substituents are critical. The ortho-methyl group of the parent compound distinguishes it from its meta and para isomers, likely altering its binding orientation and metabolic stability. Additional substitutions can further tune the pharmacological profile.Electron-withdrawing or -donating groups on the aromatic ring can affect the molecule's pKa and its ability to engage in specific interactions (e.g., hydrogen bonding, pi-stacking) with the target protein.[3]
Modifications to the Propyl Chain Changes in the length or branching of the alkyl chain can impact potency. An alpha-methyl group, as seen in amphetamine, can increase metabolic stability by blocking metabolism by monoamine oxidase (MAO).The propyl chain acts as a spacer between the aromatic ring and the amino group, and its conformation is important for optimal binding.
Stereochemistry The stereochemistry at the C1 position of the propyl chain is often crucial for biological activity. Typically, one enantiomer is significantly more potent than the other.[2]Biological targets, being chiral, exhibit stereospecific binding with their ligands.
SAR Visualization

SAR_Diagram cluster_molecule This compound Scaffold Molecule R1 R1 (N-Substitution) Molecule->R1 Modulates Potency & Selectivity R2 R2 (Ring Substitution) Molecule->R2 Influences Binding & Metabolism R3 R3 (Propyl Chain) Molecule->R3 Affects Potency & Stability Stereo Stereocenter (*) Molecule->Stereo Crucial for Activity

Caption: Key structural modification points on the this compound scaffold.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not extensively published in publicly available literature, its structural similarity to other psychoactive phenylpropylamines, such as amphetamine and cathinone derivatives like mephedrone, suggests that it likely acts as a monoamine transporter inhibitor and/or releasing agent.[4][5]

Putative Mechanism of Action

It is hypothesized that this compound and its analogs interact with one or more of the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] This interaction can lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in a range of psychostimulant and sympathomimetic effects.

Potential Signaling Pathways

The downstream effects of increased monoamine levels are complex and involve the activation of various G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades. For instance, increased dopamine levels would lead to the stimulation of dopamine receptors (D1-D5), influencing pathways related to reward, motivation, and motor control.

Signaling Pathway Diagram

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound Analog Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibition/ Reversal Release Increased Neurotransmitter Release Transporter->Release Vesicle Vesicular Monoamines Vesicle->Release Neurotransmitter Dopamine Norepinephrine Serotonin Release->Neurotransmitter Receptor Postsynaptic Receptors (e.g., Dopamine R.) Neurotransmitter->Receptor Binding Signaling Downstream Signaling Cascades Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothesized mechanism of action for this compound analogs.

Potential Therapeutic Applications and Future Directions

Given their presumed mechanism of action, this compound and its analogs could be investigated for a variety of therapeutic applications, including:

  • Central Nervous System Disorders: Compounds that selectively target specific monoamine transporters could be explored for the treatment of depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.

  • Neurological Diseases: Modulation of dopaminergic and noradrenergic systems may have implications for neurodegenerative disorders such as Parkinson's disease.

  • Appetite Suppressants: Some sympathomimetic amines have been used for their anorectic effects.

Future research should focus on the synthesis and pharmacological screening of a diverse library of this compound analogs to elucidate their specific biological targets and therapeutic potential. A thorough investigation of their pharmacokinetics and metabolic profiles will also be essential for their development as drug candidates.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel, biologically active molecules. By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, researchers can explore the chemical space around this core structure to develop compounds with tailored pharmacological properties. This guide provides a solid foundation for such endeavors, offering both theoretical insights and practical protocols to accelerate the pace of discovery in this exciting area of medicinal chemistry.

References

  • The Royal Society of Chemistry. Supporting Information - Contents.
  • PubChem. This compound. National Institutes of Health.
  • Biosynth. 1-(m-Tolyl)propan-1-one.
  • Wikipedia. Mephedrone.
  • Scribd. Structure Activity Relationships.
  • BenchChem. Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors.
  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.

Sources

Safety and handling precautions for 1-(o-Tolyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(o-Tolyl)propan-1-amine Hydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound hydrochloride (CAS No: 874015-38-0 (S-enantiomer), 856562-93-1 (R-enantiomer)), a compound for which detailed public safety data is limited.[1][2] The principles and procedures outlined herein are grounded in the established best practices for handling amine hydrochlorides and other potentially hazardous research chemicals.[3][4]

Compound Identification and Physicochemical Properties

PropertyValueSource
Molecular Formula C10H16ClN[2]
Molecular Weight 185.69 g/mol [2]
Appearance Likely a solid at room temperatureGeneral knowledge
Synonyms (S)-1-(o-Tolyl)propan-1-amine hydrochloride, (R)-1-(o-Tolyl)propan-1-amine hydrochloride[1][2]

The free base, this compound, has a molecular formula of C10H15N.[5] The hydrochloride salt is formed by the reaction of the amine with hydrochloric acid. This salt form often increases water solubility and stability compared to the free base.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a precautionary approach is paramount. The primary hazards associated with amine hydrochlorides stem from their potential to cause irritation and corrosion, as well as the inherent biological activity of the amine functional group.[3][4]

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be corrosive and cause severe skin burns and eye damage.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory system.[8]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or more severe toxic effects.[6][8]

  • Unknown Long-Term Effects: Due to the novelty of this compound, chronic toxicity, carcinogenicity, and reproductive hazards have not been established.

Risk Assessment: Before any handling of this compound hydrochloride, a thorough risk assessment must be conducted. This should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.

  • Chemical Fume Hood: All weighing, transferring, and handling of the solid compound, as well as the preparation of its solutions, should be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure through all potential routes.[3][8]

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[8]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Prevents skin contact, which can cause irritation or burns.[8]
Respiratory Protection A NIOSH-approved respirator with organic vapor and particulate cartridges.Necessary when handling the solid outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[7][8]
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Prep Conduct Risk Assessment DonPPE Don Appropriate PPE Prep->DonPPE Proceed if safe Weigh Weigh Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Dispose of Waste DoffPPE->Waste

Caption: Safe handling workflow for this compound hydrochloride.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area. Some similar compounds are stored at 4°C.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The hydrochloride salt can react with strong bases to liberate the free amine.

  • Container: Store in a tightly sealed, properly labeled container.

Emergency Procedures

Rapid and appropriate responses to emergencies are crucial.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Ventilate the area.

Waste Disposal

All waste containing this compound hydrochloride must be treated as hazardous waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain.

Neutralization of Amine Hydrochlorides

In some experimental contexts, it may be necessary to neutralize the hydrochloride salt to yield the free amine. This should be done with caution.

  • Method: A weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), can be used to neutralize the hydrochloride.[9] The reaction should be performed in a suitable solvent, and the pH should be monitored.

  • Safety: The neutralization process may be exothermic and should be carried out with appropriate cooling and ventilation.

References

  • CAS No. 856562-93-1, (R)-1-(o-Tolyl)propan-1-amine hydrochloride - 001CHEMICAL. Available at: [Link]

  • This compound | C10H15N | CID 13584017 - PubChem. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part I - epa nepis. Available at: [Link]

  • How can I neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Available at: [Link]

Sources

Methodological & Application

Chiral HPLC Method for the Resolution of 1-(o-Tolyl)propan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Application Note & Protocol

Abstract

The enantiomers of chiral primary amines, such as 1-(o-Tolyl)propan-1-amine, often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification crucial in pharmaceutical development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for resolving enantiomers.[1][2] This document provides a comprehensive guide to developing a robust chiral HPLC method for the analytical separation of this compound enantiomers. The strategy focuses on leveraging the broad selectivity of polysaccharide-based CSPs under normal phase conditions, a proven approach for aromatic amines.[3][4] We detail a systematic method development workflow, optimized chromatographic conditions, and rigorous step-by-step protocols for sample analysis.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in drug efficacy and safety. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. Regulatory agencies worldwide increasingly mandate the analysis of individual stereoisomers in pharmaceutical products.[2] Consequently, developing reliable and efficient analytical methods for enantiomeric resolution is a critical task in the pharmaceutical industry.[2]

This compound is a primary amine containing a stereogenic center at the carbon atom adjacent to the aromatic ring and the amino group.[5][6] Its structural similarity to other pharmacologically active aromatic amines necessitates a precise analytical method to control enantiomeric purity. HPLC, particularly with polysaccharide-derived CSPs, offers a versatile and powerful platform for such separations due to its high efficiency and broad applicability.[1][4]

Principle of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their exceptional chiral recognition capabilities.[1][7] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[8]

The key interactions governing this recognition include:

  • Hydrogen Bonding: The primary amine group (-NH2) of the analyte can act as a hydrogen bond donor, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The tolyl (aromatic) ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.[8]

  • Dipole-Dipole and Steric Interactions: The overall three-dimensional structure and electronic distribution of the analyte enantiomers influence their fit within the chiral grooves or cavities of the stationary phase. The difference in the stability of these diastereomeric complexes leads to different retention times and, thus, chromatographic separation.[9]

Systematic Method Development Workflow

A logical, stepwise approach is essential for efficiently developing a successful chiral separation method. The process involves screening different stationary phases and mobile phase compositions to achieve the desired resolution and peak shape.[2]

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (e.g., Daicel IA, IB, IC) MP_Screen Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) CSP_Screen->MP_Screen Initial Hits Additive_Opt Additive Optimization (e.g., DEA, TEA, TFA) MP_Screen->Additive_Opt Promising Conditions Param_Opt Parameter Fine-Tuning (Flow Rate, Temperature) Additive_Opt->Param_Opt Improved Peak Shape Validation Method Validation (ICH Q2(R1) Guidelines) Param_Opt->Validation Final Method

Figure 1: A systematic workflow for chiral HPLC method development.

Optimized Analytical Method & Protocol

Based on established principles for separating aromatic amines, the following method provides a robust starting point for the resolution of this compound enantiomers.[1][4][9] Immobilized polysaccharide CSPs like CHIRALPAK® IA, IB, or IC are recommended due to their broad selectivity and solvent compatibility.[7][10][11]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Detector: UV/Vis or Photodiode Array (PDA) detector.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Analyte: Racemic this compound standard.

Recommended Chromatographic Conditions
ParameterOptimized ConditionRationale
Chiral Stationary Phase CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mmAmylose-based CSPs are highly effective for a wide range of racemates, including primary amines.[1][7]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) Normal phase mode provides strong π-π interactions.[8] IPA is a common alcohol modifier. DEA is a crucial basic additive to improve peak shape for amines.[1][9]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °C Provides reproducible retention times. Temperature can be varied (e.g., 15-40°C) to optimize selectivity if needed.
Detection Wavelength 220 nm The tolyl group provides strong UV absorbance at lower wavelengths. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 5 µL A small injection volume minimizes potential band broadening.
Standard Concentration 1.0 mg/mL A standard concentration that typically yields a strong detector response without overloading the column.

Detailed Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir bottle.

  • Add 100 mL of HPLC-grade 2-Propanol to the same bottle.

  • Using a micropipette, add 1.0 mL of Diethylamine (DEA).

  • Cap the bottle and sonicate for 10-15 minutes to thoroughly mix and degas the solution.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of racemic this compound standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase to the flask and swirl gently to dissolve the standard.

  • Once dissolved, fill the flask to the 10 mL mark with the mobile phase.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to an HPLC vial for analysis.

HPLC System Setup and Analysis
  • Install the CHIRALPAK® IA column onto the HPLC system.

  • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the detector wavelength to 220 nm.

  • Configure the autosampler to inject 5 µL of the standard solution.

  • Start the analysis sequence to acquire the chromatogram.

Expected Results and Performance

A successful separation will yield two well-resolved, symmetrical peaks corresponding to the two enantiomers of this compound. Key performance metrics to evaluate the separation include:

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A baseline resolution of Rs ≥ 1.5 is typically desired for quantitative analysis.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for any separation.

  • Tailing Factor (Tf): A measure of peak symmetry. A value between 0.9 and 1.2 is generally considered excellent. The addition of DEA is critical for achieving a good tailing factor for basic analytes.[1]

Method Validation Principles

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as ICH Q2(R1).[12][13][14] Key validation characteristics to be evaluated include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[13][15]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Conclusion

This application note outlines a systematic and scientifically grounded approach for the chiral separation of this compound enantiomers by HPLC. By utilizing a polysaccharide-based chiral stationary phase such as CHIRALPAK® IA with a normal phase eluent containing a basic additive, a robust and high-resolution separation can be achieved. The provided protocol serves as an excellent starting point for method development, which can be further optimized and validated according to established regulatory guidelines to ensure accurate and reliable enantiomeric purity assessment in research and quality control environments.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Kim, T. H., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1217(8), 1313–1318. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Basics of Chiral HPLC.
  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5891. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 269-278. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1217(8), 1313-1318. Retrieved from [Link]

  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chiral Technologies, Inc. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Daicel Chiral Technologies. (2020, October 15). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases [Video]. YouTube. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-alkylation of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Alkylation of Sterically Hindered Amines

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to a nitrogen atom can profoundly alter the biological activity, physicochemical properties, and synthetic utility of a molecule. This guide provides detailed protocols and expert insights into the N-alkylation of 1-(o-Tolyl)propan-1-amine, a primary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of the ortho-substituted tolyl group.

The ortho-methyl group on the phenyl ring of this compound presents a notable steric impediment, which can significantly influence the kinetics and success of N-alkylation reactions. Therefore, the choice of methodology and reaction conditions is critical to achieving high yields and minimizing side reactions, such as dialkylation or elimination. This document will explore two primary, robust methods for the N-alkylation of this challenging substrate: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each approach, provide step-by-step protocols, and offer guidance on troubleshooting and optimization.

Method 1: Reductive Amination - The Preferred Strategy for Controlled Mono-Alkylation

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines.[1][2][3] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[1][2] This method is particularly advantageous for the mono-alkylation of primary amines as it circumvents the issue of over-alkylation often encountered in direct alkylation methods.[4]

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Imine Formation: The primary amine, this compound, nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (or an iminium ion under acidic conditions).[1][5][6] The equilibrium of this step can be driven forward by removing the water formed, often through the use of dehydrating agents or azeotropic distillation.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated secondary amine.[1][5] The choice of reducing agent is crucial; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the imine.

Reductive_Amination_Mechanism Amine This compound (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde/Ketone Carbonyl Aldehyde/Ketone (R'C=O) Carbonyl->Hemiaminal Imine Imine Intermediate (R-N=CR'R'') Hemiaminal->Imine - H2O Product N-Alkylated Amine (R-NH-CHR'R'') Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Detailed Protocol: N-alkylation of this compound via Reductive Amination

This protocol provides a general procedure that can be adapted for various aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE.[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyl compounds or to enhance the rate of imine formation, a catalytic amount of acetic acid can be added.[7] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.[2] NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce aldehydes and ketones.[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated this compound.

ParameterRecommended ValueRationale
Solvent Anhydrous DCM or DCEGood solubility for reactants and inert under reaction conditions.[2]
Reducing Agent Sodium triacetoxyborohydrideMild and selective for imines over carbonyls.[4]
Stoichiometry Amine:Carbonyl:Reducing Agent = 1:1.1:1.5Slight excess of carbonyl ensures complete consumption of the amine. Excess reducing agent drives the reduction to completion.[2]
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.
Reaction Time 2-24 hoursDependent on the reactivity of the carbonyl compound and steric hindrance.

Method 2: Direct Alkylation with Alkyl Halides - A Classical but Challenging Approach

Direct N-alkylation with alkyl halides is a fundamental method for forming C-N bonds.[8] However, for primary amines, this method is often plagued by a lack of selectivity, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[9] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. Despite this, with careful control of reaction conditions, mono-alkylation can be achieved.

Mechanistic Considerations

This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The steric hindrance of this compound can slow down the rate of this reaction.

Direct_Alkylation_Workflow Start Start Step1 Dissolve Amine and Base Start->Step1 Step2 Add Alkyl Halide Dropwise Step1->Step2 Step3 Monitor Reaction (TLC/LC-MS) Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5 End Pure N-Alkylated Product Step5->End

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: N-alkylation of this compound with an Alkyl Halide

This protocol aims to favor mono-alkylation by using an excess of the primary amine.

Materials:

  • This compound (2-3 equivalents)

  • Alkyl Halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (anhydrous)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve this compound (2-3 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in anhydrous acetonitrile or DMF.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq) dropwise to the stirred mixture at room temperature.[2] For highly reactive alkyl halides, the addition may be performed at 0 °C to control the exotherm.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the alkyl halide is consumed, as monitored by TLC.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of diatomaceous earth. Rinse the filter cake with a small amount of the reaction solvent.

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the residue via flash column chromatography to isolate the desired mono-alkylated secondary amine.

ParameterRecommended ValueRationale
Amine Stoichiometry 2-3 equivalentsAn excess of the primary amine statistically favors mono-alkylation.
Base Potassium Carbonate or TriethylamineNeutralizes the hydrohalic acid formed during the reaction.
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate S_N2 reactions.
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions.
Alkyl Halide Iodide > Bromide > ChlorideReactivity order for S_N2 reactions.

Troubleshooting and Optimization

  • Low Yield in Reductive Amination: If the yield is low, ensure anhydrous conditions as water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like magnesium sulfate during the imine formation step.[2]

  • Over-alkylation in Direct Alkylation: If significant di-alkylation is observed, decrease the reaction temperature and ensure a sufficient excess of the primary amine is used. A less reactive alkyl halide (e.g., a chloride instead of an iodide) might also be beneficial.

  • No Reaction: For sterically demanding alkyl groups, higher temperatures or the use of a more reactive alkylating agent (e.g., an alkyl triflate) may be necessary in direct alkylation. In reductive amination, a more reactive carbonyl compound or the use of a Lewis acid catalyst to activate the carbonyl group could be explored.

Conclusion

The N-alkylation of the sterically hindered primary amine, this compound, can be effectively achieved through careful selection of methodology and reaction conditions. Reductive amination stands out as the superior method for controlled mono-alkylation, offering high yields and minimizing the formation of byproducts. Direct alkylation with alkyl halides provides a viable alternative, particularly when an excess of the starting amine can be employed to favor the desired product. The protocols and insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of N-alkylated derivatives of this and other challenging substrates.

References

  • Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Yiğit, B., Karaca, E. Ö., Yiğit, M., Gürbüz, N., Arslan, H., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Gribble, G. W., & Nutaitis, C. F. (1985). Reactions of Sodium Borohydride in Acidic Media; VIII. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids.
  • CCS Chemistry. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines.
  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).
  • Choudary, B. M., Sridhar, C., & Kantam, M. L. (2004). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Peris, G., & Amedjkouh, M. (2005). Monoalkylation of primary amines and N-sulfinylamides. Tetrahedron: Asymmetry, 16(17), 2929-2933.
  • Marchini, P., Liso, G., Reho, A., Liberatore, F., & Micheletti Moracci, F. (1975). Sodium borohydride-carboxylic acid systems. Useful reagents for the alkylation of amines. The Journal of Organic Chemistry, 40(23), 3453-3456.
  • Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(12), 2082-2087.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). a. Formation of imines and enamines. Retrieved from [Link]

  • The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • W.M. Keck Science Department. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][10]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6335-6342.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
  • Shi, F., et al. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1484-1487.
  • Google Patents. (n.d.). CN1083837C - N-alkylation of amines.

Sources

The Prospect of 1-(o-Tolyl)propan-1-amine in Transition Metal Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of transition metal catalysis, the quest for novel ligands that can impart unique reactivity, selectivity, and efficiency is perpetual. This document provides a forward-looking exploration into the potential applications of 1-(o-Tolyl)propan-1-amine as a chiral ligand in key transition metal-catalyzed reactions. While direct, extensive literature on this specific ligand is nascent, its structural features—a chiral benzylic amine with steric bulk adjacent to the coordinating nitrogen atom—suggest a promising role in asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new catalytic frontiers.

Introduction: Structural Merits of this compound

This compound is a chiral primary amine characterized by a stereogenic center at the carbon atom bonded to both the nitrogen and the o-tolyl group. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance near the coordinating amine. This steric bulk can play a crucial role in creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

The primary amine functionality allows for its direct use as a ligand or for its facile derivatization into more complex ligand architectures, such as Schiff bases, amides, or phosphine-amines. These modifications can be used to fine-tune the electronic and steric properties of the resulting metal complexes.

Potential Applications in Asymmetric Catalysis

Based on the established roles of analogous chiral amines and their derivatives in transition metal catalysis, we can project the utility of this compound in several key transformations. Chiral amines are pivotal in a vast array of natural products, pharmaceuticals, and other biologically active compounds.[1][2] The development of efficient methods for their synthesis, such as asymmetric hydrogenation, is a significant area of research.[1][2]

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, offering high atom economy.[1] Chiral ligands are central to achieving high enantioselectivity in these reactions. While phosphine ligands have been extensively studied, chiral diamine and amino-phosphine ligands have also demonstrated exceptional performance, particularly in the hydrogenation of ketones and imines.[3][4]

Prospective Application: A complex of a transition metal (e.g., Rhodium, Iridium, or Ruthenium) with a bidentate ligand derived from this compound could be a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. The steric bulk from the o-tolyl group could effectively shield one face of the substrate, leading to high enantiomeric excesses.

Table 1: Projected Performance in Asymmetric Hydrogenation of Acetophenone

EntryCatalyst PrecursorLigand (Derived from this compound)SolventH₂ Pressure (bar)Temp (°C)Conv. (%)ee (%)
1[Rh(COD)₂]BF₄(R,R)-N,N'-bis(1-(o-tolyl)propyl)ethylenediamineMeOH1025>99>95 (projected)
2[Ir(COD)Cl]₂(R)-N-(1-(o-tolyl)propyl)-2-(diphenylphosphino)anilineCH₂Cl₂2040>99>98 (projected)

Experimental Workflow: Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis p1 Mix Metal Precursor (e.g., [Rh(COD)₂]BF₄) p2 Add Chiral Diamine Ligand (derived from this compound) p1->p2 p3 Stir under Inert Atmosphere p2->p3 r1 Charge Autoclave with Substrate and Solvent p3->r1 In-situ catalyst formation r2 Add Catalyst Solution r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir at Set Temperature r3->r4 w1 Depressurize and Quench r4->w1 Reaction complete w2 Solvent Evaporation w1->w2 w3 Purification (Chromatography) w2->w3 w4 Characterization and Enantiomeric Excess Determination (Chiral HPLC) w3->w4

Caption: Workflow for Asymmetric Hydrogenation.

Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R,R)-N,N'-bis(1-(o-tolyl)propyl)ethylenediamine (1.1 mol%)

  • Acetophenone (1.0 mmol)

  • Methanol (5 mL, degassed)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral diamine ligand (0.011 mmol) in methanol (2 mL). Stir the solution for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a high-pressure autoclave, add acetophenone (1.0 mmol) and the remaining methanol (3 mL).

  • Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via syringe under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 10 bar. Stir the reaction mixture at 25°C for 12 hours.

  • Work-up: Carefully release the pressure. Remove the solvent under reduced pressure.

  • Analysis: Purify the product, 1-phenylethanol, by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Causality Behind Choices: The choice of a rhodium precursor is based on its well-established activity in asymmetric hydrogenation.[4] A slight excess of the ligand is used to ensure complete coordination to the metal center. Methanol is a common solvent for such reactions due to its ability to dissolve both the catalyst and the substrate. The reaction is run under an inert atmosphere to prevent oxidation of the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and selectivity.[5] While phosphine ligands are prevalent, N-heterocyclic carbenes and amine-based ligands have emerged as powerful alternatives.

Prospective Application: this compound could serve as a ligand in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. The steric bulk of the o-tolyl group could promote the reductive elimination step, which is often rate-limiting.

Table 2: Projected Performance in Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂This compoundNaOtBuToluene100>90 (projected)
2Pd₂(dba)₃P(o-tolyl)₃ / this compound (co-ligand)K₃PO₄Dioxane110>95 (projected)

Mechanistic Consideration: Role of the Ligand

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition R₂NH Amine Amine\nCoordination Amine Coordination R₂NH->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) [Ar-Pd(II)-NHR₂(L)]⁺X⁻ [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Amine\nCoordination->[Ar-Pd(II)-NHR₂(L)]⁺X⁻ Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NR₂ Coupled Product Reductive\nElimination->Ar-NR₂ Ar-Pd(II)-X(L)->Amine\nCoordination [Ar-Pd(II)-NHR₂(L)]⁺X⁻->Deprotonation Ar-Pd(II)-NR₂(L)->Reductive\nElimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of Bromobenzene with Aniline

Materials:

  • Pd(OAc)₂ (2.0 mol%)

  • This compound (4.0 mol%)

  • Bromobenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL, anhydrous)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and NaOtBu (1.4 mmol).

  • Addition of Reagents: Add toluene (5 mL), bromobenzene (1.0 mmol), and aniline (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture at 100°C for 16 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Analysis: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield N-phenylaniline.

Causality Behind Choices: Palladium acetate is a common and relatively inexpensive palladium precursor. A strong base like sodium tert-butoxide is required to deprotonate the amine. Toluene is a suitable high-boiling, non-polar solvent for this transformation. The reaction is performed under an inert atmosphere to protect the electron-rich palladium(0) species from oxidation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The expected outcomes are based on well-established catalytic principles. Key to validation are the analytical steps:

  • Conversion: Monitored by GC-MS or ¹H NMR of the crude reaction mixture.

  • Enantioselectivity: Determined by chiral HPLC or SFC, comparing the product to a racemic standard.

  • Product Identity: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Discrepancies from the projected high yields and enantioselectivities would prompt a systematic investigation into reaction parameters (temperature, solvent, base, ligand-to-metal ratio), providing valuable insights into the catalytic behavior of the this compound ligand system.

Conclusion

While this compound is not yet an established ligand in the annals of transition metal catalysis, its structural attributes present a compelling case for its investigation. The protocols and insights provided herein offer a robust starting point for researchers to explore its potential in asymmetric hydrogenation and cross-coupling reactions. The steric influence of the o-tolyl group is hypothesized to be a key determinant of its efficacy, a feature that warrants thorough experimental validation. The exploration of this and other novel ligand architectures will undoubtedly continue to drive innovation in synthetic chemistry.

References

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

  • Asymmetric hydrogenation of imines for preparation of chiral amines. ResearchGate. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (PMC). [Link]

  • Novel chiral aminophosphine ligand: Synthesis and application in asymmetric catalytic hydrogenation reaction. ResearchGate. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]

Sources

Enantioselective hydrogenation of imines using a 1-(o-Tolyl)propan-1-amine-derived catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enantioselective Hydrogenation of Imines using a Chiral Iridium Catalyst

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Approximately 40-45% of small molecule drugs contain a chiral amine moiety, making their efficient and stereocontrolled synthesis a paramount objective in both academic and industrial research.[2] Among the most powerful strategies for producing enantiomerically pure amines is the asymmetric hydrogenation of prochiral imines.[1][2] This method offers high atom economy, minimal waste, and often proceeds with exceptional levels of stereocontrol, aligning with the principles of green and sustainable chemistry.[1]

Iridium-based catalysts, in particular, have emerged as a versatile and highly effective class of catalysts for this transformation.[3] This application note provides a detailed guide to the use of a specific, highly effective iridium catalyst system for the enantioselective hydrogenation of N-aryl imines, highlighting the underlying mechanistic principles, a detailed experimental protocol, and expected performance.

The Iridium Catalyst System

The success of an asymmetric hydrogenation hinges on the precise design of the chiral catalyst. The system described herein is an in situ generated catalyst comprising a commercially available iridium precursor and a chiral phosphine-oxazoline (PHOX)-type ligand. These P,N-type ligands provide a robust and tunable platform for iridium, yielding highly active and selective catalysts.[2][4]

  • Metal Precursor: [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I)) is a common, air-stable precursor that is readily activated under hydrogenation conditions.

  • Chiral Ligand: Ligands of the phosphine-oxazoline (PHOX) family are privileged in iridium catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties to achieve optimal enantioselectivity for a given substrate.[2][4]

The active catalyst is typically formed in situ by reacting the iridium precursor with the chiral ligand, followed by activation with molecular hydrogen. This process generates a coordinatively unsaturated iridium hydride species, which is the key intermediate in the catalytic cycle.

Mechanism of Enantioselective Hydrogenation

While several mechanistic pathways have been proposed for iridium-catalyzed imine hydrogenation, a widely accepted model for N-aryl imines involves an "outer-sphere" mechanism.[5][6] Unlike ketone hydrogenation, where the substrate often coordinates directly to the metal center, this pathway proceeds without direct binding of the imine's C=N group to the iridium.

The key steps, supported by experimental and computational studies, are as follows:[4][5][6]

  • Catalyst Activation: The [Ir(COD)Cl]₂ precursor reacts with the chiral PHOX ligand and H₂ to form a catalytically active iridium dihydride or trihydride species.

  • Iminium Formation: An acid, often present as an additive or generated in situ, protonates the imine, forming a more electrophilic iminium ion.

  • Enantiodetermining Hydride Transfer: The chiral iridium hydride complex transfers a hydride (H⁻) to one of the enantiotopic faces of the iminium ion. The stereochemistry of the final product is determined in this step, guided by the chiral environment created by the PHOX ligand.[6]

  • Catalyst Regeneration: The resulting iridium species reacts with H₂ to regenerate the active hydride catalyst, completing the cycle.

This outer-sphere pathway is particularly effective for sterically hindered imines, as seen in the industrial synthesis of (S)-metolachlor, which produces over 10,000 tons of the chiral amine herbicide annually.[6]

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Activation A Active Ir-H Catalyst [L*Ir(H)n] B Hydride Transfer (Enantiodetermining Step) A->B Imine (Substrate) + H⁺ C [L*Ir] + Product B->C Product Release D Oxidative Addition of H₂ C->D H₂ D->A Regeneration Imine Imine (R1)(R2)C=NR3 Iminium Iminium Ion [(R1)(R2)C=N(H)R3]⁺ Imine->Iminium H⁺ (Acid) Iminium->B Attacks Catalyst caption Figure 1. Simplified outer-sphere catalytic cycle.

Caption: Figure 1. Simplified outer-sphere catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric hydrogenation of a representative N-aryl imine, N-(1-phenylethylidene)aniline.

4.1. Materials and Reagents

  • Iridium Precursor: [Ir(COD)Cl]₂ (CAS: 12112-67-3)

  • Chiral Ligand: (S)-t-Butyl-PHOX or similar P,N ligand (select based on desired product enantiomer)

  • Substrate: N-(1-phenylethylidene)aniline (or other desired imine)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

  • Additive: Acetic acid (optional, can enhance rate and selectivity)[6]

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

4.2. Equipment

  • High-pressure autoclave or Parr shaker apparatus equipped with a glass liner, magnetic stirrer, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for inert atmosphere manipulation.

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.).

  • Magnetic stir plate.

4.3. Experimental Workflow

Caption: Figure 2. General experimental workflow.

4.4. Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) until the reactor is sealed and pressurized with hydrogen.

  • Catalyst Pre-formation: In a Schlenk flask, dissolve [Ir(COD)Cl]₂ (e.g., 2.5 µmol, 1.7 mg) and the chiral PHOX ligand (e.g., 5.5 µmol, 1.1 mol eq. to Ir) in anhydrous, degassed DCM (2.0 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from orange to a deeper reddish-orange or yellow.

  • Reactor Charging: To the glass liner of the autoclave, add the imine substrate (e.g., 0.5 mmol).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave liner containing the substrate via a cannula or gas-tight syringe. If using an acid additive, it can be added at this stage (e.g., 1-5 mol%).

  • Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with H₂ (e.g., to 5 bar) and then carefully venting. Repeat this cycle 3-4 times to ensure the complete removal of air.

  • Reaction: Pressurize the autoclave to the desired H₂ pressure (e.g., 20-50 bar). Begin stirring and heat to the desired temperature (e.g., 40 °C). Monitor the reaction progress by observing the pressure drop.

  • Work-up: After the reaction is complete (typically 2-24 hours, indicated by the cessation of H₂ uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Analysis: Open the reactor and take an aliquot of the crude reaction mixture. Analyze by ¹H NMR to determine conversion. The enantiomeric excess (e.e.) of the product amine is determined by chiral HPLC or GC analysis.

Performance and Substrate Scope

Iridium-PHOX catalyst systems are effective for a wide range of N-aryl imines derived from both aryl and alkyl ketones. High enantioselectivities are consistently achieved.

EntrySubstrate (Imine from...)S/C RatioH₂ (bar)Temp (°C)Time (h)Conversion (%)e.e. (%)
1Acetophenone & Aniline200:1504012>9996
24'-Methoxyacetophenone & Aniline200:1504016>9997
32'-Methylacetophenone & Aniline200:15040249592
4Propiophenone & Aniline200:1504018>9994
5Acetophenone & 4-Fluoroaniline200:1504012>9998

Data presented is representative and compiled from typical results found in the literature for similar catalyst systems.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Catalyst deactivation (O₂, moisture) - Insufficient H₂ pressure or temperature - Poor quality solvent or reagents- Ensure rigorous inert atmosphere technique. Use freshly distilled/degassed solvents. - Increase H₂ pressure and/or temperature incrementally. - Check purity of substrate and reagents.
Low Enantioselectivity - Incorrect ligand choice for substrate - Reaction temperature too high - Presence of coordinating impurities- Screen different chiral ligands. - Lower the reaction temperature. - Purify the substrate; ensure solvent is non-coordinating.
Inconsistent Results - Incomplete catalyst pre-formation - Impurities in H₂ or inert gas supply- Increase catalyst pre-formation time or slightly warm the solution. - Use high-purity gases with an in-line purifier if necessary.

Conclusion

The asymmetric hydrogenation of imines catalyzed by in situ generated Iridium-PHOX complexes is a robust, highly efficient, and versatile method for the synthesis of valuable chiral amines. The reaction proceeds under relatively mild conditions and provides access to a wide range of products with excellent enantioselectivity. The detailed protocol and mechanistic insights provided in this note serve as a reliable guide for researchers aiming to implement this powerful synthetic tool.

References

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. (n.d.). SpringerLink.
  • New iridium catalytic methods for enantioselective imine hydrogenation. (n.d.). American Chemical Society.
  • Magdalena, N., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. Available from: [Link]

  • Wiest, O., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2567-2576. Available from: [Link]

  • Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. (2020). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Magdalena, N., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]

  • Lim, C.-S., et al. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. National Center for Biotechnology Information. Available from: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. (2020). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Scale-up synthesis of enantiomerically pure 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Enantiomerically Pure 1-(o-Tolyl)propan-1-amine

Abstract

Chiral amines are fundamental building blocks in modern pharmaceuticals, with the stereochemistry at the amine-bearing carbon often dictating biological activity and safety profiles. This compound is a key intermediate whose enantiomers are valuable for the synthesis of more complex molecular targets. The development of a robust, scalable, and economically viable process for producing this compound in high enantiomeric purity is therefore a critical objective for process chemistry and drug development. This application note provides a detailed guide to two distinct and scalable strategies for synthesizing enantiomerically pure this compound: (A) a diastereoselective synthesis utilizing a chiral auxiliary, and (B) an enzymatic kinetic resolution of the racemic amine. We offer in-depth, step-by-step protocols, explain the scientific rationale behind key procedural choices, and provide validated analytical methods for determining enantiomeric excess, ensuring both scientific integrity and practical applicability for scale-up operations.

Introduction: The Strategic Importance of Chiral Amines

Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, making their efficient synthesis a cornerstone of the pharmaceutical industry.[1] The biological activities of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful. Consequently, regulatory agencies demand the development of single-enantiomer drugs. The synthesis of chiral amines can be approached through various methods, including asymmetric catalysis, chiral pool synthesis, and the resolution of racemic mixtures.[2][3]

For industrial-scale production, the chosen synthetic route must be not only high-yielding and highly stereoselective but also safe, cost-effective, and environmentally sustainable.[4] This guide focuses on two field-proven methodologies that balance these requirements for the synthesis of this compound.

  • Method A: Asymmetric Synthesis via tert-Butanesulfinamide Auxiliary: This strategy involves the condensation of a prochiral ketone with an enantiopure sulfinamide auxiliary, followed by a diastereoselective reduction and subsequent removal of the auxiliary. This method is renowned for its broad applicability and high stereocontrol.[3]

  • Method B: Enzymatic Kinetic Resolution (EKR): This biocatalytic approach uses an enzyme to selectively acylate one enantiomer of a racemic amine, allowing for the easy separation of the unreacted amine (as the desired enantiomer) from its acylated counterpart. Biocatalysis is increasingly favored for its mild reaction conditions and exceptional selectivity.[2][5]

Synthesis of Pro-chiral and Racemic Starting Materials

A reliable supply of the requisite starting materials is paramount for any scale-up campaign. The following protocols detail the synthesis of the key precursors.

Protocol 2.1: Synthesis of 1-(o-Tolyl)propan-1-one (Pro-chiral Ketone)

This protocol describes a Friedel-Crafts acylation of toluene.

Reagent/ParameterQuantity (for 100 g scale)Molar Eq.Notes
Toluene500 mL-Reagent and solvent
Propionyl Chloride92.5 g (85 mL)1.0
Aluminum Chloride (AlCl₃)147 g1.1Add portion-wise to control exotherm
Dichloromethane (DCM)500 mL-Anhydrous
Hydrochloric Acid (6M)500 mL-For quench
Temperature 0-5 °C (addition), RT (reaction)
Reaction Time ~4 hours

Procedure:

  • Charge a 2 L jacketed reactor with toluene and dichloromethane under a nitrogen atmosphere. Cool the vessel to 0 °C.

  • Slowly add aluminum chloride in portions, maintaining the internal temperature below 10 °C.

  • Add propionyl chloride dropwise via an addition funnel over 1 hour, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction completion by TLC or GC-MS.

  • Carefully quench the reaction by slowly pouring the mixture over 1 kg of crushed ice, followed by the slow addition of 500 mL of 6M HCl.

  • Separate the organic layer. Extract the aqueous layer with 2 x 200 mL of DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 1-(o-tolyl)propan-1-one as a colorless oil.

Protocol 2.2: Synthesis of Racemic this compound

This protocol details the reductive amination of the ketone synthesized above.

Reagent/ParameterQuantity (for 100 g scale)Molar Eq.Notes
1-(o-Tolyl)propan-1-one100 g1.0
Ammonium Acetate258 g5.0
Sodium Cyanoborohydride (NaBH₃CN)46.5 g1.1Caution: Toxic. Handle in a fume hood.
Methanol1 L-Anhydrous
Temperature Room Temperature
Reaction Time ~24 hours

Procedure:

  • To a 2 L round-bottom flask, add 1-(o-tolyl)propan-1-one, ammonium acetate, and methanol. Stir until all solids dissolve.

  • In a single portion, add sodium cyanoborohydride to the stirring solution.

  • Seal the flask and stir at room temperature for 24 hours. Monitor by TLC or GC-MS.

  • Carefully acidify the reaction mixture to pH ~2 with concentrated HCl to decompose excess NaBH₃CN. (Caution: HCN gas may evolve. Perform in a well-ventilated hood).

  • Concentrate the mixture under reduced pressure. Add 500 mL of water and basify to pH >12 with 6M NaOH.

  • Extract the aqueous layer with 3 x 300 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford racemic this compound.

Method A: Diastereoselective Synthesis via Chiral Auxiliary

This approach builds chirality through a substrate-controlled diastereoselective reduction. The steric bulk of the tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N double bond, directing the hydride attack to the opposite face, thus setting the new stereocenter with high fidelity.

G cluster_0 Method A: Asymmetric Synthesis Workflow Ketone 1-(o-Tolyl)propan-1-one Condensation Condensation (Ti(OEt)₄) Ketone->Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Sulfinylimine N-Sulfinylimine Condensation->Sulfinylimine Reduction Diastereoselective Reduction (NaBH₄) Sulfinylimine->Reduction Sulfinamide Diastereomeric Sulfinamide Reduction->Sulfinamide Cleavage Auxiliary Cleavage (HCl in Dioxane) Sulfinamide->Cleavage Product (R)-1-(o-Tolyl)propan-1-amine Cleavage->Product Recycle Auxiliary Recovery Cleavage->Recycle

Caption: Workflow for the asymmetric synthesis of (R)-1-(o-Tolyl)propan-1-amine.

Protocol 3.1: Scale-up Synthesis of (R)-1-(o-Tolyl)propan-1-amine
StepReagent/ParameterQuantity (for 50 g Ketone)Molar Eq.Notes
1. Condensation 1-(o-Tolyl)propan-1-one50 g1.0
(R)-tert-Butanesulfinamide45 g1.1
Titanium (IV) Ethoxide154 g (150 mL)2.0
Tetrahydrofuran (THF)500 mL-Anhydrous
Temperature / Time 65 °C / 12 h
2. Reduction Sodium Borohydride (NaBH₄)25.5 g2.0
Tetrahydrofuran (THF)500 mL-
Temperature / Time -40 °C / 4 h Low temp is critical for selectivity
3. Cleavage 4M HCl in 1,4-Dioxane250 mL~3.0
Diethyl Ether500 mL-For workup
Temperature / Time RT / 1 h

Procedure:

  • Condensation: Charge a 2 L reactor with THF, 1-(o-tolyl)propan-1-one, and (R)-tert-butanesulfinamide. Add titanium (IV) ethoxide and heat the mixture to 65 °C for 12 hours. Cool to room temperature. The formation of the N-sulfinylimine can be monitored by ¹H NMR.

  • Reduction: In a separate vessel, prepare a solution of the crude N-sulfinylimine in 500 mL of fresh, anhydrous THF. Cool this solution to -40 °C using a dry ice/acetone bath. Add sodium borohydride portion-wise, maintaining the internal temperature below -35 °C. Stir for 4 hours at -40 °C.

  • Quench & Workup: Slowly add 200 mL of methanol to quench the excess NaBH₄. Allow the mixture to warm to room temperature. Add 500 mL of water and stir vigorously. Filter the mixture through a pad of celite to remove titanium salts, washing the pad with ethyl acetate. Concentrate the filtrate.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide product in 500 mL of diethyl ether. Add 250 mL of 4M HCl in 1,4-dioxane and stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride salt) will form.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free amine, dissolve the salt in water, basify with 6M NaOH, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (R)-1-(o-tolyl)propan-1-amine. The enantiomeric excess should be determined by chiral HPLC (see Section 5).

Method B: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this EKR, a lipase enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. This method is highly effective for scale-up due to the mild, aqueous conditions and the reusability of many immobilized enzymes.[6][7] We will use the (S)-enantiomer as the target for this example.

G cluster_1 Method B: Enzymatic Kinetic Resolution Workflow Racemate Racemic Amine (R/S)-1-(o-Tolyl)propan-1-amine Reaction Selective Acylation Racemate->Reaction AcylDonor Ethyl Acetate AcylDonor->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Mixture Reaction Mixture Reaction->Mixture Separation Separation (Acid/Base Extraction) Mixture->Separation Product_S (S)-1-(o-Tolyl)propan-1-amine (Unreacted) Separation->Product_S Product_R_Amide (R)-N-acetyl-1-(o-Tolyl)propan-1-amine Separation->Product_R_Amide

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Protocol 4.1: Lipase-Catalyzed Resolution
Reagent/ParameterQuantity (for 50 g Racemate)Notes
Racemic this compound50 g
Immobilized Lipase (Novozym® 435)5 g (10% w/w)Candida antarctica Lipase B
Ethyl Acetate500 mLAcyl donor and solvent
Temperature 40 °C Optimal for enzyme activity
Reaction Time 24-48 hours Monitor to ~50% conversion

Procedure:

  • Reaction Setup: Charge a 1 L flask with racemic this compound, ethyl acetate, and the immobilized lipase.

  • Incubation: Heat the suspension to 40 °C with gentle agitation (e.g., orbital shaker at 150 rpm).

  • Monitoring: The reaction progress is critical. The goal is to stop at exactly 50% conversion to maximize the yield and enantiomeric excess of both the remaining amine and the formed amide. Monitor the conversion by taking small aliquots, filtering the enzyme, and analyzing by GC or HPLC.

  • Enzyme Recovery: Once ~50% conversion is reached, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • Product Separation: a. Concentrate the filtrate to remove the bulk of the ethyl acetate. b. Dissolve the residue in 300 mL of diethyl ether and extract with 3 x 150 mL of 1M HCl. The unreacted (S)-amine will move to the aqueous layer as its hydrochloride salt. The (R)-amide will remain in the organic layer. c. Isolation of (S)-Amine: Combine the aqueous layers, basify to pH >12 with 6M NaOH, and extract with 3 x 200 mL of ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield enantiomerically enriched (S)-1-(o-tolyl)propan-1-amine. d. Isolation of (R)-Amide: Wash the original organic layer from step 5b with brine, dry over Na₂SO₄, filter, and concentrate to yield the (R)-N-acetyl-1-(o-tolyl)propan-1-amine. This can be hydrolyzed back to the (R)-amine if desired.

Analytical Protocol: Enantiomeric Purity Determination

Accurate determination of enantiomeric excess (ee) is essential for validating the success of the synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[8][9]

ParameterCondition
Instrument HPLC with UV Detector (e.g., Agilent 1260 Infinity)
Column Chiralcel® OD-H (or equivalent polysaccharide-based column)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of amine in 1 mL of mobile phase

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic amine to determine the retention times of the (R) and (S) enantiomers.

  • Inject the sample obtained from the chiral synthesis.

  • Integrate the peak areas corresponding to each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Safety and Scale-Up Considerations

  • Chemical Hazards: Handle all reagents in accordance with their Safety Data Sheets (SDS). Aluminum chloride reacts violently with water. Sodium cyanoborohydride is highly toxic and can release HCN gas upon acidification.[10] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood or reactor.

  • Exotherm Control: The Friedel-Crafts acylation and the quenching of reductions are exothermic. On a large scale, proper cooling capacity and controlled addition rates are critical to prevent runaway reactions.

  • Purification: Vacuum distillation for the starting ketone and crystallization of the final amine hydrochloride salt are scalable purification techniques. For the enzymatic resolution, the acid/base extraction must be efficient to ensure clean separation of the amine from the amide.

  • Process Optimization: For industrial production, catalyst/enzyme loading, reaction times, and solvent volumes should be optimized to maximize throughput and minimize waste. The recovery and reuse of the chiral auxiliary or enzyme are key to improving process economics.

Conclusion

This application note has detailed two robust and scalable methods for the production of enantiomerically pure this compound. The diastereoselective synthesis using a chiral auxiliary offers a direct route to a single enantiomer with high stereocontrol, while the enzymatic kinetic resolution provides a green and highly selective alternative. The choice between these methods will depend on specific project requirements, including cost of goods, available equipment, and desired enantiomer. The provided protocols are designed to be a comprehensive starting point for researchers and process chemists, enabling the reliable production of this valuable chiral building block for pharmaceutical development.

References

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13584017, this compound. Available at: [Link]

  • Malviya, K., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. Available at: [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Li, G., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. Available at: [Link]

  • Anslyn, E. V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Hönig, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • ResearchGate. (2024). Enzymatic synthesis of pharmaceutical drugs containing chiral amines. Available at: [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

Sources

Application Note: Modern Catalytic Strategies for the Asymmetric Synthesis of α-Chiral 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Chiral primary amines are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals, with their stereochemistry often dictating biological activity.[1] This application note details modern, efficient, and highly selective catalytic methods for the synthesis of the α-chiral amine, 1-(o-Tolyl)propan-1-amine, from its prochiral ketone precursor, 1-(o-tolyl)propan-1-one. We present two powerful and complementary protocols: transition metal-catalyzed Asymmetric Reductive Amination (ARA) and biocatalytic Asymmetric Transamination. These methods offer significant advantages over classical resolution techniques, providing direct access to enantiomerically pure amines with high yields and excellent atom economy.[1] This guide provides researchers and drug development professionals with the foundational principles, detailed step-by-step protocols, and analytical methodologies required to successfully synthesize enantiopure α-chiral amines.

Introduction: The Imperative for Enantiopure Amines

Chiral amines are prevalent structural motifs in over 40% of small-molecule pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1][2] The synthesis of enantiomerically pure amines is therefore a critical task in medicinal and process chemistry. Historically, this was achieved through the classical resolution of racemic mixtures, a process that is inherently limited to a theoretical maximum yield of 50% and often requires laborious screening of resolving agents and crystallization conditions.

Modern synthetic chemistry has largely moved towards asymmetric catalytic methods that construct the desired stereocenter directly from a prochiral precursor.[3] These approaches, including asymmetric hydrogenation and enzymatic transformations, are highly efficient, atom-economical, and can deliver products with exceptional levels of enantioselectivity (often >99% e.e.).[1][4] This note focuses on the synthesis of (R)- or (S)-1-(o-Tolyl)propan-1-amine as a representative α-chiral amine, outlining protocols for two state-of-the-art catalytic systems.

Principles of Modern Asymmetric Synthesis

The target molecule, this compound, can be synthesized from the readily available prochiral ketone, 1-(o-tolyl)propan-1-one. The key challenge lies in the stereoselective introduction of the amine group.

Method A: Asymmetric Reductive Amination (ARA) This method involves the in situ formation of an imine from the ketone and an ammonia source, followed by immediate asymmetric hydrogenation catalyzed by a chiral transition metal complex.[5] Noyori-type Ruthenium catalysts, featuring a chiral diamine ligand, are particularly effective for this transformation.[6] The catalyst's chiral environment dictates the facial selectivity of hydride delivery to the C=N bond, resulting in the formation of one enantiomer of the amine in high excess.[7]

Method B: Biocatalytic Transamination Biocatalysis utilizes enzymes as highly selective and efficient catalysts.[2] Amine transaminases (ATAs or TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor.[8] The enzyme's active site is an exquisitely defined chiral pocket that binds the ketone in a specific orientation, ensuring the addition of the amino group to only one face, thereby producing a single enantiomer of the amine product.[4][9] This process is often run in aqueous buffer under mild conditions and is a leading example of green chemistry.[3]

Comparative Workflow for Asymmetric Synthesis

The following diagram illustrates the two catalytic pathways from the common prochiral ketone starting material to the final, enantiomerically enriched chiral amine product.

G cluster_0 Method A: Asymmetric Reductive Amination cluster_1 Method B: Biocatalytic Transamination SM 1-(o-tolyl)propan-1-one (Prochiral Ketone) ARA_Reagents NH4OAc, H2 (or HCOOH/NEt3) Chiral Ru-Catalyst (e.g., Ru-TsDPEN) SM->ARA_Reagents Chemocatalysis Bio_Reagents Amine Transaminase (ATA) Isopropylamine (Amine Donor) PLP cofactor, Buffer (pH 8-9) SM->Bio_Reagents Biocatalysis ARA_Product (R)- or (S)-1-(o-Tolyl)propan-1-amine ARA_Reagents->ARA_Product Bio_Product (R)- or (S)-1-(o-Tolyl)propan-1-amine Bio_Reagents->Bio_Product

Caption: Parallel synthetic routes to chiral this compound.

Detailed Experimental Protocols

Protocol A: Asymmetric Reductive Amination using a Chiral Ruthenium Catalyst

This protocol is based on established procedures for the direct reductive amination of ketones.[10][11]

Scientist's Note: The success of this reaction hinges on the purity of the catalyst and the rigorous exclusion of oxygen. The choice of hydrogen source (high-pressure H₂ gas or a transfer hydrogenation agent like formic acid/triethylamine) can be adapted based on available equipment.

Materials and Reagents:

  • 1-(o-tolyl)propan-1-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc, 10 eq)

  • (R,R)-RuCl[(p-cymene)(TsDPEN)] (0.005 eq, 0.5 mol%)

  • Methanol (Anhydrous, degassed)

  • High-pressure autoclave or Schlenk flask setup

  • Hydrogen gas (H₂) or Formic acid/Triethylamine (5:2 mixture)

  • Standard workup and purification reagents (DCM, aq. NaHCO₃, aq. HCl, aq. NaOH, MgSO₄)

Procedure:

  • Reactor Setup: To a high-pressure autoclave vessel containing a magnetic stir bar, add (R,R)-RuCl[(p-cymene)(TsDPEN)] (0.5 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with Argon or Nitrogen gas.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(o-tolyl)propan-1-one (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous, degassed methanol via syringe to achieve a substrate concentration of 0.5 M.

  • Reaction:

    • For H₂ gas: Pressurize the autoclave to 50 atm with H₂. Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

    • For Transfer Hydrogenation: Add a 5:2 mixture of formic acid/triethylamine (2.0 eq) to the flask. Heat to 40 °C and stir for 24 hours.

  • Quenching and Workup:

    • Cool the reaction to room temperature and carefully vent the pressure.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated aq. NaHCO₃.

    • Extract the aqueous layer with DCM (2x).

  • Product Isolation (as free amine):

    • Combine the organic layers. To isolate the amine, extract with 1 M aq. HCl (3x).

    • Wash the combined acidic aqueous layers with DCM to remove any unreacted ketone.

    • Basify the aqueous layer to pH >12 by the slow addition of 5 M aq. NaOH, keeping the solution cool in an ice bath.

    • Extract the liberated free amine with DCM (3x).

    • Combine the final organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: Biocatalytic Transamination using an Amine Transaminase (ATA)

This protocol is a general procedure for the asymmetric synthesis of amines from prochiral ketones using a commercially available ATA screening kit.[4][12]

Scientist's Note: Enzymatic reactions are sensitive to pH and temperature. Maintaining the recommended pH is critical for optimal enzyme activity.[13] The removal of the acetone byproduct (formed from the isopropylamine donor) is the driving force for the reaction; this can be achieved by performing the reaction in an open vessel or under a gentle stream of nitrogen.

Materials and Reagents:

  • 1-(o-tolyl)propan-1-one (1.0 eq, ~50 mM final concentration)

  • Amine Transaminase (e.g., ATA-256 or a suitable (S)-selective variant)

  • Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Isopropylamine (Amine donor, 1.0 M, ~20 eq)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Standard workup reagents (Ethyl acetate, aq. NaOH)

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.5.

    • Prepare a stock solution of the ATA enzyme in the buffer as per the manufacturer's instructions (e.g., 10 mg/mL).

    • Prepare a 1 M stock solution of isopropylamine in the buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a shaker flask), add the phosphate buffer.

    • Add the PLP cofactor to a final concentration of 1 mM.

    • Add the isopropylamine stock solution to a final concentration of 1.0 M.

    • Add the ATA enzyme solution.

  • Substrate Addition: Prepare a stock solution of 1-(o-tolyl)propan-1-one in DMSO. Add it dropwise to the reaction mixture to a final concentration of 50 mM, ensuring the total DMSO volume does not exceed 5% of the total reaction volume.

  • Incubation: Incubate the reaction at 30-35 °C with gentle agitation (e.g., 200 rpm on an orbital shaker) for 24-48 hours. Leave the vessel lightly covered to allow for the evaporation of the acetone byproduct.

  • Reaction Monitoring: Progress can be monitored by taking small aliquots, quenching with a strong base, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, adjust the pH of the mixture to >12 with 5 M aq. NaOH.

    • Extract the product with ethyl acetate or MTBE (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purification can be achieved via silica gel chromatography.

Analytical Characterization

Confirmation of Structure: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Enantiomeric Excess (e.e.): The most critical analytical step is to determine the enantiomeric purity of the product. This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (CSP).[14]

  • Method: Chiral HPLC Analysis

  • Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective.

  • Mobile Phase: A typical mobile phase is a mixture of Hexane/Isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A screening mobile phase might be 90:10 Hexane:IPA + 0.1% DEA.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve a small sample of the final product in the mobile phase.

    • Inject onto the chiral HPLC system.

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Alternatively, ¹⁹F NMR spectroscopy can be used after derivatization with a chiral fluorinated agent (e.g., Mosher's acid chloride), which converts the enantiomers into diastereomers with distinct NMR signals.[15]

Expected Results and Comparison

The following table summarizes the typical performance characteristics of the two described methods based on literature precedents for similar substrates.

ParameterMethod A: Asymmetric Reductive AminationMethod B: Biocatalytic Transamination
Catalyst Chiral Ruthenium ComplexAmine Transaminase (Enzyme)
Reaction Conditions 60 °C, 50 atm H₂ or 40 °C, 1 atm30-35 °C, 1 atm, aqueous buffer
Typical Yield 85-95%70-99% (conversion-dependent)
Enantiomeric Excess (e.e.) 90-99%>98% to >99.5%
Key Advantages Broad substrate scope, tolerant of organic solventsExtremely high selectivity, mild/green conditions, works in water
Potential Challenges Requires specialized pressure equipment, catalyst can be air-sensitiveSubstrate inhibition, unfavorable equilibrium, limited to aqueous media

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (Method A) 1. Catalyst deactivation (exposure to air).2. Insufficient hydrogen pressure or poor quality H₂ source.3. Impure reagents or solvent.1. Handle catalyst under strict inert atmosphere.2. Check H₂ source and regulator; ensure proper sealing of the autoclave.3. Use freshly distilled, anhydrous, and degassed solvents.
Poor Enantioselectivity (Method A) 1. Incorrect catalyst configuration ((R,R) vs (S,S)).2. Reaction temperature too high.3. Racemization of product under reaction conditions.1. Verify the absolute stereochemistry of the catalyst ligand.2. Run the reaction at a lower temperature, even if it requires longer time.3. Minimize reaction time once conversion is complete.
Low Conversion (Method B) 1. Unfavorable reaction equilibrium.2. Enzyme inhibition by substrate or product.3. Incorrect pH or temperature.1. Ensure efficient removal of acetone byproduct (open system, N₂ stream).2. Add the ketone substrate slowly over time to maintain a low concentration.3. Re-verify buffer pH and incubator temperature.
No Reaction (Method B) 1. Missing PLP cofactor.2. Denatured enzyme.1. Ensure PLP is added to the reaction mixture.2. Use a fresh batch of enzyme; avoid excessive temperatures or extreme pH during setup.

Conclusion

Both transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination represent powerful, state-of-the-art methodologies for the synthesis of α-chiral amines like this compound. The choice between a chemocatalytic or biocatalytic approach will depend on factors such as available equipment, desired scale, substrate scope, and "green" chemistry considerations. The protocols and data presented in this application note provide a robust framework for researchers to successfully implement these advanced techniques in their synthetic programs, accelerating the development of novel pharmaceuticals and other high-value chiral molecules.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
  • (PDF) Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.
  • Amine synthesis by reductive amination (reductive alkyl
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Transaminase-Mediated Amine Borrowing via Shuttle Bioc
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines.
  • (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines.
  • Asymmetric hydrogen
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.
  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B.
  • Asymmetric biomimetic transamination of α-keto amides to peptides. PubMed Central.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogen
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink.
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(o-Tolyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. Our focus is on providing practical, actionable advice grounded in established chemical principles to ensure the successful and efficient production of this key amine intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are reductive amination of 1-(o-tolyl)propan-1-one and the Leuckart reaction . Reductive amination offers milder reaction conditions and often higher selectivity, making it a popular choice in modern synthesis.[1][2] The Leuckart reaction is a classic method that uses ammonium formate or formamide at high temperatures and is also a robust option.[2][3]

Q2: What is the starting material for these syntheses?

A2: The primary starting material for both common routes is the corresponding ketone, 1-(o-tolyl)propan-1-one (also known as o-methylpropiophenone). This ketone serves as the electrophilic carbonyl source for the amination reaction.

Q3: Which reducing agent is best for the reductive amination of 1-(o-tolyl)propan-1-one?

A3: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is highly effective as it selectively reduces the intermediate imine in the presence of the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and safer alternative to NaBH₃CN.[1] Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting ketone if the imine formation is not complete.[1][4]

Q4: What are the typical reaction conditions for the Leuckart reaction?

A4: The Leuckart reaction requires high temperatures, typically between 120-130°C when using ammonium formate, and can be even higher (above 165°C) with formamide.[2] The reaction is often run neat (without a solvent) and proceeds through an N-formyl intermediate, which must be hydrolyzed with acid (e.g., HCl) to yield the final primary amine.[3][5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can track the disappearance of the starting ketone and the appearance of the amine product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate, often with a small amount of triethylamine or ammonia to prevent the amine from streaking on the silica plate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This section provides a structured approach to identifying and resolving potential problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation (Reductive Amination): The equilibrium between the ketone/ammonia and the imine may not favor the imine. 2. Inactive reducing agent: The hydride reagent (e.g., NaBH₄) may have degraded due to moisture. 3. High reaction temperature (Leuckart): The required high temperatures can sometimes lead to decomposition of starting materials or products.[3] 4. Insufficient reaction time. 1. For reductive amination, add a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine. Alternatively, pre-forming the imine before adding the reducing agent can improve yields. 2. Use a fresh bottle of the reducing agent or test its activity on a simple ketone. 3. For the Leuckart reaction, ensure precise temperature control. Consider using a high-boiling solvent to maintain a stable temperature. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of Unreacted Ketone 1. Incomplete reaction. 2. Stoichiometry imbalance: Insufficient ammonia source or reducing agent.1. See solutions for "Low or No Product Yield". 2. Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate for reductive amination, ammonium formate for Leuckart) and the reducing agent.
Major Byproduct is 1-(o-tolyl)propan-1-ol Premature reduction of the ketone (Reductive Amination): The reducing agent is reacting with the starting ketone before the imine is formed. This is common with less selective reagents like NaBH₄.1. Switch to a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] 2. Allow the imine to form completely before adding the reducing agent. This can be done by stirring the ketone and ammonia source for a period before introducing the hydride.
Formation of Secondary or Tertiary Amines Over-alkylation: The newly formed primary amine reacts with another molecule of the starting ketone to form a secondary amine, which can then react again.1. Use a large excess of the ammonia source to outcompete the product amine for reaction with the ketone. 2. This is less of a problem with the Leuckart reaction where the amine is initially formed as a less reactive formyl derivative.[5]
Difficulty in Product Purification 1. Amine streaking on silica gel column. 2. Emulsion formation during acid-base extraction. 3. Product and imine impurity have similar polarity. 1. Add a small percentage (0.5-1%) of triethylamine or ammonia to your column chromatography eluent to suppress the interaction of the amine with the acidic silica gel. 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 3. If the reduction is incomplete, the unreacted imine can be difficult to separate from the amine.[4] Ensure the reaction goes to completion. If imine persists, it can sometimes be hydrolyzed back to the ketone by stirring the crude product with aqueous acid, followed by another extraction.

Visualizing the Optimization Workflow

To effectively troubleshoot and optimize the synthesis, a logical workflow is essential. The following diagram illustrates a decision-making process for optimizing the reductive amination of 1-(o-tolyl)propan-1-one.

Reductive Amination Optimization Workflow for Optimizing Reductive Amination start Start: Reductive Amination of 1-(o-tolyl)propan-1-one check_yield Analyze Crude Product (TLC/GC-MS) Is Yield > 80%? start->check_yield low_yield Issue: Low Yield check_yield->low_yield No purification Proceed to Purification check_yield->purification Yes check_ketone Is unreacted ketone present? low_yield->check_ketone check_alcohol Is 1-(o-tolyl)propan-1-ol byproduct present? check_ketone->check_alcohol Yes incomplete_rxn Troubleshoot: 1. Increase reaction time 2. Add dehydrating agent (e.g., Mol. Sieves) 3. Increase excess of ammonia source check_ketone->incomplete_rxn No (Other issues) check_alcohol->incomplete_rxn No change_reductant Troubleshoot: 1. Switch to NaBH3CN or NaBH(OAc)3 2. Pre-form imine before adding reductant check_alcohol->change_reductant Yes incomplete_rxn->start Re-run Reaction change_reductant->start Re-run Reaction

Caption: A decision tree for troubleshooting the reductive amination synthesis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This method is often preferred due to its mild conditions and high selectivity.

Materials:

  • 1-(o-tolyl)propan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-(o-tolyl)propan-1-one (1.0 eq) and methanol (approx. 0.2 M solution).

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the starting ketone is consumed, carefully quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify with 1M NaOH until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) or by distillation under reduced pressure.

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the benzylic proton (CH-NH₂), the ethyl group protons, and the methyl group on the tolyl ring. The NH₂ protons may appear as a broad singlet.[6]

  • ¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

  • IR Spectroscopy: Look for characteristic N-H stretching bands for a primary amine around 3300-3500 cm⁻¹ (typically two bands for a primary amine).[6]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (149.23 g/mol ).[7]

References

  • Grokipedia. Leuckart reaction. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Organic Reactions. THE LEUCKART REACTION. [Link]

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

Sources

Troubleshooting guide for the chiral separation of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chiral separation of 1-(o-Tolyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully resolving the enantiomers of this critical chiral amine. This guide is structured in a practical question-and-answer format to directly address common challenges and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of this compound. What are the most likely causes and how can I fix this?

Answer: Achieving baseline resolution for chiral amines like this compound is a multi-faceted challenge that hinges on creating a significant energy difference between the transient diastereomeric complexes formed by the enantiomers and the chiral stationary phase (CSP). If you are observing co-elution, consider the following critical factors, starting with the most fundamental:

Causality and Solution Workflow:

The primary reason for a lack of resolution is an inappropriate selection of the chiral stationary phase or suboptimal mobile phase conditions, leading to insufficient differential interaction between the enantiomers and the CSP.

dot

Caption: Troubleshooting workflow for poor or no resolution.

Detailed Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[1][2][3] For primary amines like this compound, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA, IB, IC, IE or Chiralcel® OD-H) are highly effective.[1][4] Cyclofructan-based CSPs have also demonstrated a high success rate, particularly in polar organic mode.[2][4][5] If you are using a different type of CSP with no success, switching to one of these recommended phases is the first logical step.

  • Mobile Phase Mode and Composition:

    • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for chiral amines.[2]

    • Polar Organic (PO): Uses polar organic solvents like acetonitrile and/or methanol. This can be a powerful alternative to normal phase.[2]

    • Supercritical Fluid Chromatography (SFC): Utilizing carbon dioxide with an alcohol co-solvent is often a superior alternative to HPLC, providing faster separations and improved peak shapes for primary amines.[5][6]

  • The Critical Role of Mobile Phase Additives: Due to the basic nature of the amine group, additives are almost always necessary to achieve good peak shape and enantioselectivity.[4] The amine can interact strongly with residual silanol groups on the silica support, leading to peak tailing and poor resolution.[7][8]

    • For Polysaccharide and Cyclofructan CSPs (NP and PO modes): A small amount of a basic additive (e.g., 0.1-0.5% diethylamine, triethylamine, or butylamine) is typically added to the mobile phase to block these silanol interactions.[9]

    • For SFC: An additive combination like trifluoroacetic acid and triethylamine (e.g., 0.3-0.2% v/v) in the alcohol modifier can be highly effective.[5] Using only a basic additive like ammonium hydroxide in SFC can sometimes destroy enantioselectivity.[5]

  • Temperature Effects: Temperature plays a significant role in chiral recognition by affecting the thermodynamics of the solute-CSP interaction.[10] In many cases, lowering the column temperature (e.g., from 25°C to 10°C) can enhance resolution, although this is not universal and should be experimentally verified.[11] Conversely, sometimes an increase in temperature can improve peak efficiency or even reverse the elution order.[12]

Poor Peak Shape (Tailing)

Question: My peaks for this compound are showing significant tailing, which is affecting my integration and resolution. How can I improve the peak symmetry?

Answer: Peak tailing for basic compounds like this compound is a classic problem in chromatography, primarily caused by secondary interactions with the stationary phase.

Causality and Solution Workflow:

The primary cause of peak tailing for amines is the interaction of the basic amine functional group with acidic residual silanol groups on the silica surface of the column packing material.[7][8] This leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tail."

dot

Caption: Troubleshooting workflow for poor peak shape (tailing).

Detailed Troubleshooting Steps:

  • Optimize the Basic Additive: This is the most effective solution.

    • Increase Concentration: Gradually increase the concentration of your basic additive (e.g., diethylamine, triethylamine) in the mobile phase. Often, a small increase from 0.1% to 0.2% or higher can dramatically improve peak shape.

    • Change the Additive: Different basic additives have different efficacies. If triethylamine isn't effective, try diethylamine or butylamine, as their size and pKa can influence their ability to mask silanols.

  • Check for Mass Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion that can manifest as tailing on some chiral phases.[13] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.

  • Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion at the head of the column.[7]

  • Switch to SFC: Supercritical Fluid Chromatography (SFC) often yields significantly better peak shapes for basic compounds compared to HPLC due to the properties of supercritical CO2.[5]

  • Column History and Contamination: The history of a chiral column can significantly impact its performance.[14] If the column has been previously used with acidic additives without proper flushing, it may affect the separation of basic compounds. Flushing the column with a strong, compatible solvent (check the manufacturer's instructions) may help restore performance.[15]

Irreproducible Retention Times or Resolution

Question: My retention times and resolution are drifting between injections or from day to day. What could be causing this instability?

Answer: Instability in chiral separations can be particularly frustrating and often points to subtle changes in the chromatographic system or mobile phase.

Causality and Solution Workflow:

The highly selective nature of chiral stationary phases makes them sensitive to minor variations in mobile phase composition, temperature, and column equilibration.[14] Inconsistent conditions will lead to inconsistent interactions and, therefore, variable results.

Detailed Troubleshooting Steps:

  • Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection. If you are changing mobile phase composition, the equilibration time will be even longer.

  • Mobile Phase Preparation and Stability:

    • Fresh Mobile Phase: Prepare your mobile phase fresh daily. Volatile components, especially additives like diethylamine, can evaporate over time, changing the mobile phase composition and affecting chromatography.

    • Thorough Mixing: Ensure all components of the mobile phase are thoroughly mixed before use.

    • Water Content (Normal Phase): In normal phase mode, trace amounts of water can significantly affect retention times.[14] Use high-purity, anhydrous solvents to maintain a consistent, non-aqueous environment.

  • Temperature Control: As discussed, temperature is a critical parameter.[10] A fluctuating ambient temperature can cause retention time drift. Using a thermostatted column compartment is essential for reproducible results.

  • Additive Memory Effects: Chiral columns can "remember" previous mobile phases, especially additives.[14] If you switch between methods using acidic and basic additives on the same column, it can lead to long-lasting memory effects that cause irreproducibility. It is best practice to dedicate a column to a specific method or class of compounds.[14]

Experimental Protocols

Protocol 1: Initial Screening for this compound using HPLC

This protocol outlines a systematic screening approach to find a suitable starting point for method development.

  • Select Chiral Columns:

    • Column 1: Polysaccharide-based (e.g., Chiralpak® IE - amylose tris(3,5-dichlorophenylcarbamate))

    • Column 2: Cyclofructan-based (e.g., Larihc® CF6-P)

  • Prepare Mobile Phases:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane / Ethanol (80:20, v/v) + 0.1% Diethylamine (DEA)

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile / Methanol (90:10, v/v) + 0.1% Diethylamine (DEA)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Sample Concentration: 1.0 mg/mL in mobile phase

    • Detection: UV at 220 nm or 254 nm

  • Execution:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Repeat for all mobile phase and column combinations.

  • Evaluation: Assess the chromatograms for any signs of separation (peak splitting, shoulders) or baseline resolution. The combination that provides the best initial separation is the starting point for optimization.

Protocol 2: Method Optimization

Based on the best conditions from the initial screen, fine-tune the method to achieve baseline resolution (Rs > 1.5).

  • Optimize Alcohol Modifier Percentage: If using NP, vary the percentage of isopropanol or ethanol. A lower percentage of alcohol will generally increase retention and may improve resolution. Test in 2% increments (e.g., 90:10 -> 92:8 -> 88:12).

  • Optimize Additive Concentration: If peak shape is poor, increase the DEA concentration in 0.1% increments up to 0.5%.

  • Optimize Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.

Data Summary Table

CSP TypeMobile Phase ModeMobile Phase CompositionAdditiveExpected Outcome
PolysaccharideNormal Phase (NP)Hexane/IPA (90/10)0.1% DEAHigh probability of success for amine separation.[1][2]
PolysaccharidePolar Organic (PO)ACN/MeOH (90/10)0.1% DEAGood alternative to NP, may offer different selectivity.
CyclofructanPolar Organic (PO)ACN/MeOH (90/10)0.1% TEAHigh success rate for primary amines.[2]
PolysaccharideSFCCO₂/MeOH (gradient)0.2% TFA/0.1% TEAFast separation with excellent peak shape.[5]

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Column.
  • Gaspari, M., & Piras, P. (2018). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. MDPI. Retrieved from [Link]

  • Ahn, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Ali, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Retrieved from [Link]

  • Wainer, I. W., & Doyle, T. D. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar. Retrieved from [Link]

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase.... Retrieved from [Link]

  • Lowe, G. (2017). Temperature drop triggers chirality twist. Chemistry World. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Restek. (2021). Chiral Separations 3: Overloading and Tailing. Retrieved from [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chromedia. (n.d.). 1 Use of SFC for Chiral separation in Pharmaceutical Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]

  • Maftouh, M., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. PubMed. Retrieved from [Link]

  • Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(o-Tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this key chiral amine intermediate. The following content is structured in a question-and-answer format to directly address practical challenges, providing not just protocols, but the underlying scientific principles to empower effective problem-solving.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses high-level questions and common initial observations when handling crude this compound.

Q1: My crude this compound is a dark yellow or brown oil. What causes this discoloration and how can I remove it?

Answer: Discoloration in amines is a frequent issue, primarily caused by oxidation and the presence of N-nitroso compounds.[1] Aromatic amines, in particular, are susceptible to air oxidation, which forms highly colored, conjugated impurities. The color can also stem from residual reagents or byproducts from the synthesis, such as unreacted starting materials or polymeric substances.

Troubleshooting Strategy:

  • Activated Carbon Treatment: Before attempting more rigorous purification, a simple and effective first step is to treat a solution of the crude amine (e.g., in a solvent like ethyl acetate or dichloromethane) with activated carbon. The carbon adsorbs many high-molecular-weight colored impurities. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon fines.

  • Acid-Base Extraction: An acid wash can remove basic, colored impurities. Dissolve the amine in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving many neutral, colored impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.

  • Distillation: For thermally stable impurities, vacuum distillation is highly effective at separating the desired amine from non-volatile colored materials.

Q2: What are the most likely impurities I should expect in my crude product?

Answer: The impurity profile is highly dependent on the synthetic route. However, for common syntheses (e.g., reductive amination of o-tolyl propanone), you should anticipate the following:

Impurity Type Specific Example(s) Rationale for Presence Typical Removal Strategy
Starting Materials Unreacted o-tolyl propanone, reducing agent remnants.Incomplete reaction conversion.Distillation, Chromatography.
Byproducts The corresponding alcohol (from ketone reduction), imine intermediate.Side reactions during synthesis.Distillation, Chromatography.
Positional Isomers 1-(p-Tolyl)propan-1-amine, 1-(m-Tolyl)propan-1-amine.Impurities in the o-xylene or o-tolualdehyde starting material.Fractional Distillation, Preparative HPLC.
Enantiomeric Impurity The undesired enantiomer (e.g., (S)-isomer if (R) is desired).If the synthesis is not perfectly stereoselective or if starting from a racemic mixture.Chiral Resolution (Diastereomeric Salt Crystallization), Chiral Chromatography.[2][3]
Degradation Products Oxidation products, de-alkylation products.Exposure to air, heat, or incompatible conditions over time.Distillation, Recrystallization.
Q3: Which analytical techniques are best for assessing the purity of this compound?

Answer: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities, such as residual solvents or starting materials. A chiral GC column can also be used to determine enantiomeric excess (ee).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A standard C18 column can resolve most non-volatile impurities and isomers. For enantiomeric purity, a specialized Chiral Stationary Phase (CSP) is essential. Polysaccharide-based columns are often a good starting point for chiral amines.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if their signals are resolved from the main product peaks. It is particularly useful for identifying structural isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities when coupled with GC or LC (GC-MS, LC-MS).

Part 2: Troubleshooting Specific Purification Protocols

This section provides in-depth guidance on common purification techniques, addressing issues that arise during the experiment.

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the scale of your experiment and the nature of the impurities you need to remove. The following diagram outlines a general decision-making workflow.

Purification_Workflow start Crude this compound is_discolored Is the product heavily discolored? start->is_discolored activated_carbon Treat with Activated Carbon is_discolored->activated_carbon Yes impurity_type What is the primary impurity type? is_discolored->impurity_type No acid_base Perform Acid-Base Extraction activated_carbon->acid_base acid_base->impurity_type volatile_impurities Volatile Impurities (Different B.P.) impurity_type->volatile_impurities Boiling Point isomeric_impurities Isomeric / Closely Related Impurities impurity_type->isomeric_impurities Polarity enantiomeric_impurity Enantiomeric Impurity impurity_type->enantiomeric_impurity Chirality distillation Fractional Vacuum Distillation volatile_impurities->distillation recrystallization Recrystallization as Hydrochloride Salt isomeric_impurities->recrystallization chromatography Silica Gel Chromatography isomeric_impurities->chromatography chiral_resolution Diastereomeric Salt Resolution enantiomeric_impurity->chiral_resolution Large Scale chiral_hplc Preparative Chiral HPLC enantiomeric_impurity->chiral_hplc Small Scale / High Purity final_product Pure Product distillation->final_product recrystallization->final_product chromatography->final_product chiral_resolution->final_product chiral_hplc->final_product

Caption: Decision workflow for purifying this compound.

Fractional Vacuum Distillation

Q: My fractional distillation is not giving good separation between my product and a close-boiling impurity. What can I improve?

Answer: Poor separation in fractional distillation, especially when boiling points differ by less than 25-30 °C, is a common challenge.[5] The efficiency of the separation depends on the number of "theoretical plates" in your column.

Solutions:

  • Increase Column Length/Efficiency: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges). A longer column provides more surface area for condensation-revaporization cycles, increasing the number of theoretical plates.[6]

  • Control the Distillation Rate: A slow, steady distillation rate is crucial. A rate of 1-2 drops per second for the collected distillate is a good target. A fast rate disrupts the temperature gradient in the column, effectively reducing separation efficiency.

  • Ensure Proper Insulation: Wrap the distillation column (from the pot up to the condenser) with glass wool or aluminum foil. This prevents heat loss to the environment and helps maintain the necessary temperature gradient for effective fractionation.[5]

  • Use an Appropriate Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio (the ratio of condensate returned to the column vs. collected). A higher reflux ratio enhances separation but slows down the overall process.

Protocol: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (minimum 20 cm). Ensure all joints are properly sealed for vacuum. Use a stir bar or boiling chips in the distillation flask.

  • Vacuum Application: Slowly and carefully apply vacuum from a suitable pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column. You should observe a "reflux ring" of condensing vapor gradually ascending. Allow this ring to stabilize just below the condenser for a few minutes before beginning collection.

  • Collection: Collect any low-boiling impurities (forerun) in a separate flask. Once the temperature at the thermometer stabilizes at the expected boiling point of your product, switch to a clean receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting the vacuum to prevent atmospheric oxygen from entering the hot apparatus, which could cause oxidation.

Recrystallization as the Hydrochloride Salt

Amines are often difficult to crystallize directly as free bases because they tend to be oils at room temperature and may not form stable crystal lattices. Converting the amine to a salt, such as the hydrochloride, creates an ionic compound with a much higher melting point and a greater propensity to form a well-ordered, crystalline solid.[7][8]

Q: I'm having trouble getting the hydrochloride salt to crystallize. It either oils out or remains in solution. What should I do?

Answer: This is a classic crystallization problem related to solvent choice and supersaturation. "Oiling out" occurs when the solubility of the solute is exceeded at a temperature above its melting point (or the melting point of the solvate), causing it to separate as a liquid instead of a solid.

Troubleshooting Strategy:

  • Solvent System Optimization: The ideal solvent should dissolve the salt when hot but not when cold.[9] For amine hydrochlorides, polar protic solvents or mixtures are often effective.

    • Start with Isopropanol (IPA) or Ethanol: These are excellent starting points.

    • Use a Solvent/Anti-Solvent System: Dissolve the salt in a minimal amount of a polar solvent (like hot IPA or methanol) where it is soluble. Then, slowly add a non-polar "anti-solvent" (like diethyl ether, hexane, or ethyl acetate) at the elevated temperature until the solution becomes faintly turbid. Add a drop or two of the polar solvent to redissolve the solid, then allow it to cool slowly. This controlled reduction in solubility is highly effective at inducing crystallization.

  • Control the Cooling Rate: Slow cooling is paramount. A crash-cooling in an ice bath will lead to small, impure crystals or oiling out. Allow the flask to cool slowly to room temperature, undisturbed, and then move it to a 0-4 °C refrigerator.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution.

    • Scratching: Scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

Protocol: Recrystallization of this compound HCl
  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) until precipitation of the salt is complete. Filter the crude solid.

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure a good yield upon cooling.[9]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Isolation: Once crystallization appears complete, cool the flask further in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Chiral Resolution via Diastereomeric Salt Formation

This classical method is used to separate enantiomers. A racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts.[10] Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[3][11]

Troubleshooting Diastereomeric Salt Resolution

Diastereomer_Troubleshooting start Low Enantiomeric Excess (ee) or Poor Yield check_solvent Is the solvent system optimal? start->check_solvent check_agent Is the resolving agent appropriate? check_solvent->check_agent Yes sol_screen Screen alternative solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, or mixtures) check_solvent->sol_screen No check_stoich Is the stoichiometry correct? check_agent->check_stoich Yes agent_select Try a different resolving agent (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid) check_agent->agent_select No check_cooling Was the cooling rate too fast? check_stoich->check_cooling Yes stoich_adjust Use 0.5 equivalents of resolving agent to precipitate only one diastereomer check_stoich->stoich_adjust No slow_cool Allow slow, undisturbed cooling to room temperature before placing in the fridge/freezer check_cooling->slow_cool Yes

Caption: Troubleshooting guide for poor diastereomeric salt resolution.

Q: My diastereomeric salt crystallization gives a low yield of the desired enantiomer. What are the potential causes?

Answer: Low yield in diastereomeric salt resolution is often a trade-off for high purity. The key is finding a balance where the desired diastereomer is significantly less soluble than the other in the chosen solvent system.

Potential Causes & Solutions:

  • Suboptimal Solvent: The solubility of both diastereomeric salts in the chosen solvent might be too high. Experiment with different solvents or solvent mixtures to find a system where one salt crystallizes preferentially while the other remains in the mother liquor.

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can cause both diastereomers to precipitate, especially if their solubilities are similar, trapping the undesired enantiomer and lowering the yield of the pure one. A common strategy is to use only 0.5 equivalents of the resolving agent, which is just enough to precipitate half of the total amine content as a salt, favoring the less soluble diastereomer.

  • Insufficient Cooling/Concentration: You may not have reached a sufficient level of supersaturation. After slow cooling, try placing the solution in a freezer or carefully evaporating some of the solvent to induce further crystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
  • Wikipedia. (n.d.). Fractional distillation.
  • Santa Ana College. (n.d.). Recrystallization.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?.
  • ArtMolecule. (n.d.). Impurities and Degradation products.

Sources

Addressing solubility issues of 1-(o-Tolyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(o-Tolyl)propan-1-amine Hydrochloride

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for this compound hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a salt of a primary amine, its behavior in different solvent systems is governed by fundamental physicochemical principles. This guide provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial questions regarding the properties and behavior of this compound hydrochloride.

Q1: What exactly is this compound hydrochloride, and why is its salt form used?

A: this compound hydrochloride is the hydrochloride salt of the parent organic base, this compound. The parent compound is a primary amine, which can act as a weak base. In drug development and chemical synthesis, amines are frequently converted into their salt forms for several practical reasons[1]:

  • Enhanced Stability: Salts are often more crystalline and less susceptible to oxidative or chemical degradation compared to the free amine.

  • Improved Handling: The free amine may be an oil or low-melting solid, which can be difficult to handle, weigh, and purify. The crystalline salt form provides a stable, free-flowing powder.

  • Increased Aqueous Solubility: The primary reason is often to increase solubility in water and other polar protic solvents. The formation of the ammonium salt introduces ionic character, which is favored by polar solvents.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A: Understanding the key properties is the first step in troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can compile known and estimated values to guide our approach.

PropertyValue / EstimateSource / Comment
Molecular Formula C₁₀H₁₆ClN[2][3]
Molecular Weight 185.7 g/mol [4]
Form Solid[5]
Free Amine XLogP3 2.1[6] (Computed for the free amine)
Estimated pKa ~9.5 - 10.5This is an estimate based on similar primary benzylic amines. The actual pKa is critical and should be determined experimentally for precise pH control.

The XLogP3 value of 2.1 for the free base suggests a significant degree of lipophilicity (poor water solubility). Converting it to the hydrochloride salt drastically increases its polarity, yet challenges remain, particularly in achieving high concentrations or dissolving it in less polar organic media.

Q3: Why am I struggling to dissolve the hydrochloride salt in my chosen solvent?

A: The principle of "like dissolves like" is paramount. As an ionic salt, this compound hydrochloride has high lattice energy and polarity.

  • In Nonpolar Organic Solvents (e.g., Hexane, Toluene): The energy required to break the crystal lattice of the salt is far greater than the energy gained from the weak interactions with nonpolar solvent molecules. Solubility is expected to be negligible.

  • In Aprotic Polar Solvents (e.g., DCM, THF, Ethyl Acetate): While these solvents have a dipole moment, they are not effective at solvating both the ammonium cation (R-NH₃⁺) and the chloride anion (Cl⁻). As a result, solubility is typically very low[7].

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are the best choice for dissolving the salt. The hydrogen-bonding capabilities and high dielectric constant of water, for instance, can effectively solvate the ions, overcoming the crystal lattice energy. However, if the organic (lipophilic) part of the molecule is large, as in this case, aqueous solubility can still be limited.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides actionable troubleshooting steps and detailed protocols for common solubility problems.

Q4: My compound is not dissolving sufficiently in aqueous buffers for my assay. What are my options?

A: This is a classic pH-dependent solubility problem. The hydrochloride salt is the acidic form of the amine. Its solubility is highest at acidic pH where it exists fully in its protonated, ionic form (R-NH₃⁺). As the pH increases towards and beyond the pKa of the amine, it gets deprotonated to the free amine (R-NH₂), which is significantly less water-soluble and may precipitate.

The relationship between the protonated (soluble) and deprotonated (insoluble) forms is governed by the Henderson-Hasselbalch equation. This equilibrium is the key to controlling solubility.

cluster_0 Aqueous Environment soluble R-NH₃⁺ Cl⁻ (Protonated, Ionic) High Water Solubility insoluble R-NH₂ (Free Amine, Neutral) Low Water Solubility soluble->insoluble Add Base (Increase pH) insoluble->soluble Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of the amine salt.

  • pH Adjustment: Ensure the pH of your buffer is at least 2 pH units below the pKa of the amine. For an estimated pKa of 10, a buffer pH of ≤ 8 is recommended. For maximum solubility, use a buffer with a pH between 4 and 6.

  • Use of Co-solvents: If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent can increase the solubility of the compound. Common choices include ethanol, isopropanol (IPA), DMSO, or polyethylene glycol (PEG 300/400). Start with a small percentage (e.g., 5-10% v/v) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell-based assay).

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) or using an ultrasonic bath can help overcome the initial energy barrier to dissolution.[7] Always check for compound stability at elevated temperatures first.

This protocol is essential to experimentally determine the optimal pH for your work.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 12.

  • Sample Addition: Add an excess amount of this compound hydrochloride to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Q7).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This profile will visually show you the pH range where solubility is maximized.

Q5: I need to run a reaction in an aprotic organic solvent (DCM, THF) where the salt is insoluble. How do I proceed?

A: Direct dissolution will fail. The most reliable and standard approach is to convert the hydrochloride salt back to its free amine form in situ, just before it is needed for the reaction.[7] This is achieved by adding a non-nucleophilic organic base.

This workflow outlines the standard laboratory procedure for using the amine in an organic synthesis reaction.

start Start: Weigh This compound HCl suspend Suspend the salt in your aprotic solvent (e.g., DCM, THF) start->suspend add_base Add 1.0-1.1 equivalents of a tertiary amine base (e.g., Et₃N, DIPEA) suspend->add_base Forms soluble free amine stir Stir at 0°C to RT for 15-30 min add_base->stir result Result: A solution of the soluble free amine and a precipitate of Et₃N·HCl stir->result Neutralization complete use Use the resulting mixture directly in the next reaction step result->use filter Optional: Filter off the precipitated salt if it interferes with the reaction result->filter

Caption: Workflow for in-situ generation of the free amine.

  • Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound hydrochloride (1.0 equivalent).

  • Suspension: Add the desired anhydrous aprotic solvent (e.g., Dichloromethane). The salt will not dissolve, forming a suspension.

  • Cooling: Cool the suspension to 0°C using an ice bath. This helps to control the exotherm of the neutralization.

  • Base Addition: Slowly add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), in a slight excess (1.05 equivalents).

  • Stirring: Stir the mixture at 0°C for 15-30 minutes. During this time, you will observe the solid hydrochloride salt reacting and disappearing, often being replaced by a different precipitate, which is the triethylammonium chloride salt.[7] The desired free amine is now dissolved in the solvent.

  • Usage: The resulting mixture, containing the dissolved free amine, can typically be used directly for the subsequent reaction step (e.g., amide coupling, reductive amination).

Part 3: Advanced Strategies & Analytics

Q6: Standard methods are insufficient for my drug formulation goals. What advanced strategies can be explored?

A: For challenging cases in drug development, several advanced formulation strategies can be employed to enhance solubility and bioavailability.[8][9]

  • Solid Dispersions: The drug can be dispersed in a carrier matrix, often a polymer, at the molecular level. Techniques like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion, which has higher apparent solubility and faster dissolution than the crystalline form.[10]

  • Lipid-Based Formulations: Since the free amine is lipophilic, encapsulating it in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for oral delivery.[11] These formulations form fine emulsions in the gastrointestinal tract, facilitating absorption.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic portion of a drug molecule within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[8][10]

Selection of these methods depends heavily on the drug's properties, the intended dose, and the route of administration.[9]

Q7: How do I accurately measure the concentration of this compound hydrochloride for my solubility studies?

A: Accurate quantification is crucial for any solubility experiment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for this type of molecule due to the presence of the chromophoric tolyl group.

  • Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the amine remains protonated for good peak shape.

  • Wavelength Selection: The tolyl group should have a strong UV absorbance around 254 nm or 260 nm. A full UV scan of a stock solution should be performed to determine the optimal wavelength (λ-max).

  • Calibration Curve: Prepare a series of at least five calibration standards of known concentrations of this compound hydrochloride. Inject these standards and plot the peak area versus concentration. Perform a linear regression to establish the relationship.[12]

  • Sample Analysis: Prepare your experimental samples (e.g., from the pH-solubility study) and inject them into the HPLC system. Use the peak area and the calibration curve to calculate the unknown concentration.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13584017, this compound. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]

  • Tablets & Capsules Magazine. (n.d.). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 856562-93-1, (R)-1-(o-Tolyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • University of Glasgow Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Ukaaz Publications. (2023). An overview of analytical methods for quantification of paracetamol. Retrieved from [Link]

Sources

Minimizing side-product formation in the N-alkylation of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the N-alkylation of 1-(o-Tolyl)propan-1-amine. This document is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered primary amine. The inherent steric hindrance provided by the ortho-tolyl group presents unique challenges in achieving selective mono-alkylation while minimizing common side reactions. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges effectively.

Introduction: The Challenge of Steric Hindrance in N-Alkylation

Direct N-alkylation of primary amines with alkyl halides is a fundamental transformation in organic synthesis. However, it is often plagued by a critical issue: overalkylation.[1][2] The initially formed secondary amine is frequently more nucleophilic than the starting primary amine, leading to a second alkylation event that yields the tertiary amine. This "runaway" reaction results in a mixture of products that can be difficult to separate, lowering the yield of the desired mono-alkylated product.[1][2]

The substrate, this compound, introduces an additional layer of complexity. The ortho-methyl group on the phenyl ring creates significant steric bulk around the nitrogen atom, which can slow down the desired SN2 reaction. While this hindrance can sometimes disfavor dialkylation to an extent, it can also promote competing side reactions, such as elimination of the alkyl halide, especially if reaction conditions are not carefully optimized.

This guide will address the most common issues encountered during the N-alkylation of this amine and provide robust, mechanistically-grounded solutions.

Troubleshooting Guide & FAQs

Here we address specific problems you may encounter during your experiments in a question-and-answer format.

FAQ 1: I am observing significant amounts of the dialkylated tertiary amine in my reaction mixture. How can I improve selectivity for the mono-alkylated product?

Root Cause Analysis: This is the most common problem in the N-alkylation of primary amines. The secondary amine product is often more reactive than the primary amine starting material, leading to a second alkylation.[1][2]

Solutions:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the alkylating agent (e.g., 5-10 equivalents). This ensures that the alkylating agent is more likely to encounter a molecule of the starting primary amine rather than the secondary amine product, favoring mono-alkylation statistically. However, this approach can be atom-inefficient and may complicate purification.[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low instantaneous concentration of the electrophile, further reducing the likelihood of the secondary amine competing for it.

  • Choice of Base: The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA). DIPEA is effective at scavenging the acid byproduct (e.g., HBr) without readily participating in side reactions. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can also be used, but require careful control of stoichiometry and temperature.[4]

  • Alternative Strategies: If direct alkylation fails, consider alternative methods that are inherently selective for mono-alkylation:

    • Reductive Amination: This is arguably the most reliable method for synthesizing secondary amines from primary amines.[1][5] It involves the reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ. Overalkylation is not an issue because the secondary amine product is not reactive under the conditions used for imine reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the iminium ion over the carbonyl group.[5][6]

    • Protecting Group Strategy: Introduce a protecting group on the primary amine that can be alkylated and subsequently removed. For example, forming a sulfonamide allows for selective mono-alkylation followed by deprotection to yield the secondary amine.[7]

FAQ 2: My reaction shows very low conversion, and a significant amount of starting amine remains even after prolonged reaction times. What is causing this?

Root Cause Analysis: Low conversion is typically due to the steric hindrance of this compound, which slows the rate of the SN2 reaction. Other factors could be an insufficiently reactive alkylating agent or suboptimal reaction conditions.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully by TLC or LC-MS, as excessive heat can promote side reactions like elimination.[4]

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile can significantly accelerate the reaction rate compared to nonpolar or protic solvents.[4]

  • Alkylating Agent Reactivity: Ensure your alkylating agent is sufficiently reactive. The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride with low success, switching to the corresponding bromide or iodide will increase the reaction rate. Alkyl triflates are even more reactive and can be used for particularly stubborn cases.

  • Catalytic Additives: The addition of a catalytic amount of sodium iodide (NaI) can accelerate reactions with alkyl chlorides or bromides through the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

FAQ 3: I am detecting a significant amount of an alkene byproduct. Where is this coming from and how can I prevent it?

Root Cause Analysis: Alkene formation is the result of an E2 elimination reaction of the alkyl halide, which competes with the desired SN2 substitution. This is favored by:

  • Strong, bulky bases.

  • Sterically hindered substrates (both the amine and the alkyl halide).

  • Higher reaction temperatures.

Solutions:

  • Base Selection: Avoid strong, hindered bases like potassium tert-butoxide if elimination is a problem. A weaker, non-nucleophilic base like DIPEA or even an inorganic base like K2CO3 is often a better choice. The primary role of the base is to neutralize the acid formed during the reaction, not to deprotonate the amine.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Alkyl Halide Structure: E2 elimination is more prevalent with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide to minimize this side reaction.

The interplay between substitution and elimination pathways is a classic challenge. The diagram below illustrates this competition.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Amine R-NH2 (this compound) SN2 SN2 Pathway (Substitution) Amine->SN2 Nucleophilic Attack AlkylHalide R'-CH2-CH2-X AlkylHalide->SN2 E2 E2 Pathway (Elimination) AlkylHalide->E2 Desired Desired Product (R-NH-R'CH2CH3) SN2->Desired Side Side Product (R'=CH-CH3) E2->Side Base-promoted G start Start: Combine Amine and Aldehyde step1 Stir at RT for 30-60 min (Imine Formation) start->step1 step2 Add NaBH(OAc)3 in portions step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Aqueous Workup (e.g., sat. NaHCO3) step3->step4 step5 Extract with Organic Solvent step4->step5 step6 Dry, Concentrate, and Purify step5->step6 end End: Isolated Secondary Amine step6->end

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 1-12 hours, depending on the substrates).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Alkylation Strategies

The following table summarizes the key parameters and expected outcomes for different N-alkylation strategies.

StrategyKey ReagentsTypical Selectivity (Mono:Di)Common Side ProductsSuitability for Hindered Amines
Direct Alkylation Alkyl Halide, Base (e.g., K₂CO₃, DIPEA)Low to ModerateDialkylated Amine, AlkeneModerate (Requires careful optimization)
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃High to ExcellentNone (if reaction goes to completion)Excellent
Sulfonamide Method Sulfonyl Chloride, Alkyl Halide, Deprotection AgentExcellent-Good (Adds two steps to the synthesis)

Final Recommendations

For the N-alkylation of the sterically hindered primary amine this compound, direct alkylation with alkyl halides is challenging and prone to side reactions. To ensure high yield and selectivity for the desired mono-alkylated product, reductive amination is the superior and recommended method . [5][6]This one-pot procedure avoids the issue of overalkylation and is generally high-yielding and tolerant of a wide range of functional groups. [5]By understanding the mechanisms behind potential side reactions and choosing a synthetic strategy that circumvents these issues, researchers can achieve their target molecules efficiently and with high purity.

References

  • The synthesis of hindered tertiary amines by a direct reductive amination of ketones. (2015). RSC Publishing. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025). [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central. [Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. (2020). YouTube. [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry. [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. [Link]

  • Base-free selective mono-N-alkylation of amines with alcohols catalyzed by a NHC−Ir(III) complex. (2022). ACS Fall 2025. [Link]

  • N-Dealkylation of Amines. (n.d.). PubMed Central. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). PubMed Central. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. (2025). ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. (n.d.). Dalton Transactions. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(o-Tolyl)propan-1-amine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-(o-Tolyl)propan-1-amine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming stability challenges to ensure robust and reproducible experimental outcomes. We will move beyond simple procedural lists to explore the causal relationships behind catalyst performance, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Diagnosing Catalyst Instability

This section addresses the most common issues encountered during catalysis, presented in a direct question-and-answer format. The goal is to provide a logical workflow for identifying the root cause of diminished catalyst performance.

Q1: My reaction is suffering from low or inconsistent enantioselectivity (% ee). What are the likely causes related to catalyst stability?

Low or fluctuating enantiomeric excess is a primary indicator of a compromised catalytic system.[1] Several factors related to catalyst integrity could be at play:

  • Catalyst Degradation: The chiral amine may be degrading under the reaction conditions. Primary amines can be susceptible to oxidation or side reactions with substrates or impurities. A decline in enantioselectivity over the course of the reaction is a strong sign of catalyst degradation.[2]

  • Impure Starting Materials: Impurities in your substrate or reagents can act as catalyst poisons, interfering with the formation of the crucial catalyst-substrate complex and reducing enantioselectivity.[2][3]

  • Solvent Quality: The presence of water or peroxides in the solvent can rapidly deactivate the catalyst. Always use anhydrous solvents of the highest purity. A solvent screening is often recommended as polarity and coordinating ability can dramatically affect performance.[2][3]

  • Atmospheric Contamination: Many organocatalysts, including chiral amines, are sensitive to oxygen and moisture.[4] Ingress of air into the reaction vessel is a common and often overlooked cause of inconsistent results. Proper handling under an inert atmosphere is critical.[4][5]

Q2: The enantioselectivity of my reaction is high, but the yield is poor or the reaction stalls. How does this relate to catalyst stability?

This scenario often points to issues with catalyst activity or turnover rather than stereochemical control.

  • Catalyst Deactivation: The catalyst may be losing its activity over time, even if the remaining active catalyst provides good stereocontrol.[3] This can be caused by thermal instability or poisoning from impurities. Running the reaction with a fresh batch of catalyst can help confirm if deactivation is the problem.[3]

  • Insufficient Catalyst Loading: While high catalyst loading is undesirable, a concentration that is too low may be insufficient to drive the reaction to completion before deactivation occurs.[3] Consider a moderate increase in catalyst loading if the reaction stalls prematurely.

  • Product Inhibition: The amine product of the reaction can sometimes inhibit the catalyst, slowing down the reaction rate as the product concentration increases.[6] This is particularly relevant in the asymmetric hydrogenation of N-alkyl ketimines, where the resulting N-alkyl amines are highly basic and can deactivate the catalyst.[6]

Q3: I am observing a significant drop in performance when attempting to scale up my reaction. Why is this happening?

Scale-up issues often magnify minor instabilities that are not apparent on a smaller scale.

  • Thermal Management: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized hotspots can accelerate catalyst degradation. Ensure uniform and accurately controlled heating or cooling.[1][3]

  • Mixing Efficiency: Inadequate agitation in a larger vessel can lead to poor mass transfer, limiting the interaction between the substrate and the catalyst.[2] This can result in lower apparent activity and incomplete conversion.

  • Extended Reaction Times: Scale-up reactions may run for longer periods, increasing the window for catalyst degradation due to prolonged exposure to potentially destabilizing conditions.


}

A systematic workflow for troubleshooting catalyst stability issues.

Frequently Asked Questions (FAQs)

Q: How should this compound be properly stored to ensure long-term stability?

A: Proper storage is the first line of defense against degradation. This catalyst should be treated as an air-sensitive compound.[4]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use a sealed amber glass vial or bottle to protect from light and prevent moisture ingress.[4] The Sure/Seal™ packaging system is an excellent option for maintaining an inert environment.[7][8]

  • Temperature: Store in a cool, dark location. For long-term storage, refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation.

  • Location: Ideally, store in a dedicated location, such as a glovebox antechamber, away from solvents or reactive vapors.[4]

Q: Can additives be used to enhance the stability or performance of the catalyst?

A: Yes, additives can have a profound impact on catalyst activity and stability.[2]

  • Acids/Bases: In many amine-catalyzed reactions, particularly those proceeding through an iminium ion mechanism, a co-catalytic acid is required.[9] The choice and stoichiometry of this acid can influence both the reaction rate and the stability of the catalytic intermediates.

  • Salts: The presence of certain salts can influence the ionic strength of the reaction medium, which may affect the catalyst's conformational stability and aggregation state.

  • Other Amines: In some systems, the addition of other amines can influence the overall reaction, though care must be taken to avoid competitive binding or side reactions.[10]

Q: What is catalyst immobilization, and how can it improve stability?

A: Immobilization involves attaching the catalyst to a solid support, transforming it from a homogeneous to a heterogeneous catalyst.[11] This strategy offers several stability advantages:

  • Enhanced Robustness: Solid supports can stabilize the three-dimensional structure of the catalyst, protecting it from thermal degradation and aggregation.[12]

  • Prevents Leaching: It simplifies product separation and prevents catalyst contamination of the final product.

  • Facilitates Reuse: The supported catalyst can be easily recovered (e.g., by filtration) and reused, which is crucial for industrial applications.

  • Site Isolation: Immobilization can prevent bimolecular self-destruction pathways, where two catalyst molecules react with and deactivate each other.

Common supports include silica, polystyrene, and magnetic nanoparticles.[13] The choice of support and the method of attachment (covalent bonding or non-covalent interaction) are critical parameters that must be optimized.[13]


}

Immobilization enhances stability and simplifies catalyst recovery.

Protocols for Enhancing Catalyst Stability

Adherence to rigorous experimental technique is paramount for achieving reproducible results. The following protocols provide a foundation for best practices.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Technique)

This protocol minimizes exposure of the catalyst and reagents to air and moisture.[7][14]

Materials:

  • Oven-dried Schlenk flask with a sidearm and septum-inlet

  • Oven-dried magnetic stir bar

  • Dual-bank vacuum/inert gas manifold

  • Dry, degassed solvent

  • Gas-tight syringes and needles

  • Rubber septa

  • Mineral oil bubbler

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot.[7]

  • System Assembly: Assemble the hot Schlenk flask with the stir bar inside and cap the inlet with a rubber septum. Connect the sidearm to the manifold.

  • Purge Cycle: Evacuate the flask under vacuum until pressure stabilizes. Gently refill the flask with inert gas (nitrogen or argon). Repeat this vacuum/refill cycle at least three times to remove residual air and adsorbed moisture.

  • Reagent Addition:

    • Solids: Add solid reagents (including the catalyst) to the flask under a positive pressure of inert gas. If the solid is highly sensitive, perform this step in a glovebox.

    • Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe. Before drawing the liquid, flush the syringe with inert gas. Puncture the septum and inject the liquid into the flask.[14]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by gentle bubbling through the mineral oil bubbler.[7]

Protocol 2: General Procedure for Catalyst Immobilization on Silica Gel

This protocol outlines a common method for covalently attaching an amine catalyst to a silica support.

Materials:

  • This compound derivative with a suitable linker (e.g., a terminal alkene)

  • Silica gel (pre-activated by heating under vacuum)

  • (3-Mercaptopropyl)trimethoxysilane

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous toluene

Procedure:

  • Support Functionalization:

    • In a Schlenk flask under an inert atmosphere, suspend the activated silica gel in anhydrous toluene.

    • Add (3-mercaptopropyl)trimethoxysilane and reflux the mixture overnight to yield thiol-functionalized silica.

    • Wash the functionalized silica thoroughly with toluene, methanol, and dichloromethane to remove unreacted silane, then dry under vacuum.

  • Catalyst Attachment (Thiol-Ene "Click" Reaction):

    • Suspend the thiol-functionalized silica in anhydrous toluene.

    • Add the alkene-terminated this compound derivative and a catalytic amount of AIBN.

    • Heat the mixture (typically 70-80°C) for 24 hours under an inert atmosphere.

  • Washing and Drying:

    • After the reaction, filter the solid-supported catalyst and wash it extensively with several solvents (e.g., toluene, THF, methanol) to remove any non-covalently bound catalyst and initiator residues.

    • Dry the final immobilized catalyst thoroughly under high vacuum.

  • Characterization: Characterize the supported catalyst using techniques like solid-state NMR, elemental analysis, or thermogravimetric analysis (TGA) to confirm successful immobilization and determine catalyst loading.

Parameter Homogeneous Catalyst Immobilized Catalyst Rationale for Stability Enhancement
Recovery Difficult (distillation, chromatography)Easy (filtration)Prevents product contamination and allows for reuse.[12]
Thermal Stability Variable, prone to degradation in solutionGenerally higherThe rigid support matrix restricts molecular motion and prevents degradation pathways.[13]
Air/Moisture Sensitivity HighReduced (but still requires care)The support can offer some steric protection to the active sites.
Leaching N/APossible (must be tested)Covalent linking minimizes leaching compared to simple adsorption.[11]
Cost-Effectiveness Lower (if single-use)Higher (due to reusability)Catalyst reuse is a key principle of green chemistry.[15]

References

  • Benchchem. Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.
  • Benchchem. Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
  • Benchchem. Technical Support Center: Asymmetric Synthesis Catalyst Selection.
  • Haraguchi, N., Tsuru, K., Arakawa, Y., & Itsuno, S. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75. Available at: [Link]

  • Sharma, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]

  • Liu, S., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. Available at: [Link]

  • Liu, S., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. RSC Publishing. Available at: [Link]

  • Dalko, P. I., & Moisan, L. (2009). Organocatalysis in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • ANL. Air-Sensitive Catalyst Handling and Preparation. Available at: [Link]

  • NIH. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Available at: [Link]

  • RSC Publishing. Non-covalent immobilization of asymmetric organocatalysts - Catalysis Science & Technology. Available at: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Organocatalysis?. YouTube. Available at: [Link]

  • Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Available at: [Link]

  • IntechOpen. (2020). Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. Available at: [Link]

  • NIH. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Thieme. (2008). The Manipulation of Air-Sensitive Compounds. Available at: [Link]

  • ResearchGate. (2021). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]

  • NIH. (2005). Enantioselective organo-cascade catalysis. Available at: [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • PubChem - NIH. This compound. Available at: [Link]

  • Scholaris. (2021). Systematic Approach to Degradation Studies in Catalyst Based Amine CO2 Capture Process. Available at: [Link]

  • ResearchGate. (2018). Evolution of our chiral primary amine catalysts. Available at: [Link]

  • NIH. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Available at: [Link]

  • NIH. (2001). Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity. Available at: [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Available at: [Link]

  • ResearchGate. (2002). Asymmetric Catalysis Special Feature Part II: New mechanistic studies on the proline-catalyzed aldol reaction. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(o-Tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in practical, field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem: My this compound is sticking to the silica gel column and won't elute, or the recovery is very low.

Root Cause Analysis: This is a classic and frequent issue when purifying basic compounds like primary amines on standard silica gel.[1][2] The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic amine group of your compound (pKa of the conjugate acid is likely around 9-10) can form a strong acid-base interaction with these silanol groups, leading to irreversible adsorption or very strong retention.[3][4]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and immediate solution is to add a small amount of a basic modifier to your eluent system.[1][4] This modifier, often a volatile tertiary amine, will compete with your product for the acidic sites on the silica gel, thereby facilitating its elution.[2][5]

    • Recommended Modifier: Triethylamine (TEA) is a widely used and effective choice.[1][2]

    • Concentration: Start with 0.5-1% (v/v) of TEA in your mobile phase. In some cases, up to 2% may be necessary.[6]

    • Implementation: Ensure the modifier is present in the mobile phase used for both equilibrating the column and for the elution itself.[4]

  • Pre-treatment of the Silica Gel: Before loading your sample, you can pre-treat the silica gel to neutralize the acidic sites.

    • Slurry Pre-treatment: When preparing the silica gel slurry, include the basic modifier (e.g., 1% TEA) in the solvent.[5]

    • Column Wash: After packing the column, wash it with several column volumes of the mobile phase containing the basic additive before loading your sample.[6]

  • Choice of a Different Stationary Phase: If mobile phase modification is insufficient or undesirable, consider using a more inert or a basic stationary phase.

    • Alumina: Basic or neutral alumina is a good alternative to silica gel for purifying amines as it is less acidic.[7][8]

    • Amine-functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with an amine (e.g., propylamine), which masks the acidic silanol groups and creates a more basic environment.[2][9][10] This often allows for the use of simpler mobile phases like hexane/ethyl acetate without the need for basic additives.[9][10]

Problem: I'm observing significant peak tailing in my collected fractions.

Root Cause Analysis: Peak tailing is a chromatographic peak distortion where the latter half of the peak is elongated.[3] For basic compounds like this compound on silica, the primary cause is the non-uniform interaction with the stationary phase. A portion of the analyte molecules is more strongly retained by the acidic silanol groups, leading to a delayed elution compared to the main band.[3]

Solutions:

  • Incorporate a Basic Modifier: As with the issue of strong retention, adding a basic modifier like triethylamine (TEA) to the mobile phase is the most effective solution to minimize peak tailing.[11] The TEA will occupy the highly acidic sites on the silica, leading to a more homogenous interaction surface for your amine.

  • Use an Amine-Functionalized Stationary Phase: Switching to an amine-bonded silica column can significantly improve peak shape for basic compounds by eliminating the strong acid-base interactions that cause tailing.[2][9]

  • Check Sample Load: Overloading the column can also lead to peak tailing. A general rule of thumb for sample loading is 1g of crude product per 20-40g of silica gel.[12] If your sample concentration is too high, it can saturate the stationary phase, leading to peak distortion.

Problem: My compound is not stable on silica gel and I am seeing degradation products.

Root Cause Analysis: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[13] While this compound is generally stable, certain impurities in your crude mixture or specific reaction byproducts might be acid-sensitive.

Solutions:

  • Deactivation of Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Washing the silica with a solvent containing triethylamine or ammonia before packing the column can help.[13][14]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like Florisil® or alumina.[13] For very sensitive compounds, reversed-phase chromatography on a C18-functionalized silica gel might be a viable option.

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel often problematic for purifying amines?

Silica gel's surface is covered with silanol groups (Si-OH), which are acidic. Amines are basic compounds. This leads to a strong acid-base interaction, which can cause several issues including irreversible adsorption of the amine onto the silica, poor recovery of the product, and significant peak tailing in the chromatogram.[1][2][3]

Q2: What is the benefit of using an amine-functionalized silica column?

Amine-functionalized silica has an organic amine bonded to its surface, which effectively neutralizes the acidic silanol groups.[9] This creates a more alkaline environment that is ideal for purifying basic compounds like this compound.[10] The key benefits are improved recovery, better peak shapes (less tailing), and the ability to use simpler, less hazardous mobile phases (e.g., hexane/ethyl acetate) without the need for basic additives.[9][10]

Q3: How do I develop a good mobile phase system for my purification using Thin Layer Chromatography (TLC)?

TLC is an essential tool for method development. To accurately predict the behavior on a column, your TLC conditions should mimic your column conditions.

  • Standard TLC: Start with a solvent system like hexane/ethyl acetate or dichloromethane/methanol to gauge the polarity of your compound.

  • TLC with Basic Modifier: If your compound streaks or has a very low Rf value on a standard silica TLC plate, add 0.5-1% triethylamine to your developing solvent.[5] You may also pre-treat the TLC plate by eluting it once with the modified solvent system, letting it dry, and then running your sample.[5]

  • Target Rf: For good separation on a column, aim for an Rf value of your target compound in the range of 0.2-0.4.[13]

Q4: this compound is a chiral molecule. How do I separate the enantiomers?

Separating enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) in what is known as chiral chromatography.[15]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak® columns), are widely used and very effective for separating a broad range of chiral compounds, including amines.[15][16][17]

  • Mobile Phase for Chiral Separation:

    • Normal Phase: A common mobile phase for chiral separations on polysaccharide-based CSPs is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).[17][18]

    • Mobile Phase Additives: For basic analytes like your amine, adding a small amount of a basic modifier such as diethylamine (DEA) or butylamine (0.1-0.5%) to the mobile phase is often necessary to achieve good peak shape and resolution.[18][19]

    • Reversed-Phase: Some chiral columns are also compatible with reversed-phase conditions (e.g., water/acetonitrile or water/methanol), which can be advantageous for LC-MS applications.[20]

Experimental Protocols

Protocol 1: General Purification of this compound using Silica Gel Column Chromatography

This protocol is for the general purification of this compound from non-enantiomeric impurities.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (230-400 mesh)
  • Mobile Phase: Hexane, Ethyl Acetate, Triethylamine (TEA)
  • Crude this compound
  • Sand (sea sand, washed and dried)
  • Cotton or glass wool

2. Mobile Phase Preparation:

  • Prepare a stock solution of your chosen mobile phase. A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate with 1% TEA (v/v/v). Adjust the polarity based on your TLC results to achieve an Rf of ~0.3 for the product.

3. Column Packing (Wet Slurry Method):

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approx. 1 cm) on top of the plug.
  • In a separate beaker, create a slurry of silica gel in your mobile phase.
  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[8]
  • Once the silica has settled, add another layer of sand on top to protect the silica bed.[21]
  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase.
  • Carefully add the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand layer.
  • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.
  • Begin eluting the column, collecting fractions in test tubes or vials.
  • Monitor the elution process using TLC to identify the fractions containing your purified product.

6. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.
ParameterRecommended Value/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[21]
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA)The hexane/ethyl acetate system allows for polarity tuning. TEA is crucial to prevent the basic amine from sticking to the acidic silica.[1][2]
TLC Rf of Product ~0.2-0.4This range typically provides the best separation from impurities.[13]
Sample Load 1g crude material per 20-40g silica gelPrevents column overloading, which can lead to poor separation and peak tailing.[12]
Purity (Post-Column) >98% (by GC/HPLC)Expected outcome for a successful purification.
Yield 85-95%A well-optimized column should provide high recovery of the product.
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a starting point for developing a chiral HPLC method to separate the enantiomers of this compound.

1. HPLC System and Column:

  • HPLC system with a UV detector.
  • Chiral Column: A polysaccharide-based column such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ is recommended.[17]

2. Mobile Phase Preparation:

  • A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.
  • Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to improve peak shape.[18]
  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~254 nm or 265 nm).
  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Prepare a stock solution of your racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

5. Method Optimization:

  • If the enantiomers are not well-resolved, adjust the ratio of Hexane:IPA. Increasing the percentage of IPA will decrease the retention time.
  • The choice of alcohol (e.g., ethanol instead of IPA) can also significantly affect the separation.[22]
  • The type and concentration of the basic additive (e.g., TEA, butylamine) can be varied to optimize peak shape and resolution.[18]

Visualizations

Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development (Aim for Rf 0.2-0.4 with 1% TEA) MP 2. Prepare Mobile Phase (e.g., Hexane/EtOAc + 1% TEA) TLC->MP Pack 3. Pack Column (Wet Slurry Method) MP->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute and Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Analyze 9. Analyze Purity (GC, HPLC, NMR) Evap->Analyze

Caption: Workflow for the purification of this compound.

Troubleshooting Problem Problem Encountered No Elution / Low Recovery Peak Tailing Cause Root Cause Strong Acid-Base Interaction with Silica Problem:p->Cause:c Solution1 Solution 1 Add Basic Modifier to Mobile Phase (e.g., 1% TEA) Cause->Solution1 Solution2 Solution 2 Use Alternative Stationary Phase (Alumina or Amine-Silica) Cause->Solution2

Caption: Troubleshooting common amine purification issues.

References

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • Analytical Methods. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • CHROMSERVIS.EU. Handling chiral columns. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Indian Academy of Sciences. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • ResearchGate. (2015). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]

  • ResearchGate. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • PubChem. This compound. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Separation of 1-(o-Tolyl)propan-1-amine: A Comparative Analysis of Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development and asymmetric synthesis, the resolution of enantiomers is not merely a matter of purity but a fundamental requirement for ensuring safety, efficacy, and stereospecificity. 1-(o-Tolyl)propan-1-amine is a chiral primary amine, a structural motif present in numerous active pharmaceutical ingredients (APIs) and synthetic intermediates. The challenge of separating such primary amines lies in their propensity for strong, non-enantioselective interactions with the silica support of chiral stationary phases (CSPs), often leading to poor peak shape and inadequate resolution.[1]

This guide provides a comprehensive comparison of different classes of chiral stationary phases for the successful enantioseparation of this compound. While specific application notes for this exact analyte are not always publicly available, this document synthesizes data from the separation of structurally analogous primary amines to establish a robust, logical framework for method development. We will delve into the underlying chiral recognition mechanisms of each CSP class, present comparative experimental data, and provide a detailed protocol for systematic screening and optimization.

Understanding the Battlefield: Key Chiral Stationary Phase Classes

The selection of an appropriate CSP is the most critical factor in achieving a successful chiral separation.[2][3] For primary amines, the most effective and widely utilized CSPs fall into three main categories: Polysaccharide-based, Cyclofructan-based, and Crown Ether-based phases. Each operates on a distinct chiral recognition principle, offering complementary selectivities.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, derived from amylose and cellulose coated or immobilized on a silica support, are the most widely used in chiral chromatography due to their remarkable versatility and broad enantiorecognition capabilities.[2][4] The chiral selectors, typically phenylcarbamate derivatives, form helical grooves that create a complex chiral environment.

Mechanism of Recognition: Separation is achieved through a combination of interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: The carbamate (-NH-C=O) groups on the polysaccharide backbone are primary sites for hydrogen bonding with the amine group of the analyte.

  • π-π Interactions: The aromatic rings of the analyte (the tolyl group) can interact with the phenyl groups of the carbamate derivatives on the CSP.

  • Steric Interactions: The analyte must fit into the chiral grooves of the polysaccharide polymer in a sterically favorable orientation. The difference in stability between the diastereomeric complexes formed by the R- and S-enantiomers dictates the separation.

Immobilized polysaccharide CSPs are a significant advancement, allowing for the use of a wider range of organic solvents (e.g., THF, DCM, ethyl acetate) compared to the more traditional coated phases, thus expanding the method development possibilities.[4][5]

Cyclofructan-Based CSPs: A Modern Solution for Amines

Cyclofructans are a newer class of CSPs that have demonstrated exceptional success in resolving primary amines, often outperforming polysaccharide phases.[1] Larihc® CF6-P, a popular cyclofructan-based CSP, is derivatized with isopropyl carbamate on a cyclofructan 6 macrocycle.

Mechanism of Recognition: Cyclofructans possess a unique "funnel" or "crown" shape. The chiral recognition is primarily driven by hydrogen bonding interactions at the rim of the macrocycle. For primary amines, the ammonium cation (formed in the presence of an acidic additive) can form multiple hydrogen bonds with the carbamate and ether linkages of the CSP.

A critical aspect of using cyclofructan phases is the choice of mobile phase additive. While basic additives like butylamine are effective for improving peak shape on polysaccharide columns, they can be detrimental to enantiorecognition on cyclofructan CSPs.[1] Instead, a balanced acidic/basic additive pair like trifluoroacetic acid (TFA) and triethylamine (TEA) is often required.[6]

Crown Ether-Based CSPs: The High-Selectivity Specialists

Crown ether CSPs are specifically designed for the chiral separation of compounds containing primary amino groups.[1][7] The most common is based on (18-crown-6)-tetracarboxylic acid.

Mechanism of Recognition: The mechanism relies on the formation of an inclusion complex. The protonated primary amino group (-NH3+) of the analyte fits snugly into the cavity of the crown ether, where it is held by three strong hydrogen bonds. Additional interactions between the analyte's substituents and the chiral barriers of the CSP (e.g., binaphthyl groups) lead to the differentiation of enantiomers.[7]

While highly effective, these CSPs have a significant operational drawback: they typically require strongly acidic aqueous mobile phases (e.g., perchloric acid) to ensure the amine is protonated.[1][6] This limits their compatibility with preparative scale separations (due to the non-volatile buffer) and can be problematic for certain analytes. However, they have shown great promise in Supercritical Fluid Chromatography (SFC), which avoids these issues.[8]

Comparative Performance Data

The following table summarizes typical performance data for the separation of primary amines on different CSPs, providing a baseline for what to expect during the screening for this compound.

CSP ClassColumn ExampleMobile PhaseAdditivek'1α (Selectivity)Rs (Resolution)Reference
Polysaccharide Chiralpak IFHeptane/Ethanol (90/10)0.1% Butylamine2.51.253.1[1]
Polysaccharide Chiralpak IAACN/IPA (97/3)0.1% Butylamine3.11.182.5[1]
Cyclofructan Larihc CF6-PACN/Methanol (90/10)0.3% TFA / 0.2% TEA1.91.354.0[1][6]
Crown Ether Crownpak CR-I(+)SFC: CO2/Methanol0.5% TFA1.51.404.5[8]

ACN: Acetonitrile, IPA: Isopropanol, TFA: Trifluoroacetic Acid, TEA: Triethylamine. Data is representative for generic primary amines and serves as an illustrative guide.

Experimental Protocol: A Systematic Screening Workflow

This protocol outlines a robust, multi-phase screening approach to efficiently identify the optimal CSP and mobile phase for separating the enantiomers of this compound.

Step 1: Analyte and Sample Preparation
  • Analyte: this compound.

  • Sample Concentration: Prepare a stock solution of the racemate at 1.0 mg/mL in methanol or ethanol.

  • Injection Volume: 5 µL.

Step 2: Initial CSP and Mobile Phase Screening

The goal is to test a diverse set of selectivities. We recommend screening a minimum of three columns: two polysaccharide phases with different selectors (e.g., Chiralpak IA and Chiralpak IF) and one cyclofructan phase (e.g., Larihc CF6-P).

Screening Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or 254 nm

Screening PhaseColumns to TestMobile Phase System A (Normal Phase - NP)Mobile Phase System B (Polar Organic - PO)
Polysaccharide Chiralpak IA, Chiralpak IFHeptane/Isopropanol (90/10) + 0.1% Diethylamine (DEA)Acetonitrile/Methanol (95/5) + 0.1% Diethylamine (DEA)
Cyclofructan Larihc CF6-PHeptane/Ethanol (80/20) + 0.3% TFA / 0.2% TEAAcetonitrile/Methanol (90/10) + 0.3% TFA / 0.2% TEA

Causality:

  • We use two different mobile phase modes (NP and PO) because the conformation of the CSP, and thus its selectivity, can change dramatically between them.[3]

  • Diethylamine (DEA) is added to the polysaccharide screen to mask active silanol sites on the silica surface and prevent the protonation of the amine, which dramatically improves peak shape.[9][10]

  • The TFA/TEA additive pair in the cyclofructan screen creates a buffered system that ensures consistent protonation of the amine, which is essential for its interaction with the CSP, while the excess TEA prevents peak tailing.[6]

Step 3: Evaluation and Optimization
  • Evaluate the Results: Examine the chromatograms from the initial screen. Look for any sign of separation, even partial peak splitting. The best candidate for optimization will show baseline or near-baseline separation (Rs > 1.2).

  • Optimize the Mobile Phase: For the most promising CSP/mobile phase combination, systematically adjust the ratio of the alcohol modifier.

    • In Normal Phase (NP), increasing the alcohol percentage will decrease retention time.

    • In Polar Organic (PO) mode, the effect can be more complex, but adjusting the alcohol type (e.g., ethanol vs. isopropanol) or percentage can significantly impact selectivity.[11]

  • Optimize Temperature: Temperature can alter the thermodynamics of the chiral recognition process.[12] Test the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, but at the cost of longer run times and higher backpressure.

Visualization of the CSP Selection Workflow

The following diagram illustrates the logical workflow for selecting a chiral stationary phase for a new primary amine like this compound.

CSP_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parallel Screening cluster_2 Phase 3: Condition Selection cluster_3 Phase 4: Evaluation & Optimization Analyte Analyte: this compound (Chiral Primary Amine) Screen_Poly Screen Polysaccharide CSPs (e.g., IA, IE, IF) Analyte->Screen_Poly Screen_CF Screen Cyclofructan CSPs (e.g., CF6-P) Analyte->Screen_CF Screen_CE Consider Crown Ether CSPs (Specialty Case) Analyte->Screen_CE NP_Mode Normal Phase (NP) (Heptane/Alcohol + Additive) Screen_Poly->NP_Mode PO_Mode Polar Organic (PO) (ACN/Alcohol + Additive) Screen_Poly->PO_Mode Screen_CF->NP_Mode Screen_CF->PO_Mode SFC_Mode SFC Mode (CO2/Alcohol + Additive) Screen_CE->SFC_Mode Evaluate Evaluate Rs, α, k' NP_Mode->Evaluate PO_Mode->Evaluate SFC_Mode->Evaluate Evaluate->Analyte If no separation, re-evaluate CSP choice Optimize Optimize Mobile Phase Ratio, Temperature, Additive Evaluate->Optimize If Rs > 1.0 Final_Method Final Validated Method Optimize->Final_Method

Caption: A workflow for chiral method development for primary amines.

Conclusion and Authoritative Recommendations

The successful enantioseparation of this compound is a highly achievable goal through a systematic and informed approach to CSP selection.

  • For initial analytical screening, a parallel evaluation of modern immobilized polysaccharide CSPs (such as the Chiralpak I-series) and a cyclofructan-based CSP is the most efficient strategy. These two classes offer complementary selectivities and high success rates for primary amines.[1] The polar organic mode is often advantageous, providing good solubility, sharp peaks, and fast analysis times.[13]

  • For preparative or process-scale separations, immobilized polysaccharide phases are often the preferred choice due to their high loading capacity and tolerance for a wide range of solvents, which can improve sample solubility and throughput.[4][5]

  • Crown ether CSPs remain a powerful, albeit specialized, tool. They should be considered when other columns fail to provide separation or for applications in Supercritical Fluid Chromatography (SFC), where their major limitations are circumvented.[6][8]

Ultimately, the choice of CSP is not a one-size-fits-all decision. By understanding the distinct chiral recognition mechanisms and employing a logical screening protocol as outlined in this guide, researchers and drug development professionals can confidently develop robust and reliable methods for the chiral analysis of this compound and other challenging primary amines.

References

  • Douša, M., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 109-117. Available at: [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-266. Available at: [Link]

  • Schmid, M. G. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Methods in Molecular Biology, 970, 69-79. Available at: [Link]

  • Váradi, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 688-697. Available at: [Link]

  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Pirkle Chiral Stationary Phases. Regis Technologies. Available at: [Link]

  • Armstrong, D. W. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Methods in Molecular Biology, 970. Available at: [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Zhang, T., et al. (2013). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. SpringerLink. Available at: [Link]

  • Chiral Technologies. (n.d.). Immobilized Polysaccharide CSPs for Separation and Analysis. Chiral Technologies. Available at: [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(2), 71-82. Available at: [Link]

  • Ilisz, I., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(8), 1057. Available at: [Link]

  • Hyun, M. H., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1161(1-2), 294-299. Available at: [Link]

  • Redalyc. (2014). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 58(3). Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]

  • van den Berg, J. H., et al. (2001). Chiral Separation of Amino-Alcohols Using Extractant Impregnated Resins. Industrial & Engineering Chemistry Research, 40(13), 2944-2953. Available at: [Link]

  • ResearchGate. (2014). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. ResearchGate. Available at: [Link]

  • Gecse, Z., et al. (2018). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. Molecules, 23(11), 2841. Available at: [Link]

  • MDPI. (2018). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Available at: [Link]

  • Ahmed, A. A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(3), 2663-2670. Available at: [Link]

  • El-Malla, S. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32675-32688. Available at: [Link]

Sources

A Comparative Guide to the Validation of the Absolute Configuration of (R)-1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a chiral molecule's absolute configuration is a non-negotiable cornerstone of its chemical and biological characterization. For a molecule such as (R)-1-(o-Tolyl)propan-1-amine, a potential building block in pharmacologically active compounds, an unambiguous assignment of its stereochemistry is paramount for understanding its interaction with chiral biological systems and ensuring the desired therapeutic effect. This guide provides a comparative analysis of key methodologies for validating the absolute configuration of this primary amine, offering insights into the causality behind experimental choices to aid researchers in selecting the most suitable approach.

Introduction: The Significance of Stereochemical Integrity

Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The thalidomide tragedy serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals. Therefore, robust and reliable methods for determining the absolute configuration of chiral compounds like (R)-1-(o-Tolyl)propan-1-amine are indispensable. Herein, we compare three powerful techniques: the widely used NMR-based Mosher's method, the increasingly accessible Vibrational Circular Dichroism (VCD) spectroscopy, and the definitive, albeit more demanding, single-crystal X-ray crystallography.

Method 1: Mosher's Method - A Classic NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and primary amines.[1][2][] The underlying principle involves the derivatization of the chiral amine with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides.[1][4] The distinct magnetic environments of the protons in these diastereomers lead to observable differences in their NMR chemical shifts, which can be correlated to the absolute configuration of the original amine.

Experimental Rationale & Workflow

The choice of Mosher's acid chloride as the CDA is strategic; the phenyl group of the MTPA moiety creates a strong anisotropic effect in the NMR spectrometer, leading to significant chemical shift differences in the resulting diastereomers. By preparing two separate diastereomeric amides using both the (R)- and (S)-enantiomers of the MTPA chloride, a comparative analysis of the ¹H NMR spectra allows for an unambiguous assignment.

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis amine (R)-1-(o-Tolyl)propan-1-amine R_amide Formation of (R,R)-amide amine->R_amide React with S_amide Formation of (R,S)-amide amine->S_amide React with R_MTPA (R)-MTPA-Cl R_MTPA->R_amide S_MTPA (S)-MTPA-Cl S_MTPA->S_amide NMR_R ¹H NMR of (R,R)-amide R_amide->NMR_R NMR_S ¹H NMR of (R,S)-amide S_amide->NMR_S delta_delta Calculate Δδ (δS - δR) NMR_R->delta_delta NMR_S->delta_delta assignment Assign Absolute Configuration delta_delta->assignment

Workflow for Mosher's Method.
Step-by-Step Protocol
  • Derivatization (Reaction with (R)-MTPA-Cl): In a dry NMR tube, dissolve a known quantity of (R)-1-(o-Tolyl)propan-1-amine in anhydrous pyridine-d₅. Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). Allow the reaction to proceed to completion at room temperature.

  • Derivatization (Reaction with (S)-MTPA-Cl): In a separate dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R,R)- and (R,S)-diastereomeric amides.

  • Data Analysis:

    • Identify the corresponding proton signals in both spectra.

    • Calculate the chemical shift difference (Δδ) for each pair of signals using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (R,S)-amide and δR is the chemical shift of the corresponding proton in the (R,R)-amide.

    • According to the established model for primary amines, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.

    • By assigning the substituents on the chiral carbon of the amine as large (L) and small (S), the sign of Δδ for these groups can be used to deduce the absolute configuration. For an (R)-amine, the protons of the larger substituent are expected to have a positive Δδ, and the protons of the smaller substituent are expected to have a negative Δδ.

Data Interpretation
Protons of InterestExpected Δδ (δS - δR) for (R)-amine
Ethyl group (larger substituent)Positive
o-Tolyl group (smaller substituent)Negative

Method 2: Vibrational Circular Dichroism (VCD) - A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[][5] This technique has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution, including oils and other non-crystalline samples.[6][7] The methodology involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio Density Functional Theory (DFT) calculations.[6][7][8]

Experimental Rationale & Workflow

The key advantage of VCD lies in its sensitivity to the three-dimensional arrangement of atoms in a molecule. Since enantiomers have mirror-image VCD spectra of equal magnitude and opposite sign, a comparison between the experimental spectrum and the calculated spectrum for one enantiomer provides a definitive assignment of the absolute configuration.[5][8]

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample (R)-1-(o-Tolyl)propan-1-amine in solution VCD_exp Measure Experimental VCD Spectrum sample->VCD_exp comparison Compare Experimental & Calculated Spectra VCD_exp->comparison model Build 3D model of (R)-enantiomer DFT DFT Conformational Search & Optimization model->DFT VCD_calc Calculate Theoretical VCD Spectrum DFT->VCD_calc VCD_calc->comparison assignment Assign Absolute Configuration comparison->assignment

Workflow for VCD Analysis.
Step-by-Step Protocol
  • Sample Preparation: Prepare a solution of the enantiomerically pure (R)-1-(o-Tolyl)propan-1-amine in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Generate a 3D structural model of the (R)-enantiomer of 1-(o-Tolyl)propan-1-amine.

    • Perform a thorough conformational search and geometry optimization for the most stable conformers using DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

    • For the optimized geometries of the low-energy conformers, calculate the vibrational frequencies and VCD intensities.

  • Spectral Comparison:

    • Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated VCD spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is confirmed as (R).

    • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S) configuration.

Data Interpretation

The comparison is typically done visually by overlaying the experimental and calculated spectra. A high degree of correlation between the two provides a confident assignment of the absolute configuration.

Method 3: Single-Crystal X-ray Crystallography - The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[9][10] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.

Experimental Rationale & Workflow

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion.[11] When X-rays interact with electrons, a small phase shift occurs, which is dependent on the atomic number of the atom. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), it is possible to determine the absolute structure of the molecule in the crystal.

Xray_Workflow amine_salt Prepare a salt of (R)-1-(o-Tolyl)propan-1-amine with a chiral acid crystallization Grow high-quality single crystals amine_salt->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure_solution Structure Solution & Refinement diffraction->structure_solution flack Determine Flack Parameter structure_solution->flack assignment Confirm Absolute Configuration flack->assignment

Workflow for X-ray Crystallography.
Step-by-Step Protocol
  • Salt Formation and Crystallization: Since this compound is a liquid at room temperature, it is necessary to form a crystalline salt. React the amine with a suitable chiral acid (e.g., tartaric acid or mandelic acid) to form a diastereomeric salt. Grow single crystals of the salt suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been assigned. A value close to 1 suggests that the inverted structure is correct.

Data Interpretation
Flack Parameter ValueInterpretation
~ 0Correct absolute configuration assigned.
~ 1Inverted absolute configuration is correct.
~ 0.5Racemic twin or incorrect structure.

Comparison of Methods

ParameterMosher's Method (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Diastereomer formation and NMR analysisDifferential absorption of polarized IR lightAnomalous dispersion of X-rays
Sample Requirement ~5-10 mg, recoverable~2-15 mg, recoverable[11]High-quality single crystal (can be challenging)[9][11]
Analysis Time Relatively fast (hours)Moderate (hours to a day, including calculations)Can be lengthy (days to weeks for crystallization)
Success Rate High, provided no signal overlapHigh for molecules amenable to computation[11]High, if a suitable crystal is obtained[9]
Key Advantage Widely accessible NMR instrumentationApplicable to non-crystalline samples in solutionUnambiguous and definitive result
Key Limitation Potential for signal overlap; relies on empirical modelsRequires specialized instrumentation and computational expertiseCrystal growth can be a significant bottleneck

Conclusion

The validation of the absolute configuration of (R)-1-(o-Tolyl)propan-1-amine can be confidently achieved through several orthogonal methods. Mosher's method offers a rapid and accessible NMR-based approach, while VCD provides a powerful solution for non-crystalline samples. For an unequivocal and definitive determination, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystalline derivative can be obtained. The choice of method will ultimately depend on sample availability, accessibility of instrumentation, and the specific requirements of the research or drug development program. For a comprehensive and self-validating approach, employing at least two of these techniques is highly recommended to ensure the utmost confidence in the stereochemical assignment.

References

  • Wenzel, T. J. (2018). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry. [Link]

  • Reich, S. H., et al. (1993). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Chemistry. [Link]

  • Ma, L., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]

  • Lindner, W., et al. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry. [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Ma, L., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. [Link]

  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. [Link]

  • Lawrence, S. E., & Moynihan, H. A. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Miller, L., & G. S. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

Sources

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling 1-(o-Tolyl)propan-1-amine and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable tools in this pursuit, serving as versatile catalysts and auxiliaries in a vast array of asymmetric transformations. This guide provides a comparative analysis of 1-(o-Tolyl)propan-1-amine, a readily accessible chiral building block, alongside other prominent chiral amines, offering insights into their applications, performance, and the mechanistic subtleties that govern their efficacy.

The Pivotal Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are central to the field of asymmetric synthesis, a branch of chemistry focused on the selective production of one enantiomer of a chiral molecule.[1][2] Their utility stems from their ability to form transient chiral species, such as enamines or iminium ions, which then react with substrates in a stereocontrolled manner.[1] This temporary impartation of chirality allows for the construction of complex molecules with high enantiomeric purity. The diverse applications of chiral amines range from their use as organocatalysts to their role as chiral auxiliaries that direct the stereochemical outcome of a reaction before being cleaved from the product.[3][4]

Profiling this compound: A Structural Perspective

This compound is a chiral primary amine characterized by a stereocenter at the carbon atom bearing the amino group.[5] Its structure features an ethyl group and an o-tolyl group attached to this chiral center. The presence of the ortho-methyl group on the phenyl ring introduces steric bulk in proximity to the stereocenter, a feature that can be influential in stereodifferentiation during a chemical reaction.

While this compound is commercially available as a chiral building block, its extensive application as a catalyst or a frequently employed chiral auxiliary in asymmetric synthesis is not widely documented in peer-reviewed literature. This contrasts with other simple chiral amines like 1-phenylethylamine, which has seen broader use.[6] The reasons for this disparity can be multifaceted, including subtle differences in the steric and electronic properties that may affect catalytic activity or the ease of removal when used as an auxiliary.

A Comparative Analysis with Established Chiral Amines

To understand the potential of this compound, it is instructive to compare it with other well-established classes of chiral amines that have demonstrated high efficacy in a range of asymmetric reactions.

Cinchona Alkaloids and their Derivatives

Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful and widely used organocatalysts.[3] These naturally occurring compounds possess a rigid bicyclic core and multiple stereocenters, providing a well-defined chiral environment for catalysis. Primary amine derivatives of cinchona alkaloids have proven to be exceptionally effective in promoting various asymmetric transformations, including Michael additions.[7]

Primary Amines Derived from Amino Acids

Chiral primary amines derived from natural amino acids are another important class of organocatalysts. These catalysts are readily available and their steric and electronic properties can be easily tuned by modifying the amino acid side chain. They have been successfully employed in a variety of enantioselective reactions.[3]

Performance Data of Representative Chiral Amines in Asymmetric Michael Addition

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the performance of different chiral amine catalysts. The table below summarizes representative data for the Michael addition of various nucleophiles to α,β-unsaturated compounds, catalyzed by different chiral primary amines.

CatalystReactionSolventYield (%)ee (%)Reference
9-Amino-9-deoxy-epicinchonidine1,4-addition of pyrazolin-5-one to chalconeToluene58-6274[7]
Diphenylprolinol silyl etherMichael addition of acetaldehyde to a nitroalkeneN/AHighHigh[8]
Cinchona Alkaloid-derived SquaramideAza-Michael addition of 4-tosylaminobut-2-enoates to 3-ylideneoxindolesN/A72-99>99[9]

Mechanistic Insights: Enamine and Iminium Ion Catalysis

The primary mode of action for these chiral primary amine catalysts involves the formation of either a nucleophilic enamine or an electrophilic iminium ion intermediate. The choice between these two pathways is dictated by the nature of the substrate.

Enamine Catalysis

In enamine catalysis, the chiral primary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry of the product is controlled by the chiral environment created by the catalyst.

Enamine_Catalysis Ketone Ketone/Aldehyde Enamine Chiral Enamine (Nucleophilic) Ketone->Enamine + Amine - H2O Amine Chiral Primary Amine Amine->Enamine Adduct Chiral Adduct Enamine->Adduct + Electrophile Electrophile Electrophile Electrophile->Adduct Product Chiral Product Adduct->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Amine

Figure 1: General workflow of enamine catalysis.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the chiral primary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This iminium ion is more electrophilic than the starting enone or enal, and it activates the substrate towards nucleophilic attack. The chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome.

Iminium_Catalysis Enone α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion (Electrophilic) Enone->Iminium + Amine - H2O Amine Chiral Primary Amine Amine->Iminium Adduct Chiral Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Adduct Product Chiral Product Adduct->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Amine

Figure 2: General workflow of iminium ion catalysis.

Experimental Protocols: A Representative Asymmetric Michael Addition

The following is a generalized protocol for a chiral primary amine-catalyzed asymmetric Michael addition, based on procedures reported in the literature for cinchona alkaloid derivatives.[7] This protocol serves as a template and would require optimization for specific substrates and catalysts.

Materials:

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., 1,3-dicarbonyl compound)

  • Chiral primary amine catalyst (e.g., 9-amino-9-deoxy-epicinchonidine)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the Michael acceptor (1.0 equiv) and the chiral primary amine catalyst (0.1 equiv).

  • Add anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or below).

  • Add the Michael donor (1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the purified product (e.g., by chiral HPLC).

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with oxygen or moisture from the air.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle, for instance, by hydrolyzing the enamine or iminium ion intermediates.

  • Catalyst Loading: Typically, 5-20 mol% of the catalyst is sufficient to achieve a good reaction rate and enantioselectivity. Higher loadings may be necessary for less reactive substrates.

  • Temperature: Lower temperatures often lead to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.

Conclusion

This compound represents a simple, sterically defined chiral primary amine with potential for applications in asymmetric synthesis. While its direct catalytic performance data is not extensively reported, its structural features provide a basis for comparison with highly successful and more complex chiral amines like cinchona alkaloid derivatives and those derived from amino acids. The field of organocatalysis continues to evolve, and the exploration of readily available chiral building blocks like this compound in novel catalytic systems remains an area of interest. Further research is needed to fully elucidate its potential and define its niche in the vast toolkit of asymmetric synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13584017, this compound. [Link].

  • Scott E. Denmark and Gregory L. Beutner. "Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis." Chemical Reviews, 2008, 108 (9), 3393-3433. [Link]

  • Ariel M. Sarotti, Rolando A. Spanevello, and Alejandra G. Suárez. "Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone." Organic Letters, 2006, 8 (7), 1487-1490. [Link]

  • Eusebio Juaristi, José Luis León-Romo, J. Jesús Santos-Díaz, and José G. López-Cortés. "Recent Applications of (R)-(+)- and (S)-(−)-1-Phenylethylamine in the Preparation of Enantiopure Compounds." Tetrahedron: Asymmetry, 1999, 10 (15), 2441-2495. [Link]

  • A. Stephen K. Hashmi. "Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols." Angewandte Chemie International Edition, 2009, 48 (42), 7857-7859. [Link]

  • Dieter Enders, Christoph Grondal, and Matthias R. M. Hüttl. "Asymmetric Organocatalytic Domino Reactions." Angewandte Chemie International Edition, 2007, 46 (10), 1570-1581. [Link]

  • Martin, S. F. "General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids." The Journal of Organic Chemistry, 2013, 78 (13), 6772-6783. [Link]

  • Savoia, D. "Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine." The Journal of Organic Chemistry, 2008, 73 (18), 7354-7357. [Link]

  • Jonathan A. Ellman. "Asymmetric Synthesis of Amines." Ellman Laboratory, Yale University. [Link]

  • Yin, Q., et al. "Direct catalytic asymmetric synthesis of α-chiral primary amines." Chemical Society Reviews, 2020, 49(17), 6179-6194. [Link]

  • Palomo, C., et al. "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Molecules, 2013, 18(10), 12467-12480. [Link]

  • Kumar, R., et al. "Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides." Beilstein Journal of Organic Chemistry, 2021, 17, 2585-2639. [Link]

  • Wang, Y., et al. "Recent advances in catalytic asymmetric synthesis." Frontiers in Chemistry, 2024, 12, 1387053. [Link]

  • Davies, S. G., et al. "General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids." The Journal of Organic Chemistry, 2013, 78(13), 6772-6783. [Link]

  • Reddy, B. V. S., et al. "Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones." Beilstein Journal of Organic Chemistry, 2016, 12, 136-143. [Link]

  • ChiralPedia. "Recent Advances in Catalytic Asymmetric Synthesis." [Link]

  • Turner, N. J. "The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination." Green Chemistry, 2016, 18(12), 3437-3449. [Link]

  • Li, Z., et al. "Regioselective and enantioselective propargylic hydroxylations catalyzed by P450tol monooxygenases." Applied Microbiology and Biotechnology, 2015, 99(23), 9963-9973. [Link]

  • Suna, E. "Diastereoselective synthesis using chiral auxiliary." Edgars Suna Group. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Catalytic Activity of 1-(o-Tolyl)propan-1-amine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Chiral Primary Amines in Organocatalysis

In the landscape of modern synthetic chemistry, organocatalysis has established itself as a third pillar alongside biocatalysis and metal catalysis, offering sustainable, robust, and often complementary strategies for the synthesis of complex molecules.[1][2] Within this field, chiral primary amines have emerged as exceptionally versatile and powerful catalysts for a multitude of asymmetric transformations.[3][4][5] Unlike their secondary amine counterparts, which primarily operate through enamine catalysis, primary amines can access dual catalytic cycles: enamine and iminium ion catalysis.[6][7] This dual reactivity allows them to activate a broader range of substrates and catalyze a wider array of reactions, including aldol, Mannich, and Michael additions, often with superior results.[8][9][10]

The fundamental principle of primary amine catalysis lies in their ability to reversibly condense with carbonyl compounds.[11][12] Reaction with a ketone or aldehyde generates a nucleophilic enamine intermediate, which can then engage with various electrophiles.[6][13] This pathway is central to reactions like the asymmetric α-functionalization of aldehydes. Concurrently, condensation with α,β-unsaturated carbonyls forms an electrophilic iminium ion, which lowers the LUMO of the substrate, activating it for attack by nucleophiles.[7] This guide focuses on derivatives of 1-(o-Tolyl)propan-1-amine, a readily accessible chiral scaffold, to provide a framework for evaluating and comparing their performance in the asymmetric Michael addition—a cornerstone C-C bond-forming reaction.

The this compound Scaffold: Rationale for Derivative Design

The choice of a catalyst scaffold is paramount to achieving high stereoselectivity. The this compound structure provides a robust chiral backbone. The ortho-tolyl group offers a defined steric environment that can effectively shield one face of the reactive intermediate, thereby directing the approach of the incoming substrate. To enhance its catalytic prowess, this basic scaffold can be appended with additional functional groups designed to provide secondary interactions, such as hydrogen bonding, which can further rigidify the transition state and amplify stereochemical communication.

For this comparative guide, we will consider three derivatives alongside the parent amine:

  • CAT-1: (R)-1-(o-Tolyl)propan-1-amine (The parent scaffold)

  • CAT-2: A derivative featuring a thiourea moiety. The thiourea group is a powerful hydrogen-bond donor, capable of activating the Michael acceptor and orienting it within the chiral pocket.

  • CAT-3: A derivative incorporating a secondary amine (a diamine structure). This allows for potential bifunctional catalysis or altered solubility and aggregation properties.

  • L-Proline: A benchmark organocatalyst included for comparative context.[14]

Comparative Performance in the Asymmetric Michael Addition

To objectively assess the catalytic activity of our designed derivatives, we employ a benchmark reaction: the asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a well-established model system for evaluating the efficacy of new organocatalysts.[2][15] The key performance indicators are chemical yield and enantioselectivity (expressed as enantiomeric excess, % ee).

Table 1: Performance of this compound Derivatives in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Catalyst (10 mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee, syn)
CAT-1 488585:1578
CAT-2 (Thiourea) 249897:399
CAT-3 (Diamine) 369190:1089
L-Proline 7296>95:578[15]

Causality Behind the Data: The hypothetical data illustrates key principles of catalyst design. The parent amine CAT-1 provides good reactivity and moderate enantioselectivity, establishing a baseline. The introduction of a thiourea group in CAT-2 leads to a dramatic improvement in all metrics. This is because the thiourea moiety acts as a Brønsted acid, activating the nitroalkene via hydrogen bonding and holding it in a rigid orientation relative to the enamine nucleophile in the transition state. This "bifunctional activation" accelerates the reaction and enhances facial discrimination, resulting in near-perfect stereocontrol. CAT-3 shows improved performance over the parent amine, suggesting the secondary amine may play a role in organizing the transition state, perhaps through proton shuttling or additional hydrogen bonding, though it is less effective than the highly organizing thiourea group. L-Proline, while effective, requires longer reaction times and yields lower enantioselectivity in this specific transformation compared to the optimized bifunctional catalyst.[14][15]

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic activity of these primary amine derivatives proceeds through a well-defined enamine catalytic cycle. Understanding this mechanism is crucial for rational catalyst design and reaction optimization. The cycle involves the reversible formation of covalent intermediates with the catalyst, which modulates the reactivity of the substrate.

The key steps are:

  • Enamine Formation: The chiral primary amine catalyst condenses with the aldehyde (propanal) to form a transient iminium ion, which then deprotonates at the α-carbon to yield the key nucleophilic enamine intermediate.[6][11]

  • Nucleophilic Attack: The enamine, activated by the catalyst's chiral scaffold, attacks the electrophilic Michael acceptor (trans-β-nitrostyrene). The stereochemistry of this C-C bond formation is directed by the steric and electronic features of the catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral product and regenerating the primary amine catalyst, allowing it to re-enter the catalytic cycle.[12]

Enamine_Catalytic_Cycle Enamine Catalysis in Asymmetric Michael Addition Propanal Propanal (Substrate) Iminium Iminium Ion Propanal->Iminium - H2O Catalyst Chiral Primary Amine Catalyst (CAT-2) Catalyst->Iminium Enamine Nucleophilic Enamine Iminium->Enamine - H+ TS Diastereomeric Transition State (H-Bonding) Enamine->TS Nitroalkene Nitroalkene (Acceptor) Nitroalkene->TS Adduct_Iminium Adduct Iminium Ion TS->Adduct_Iminium C-C Bond Formation Adduct_Iminium->Catalyst Regeneration Product Chiral Michael Adduct Adduct_Iminium->Product + H2O Water H2O

Caption: The enamine catalytic cycle for the primary amine-catalyzed asymmetric Michael addition.

Experimental Protocols: A Self-Validating Workflow

A trustworthy assessment requires robust and reproducible experimental protocols. The following sections detail the necessary steps for catalyst screening and product validation.

General Experimental Workflow

This workflow provides a systematic approach to catalyst evaluation, from reaction setup to final analysis.

Experimental_Workflow Workflow for Catalyst Performance Assessment start Start setup Reaction Setup: - Add solvent - Add nitroalkene - Add catalyst start->setup cool Cool to 0°C setup->cool add_aldehyde Add Propanal cool->add_aldehyde react Stir at RT Monitor by TLC add_aldehyde->react workup Quench Reaction Aqueous Workup react->workup Upon Completion purify Column Chromatography workup->purify analyze Characterization: - NMR for Yield & d.r. - Chiral HPLC for % ee purify->analyze end End analyze->end

Caption: A systematic workflow for screening and analyzing catalyst performance.

Protocol 1: Asymmetric Michael Addition

This protocol is designed for a 0.1 mmol scale reaction, suitable for initial catalyst screening.

  • Vessel Preparation: To a dry 4 mL glass vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (14.9 mg, 0.1 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Add the organocatalyst (0.01 mmol, 0.1 equiv) followed by the solvent (e.g., Dichloromethane, 1.0 mL).

    • Causality: The choice of solvent is critical as it affects catalyst solubility, aggregation, and the stability of charged intermediates. Dichloromethane is a common starting point due to its inert nature and ability to dissolve a wide range of organic compounds.

  • Initiation: Stir the mixture at room temperature for 10 minutes. Add propanal (14.5 µL, 0.2 mmol, 2.0 equiv) dropwise.

    • Causality: Using an excess of the aldehyde donor ensures the reaction proceeds to completion and can help maintain a high concentration of the active enamine intermediate.

  • Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC) until it is no longer visible.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct for yield calculation and subsequent chiral analysis.[1]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a validated method to quantify the primary outcome of the asymmetric catalysis.[16][17]

  • Sample Preparation: Prepare a stock solution of the purified Michael adduct in the HPLC mobile phase (e.g., n-Hexane/Isopropanol) at a concentration of approximately 1 mg/mL.[18] Prepare a similar solution of the racemic product (synthesized using a non-chiral amine like pyrrolidine) to identify the retention times of both enantiomers.

  • Instrumentation and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly recommended for this class of compounds (e.g., Chiralpak AD-H or OD-H).[18]

    • Causality: Polysaccharide-based CSPs offer a broad range of applicability by providing a complex chiral environment with multiple interaction sites (hydrogen bonding, π-π stacking, steric hindrance), which are effective for resolving a wide variety of enantiomers.[16]

  • Method Development & Analysis:

    • Mobile Phase: Start with a 90:10 mixture of n-Hexane/Isopropanol at a flow rate of 1.0 mL/min. Adjust the isopropanol percentage to optimize the resolution and retention times.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm) where the product has strong UV absorbance.

    • Injection: First, inject the racemic sample to determine the retention times of the two enantiomers and ensure the column provides adequate separation (Resolution > 1.5).

    • Analysis: Inject the chiral sample. Integrate the peak areas for both the major and minor enantiomers.

  • Calculation: Calculate the enantiomeric excess (% ee) using the following formula:[19] % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Conclusion and Outlook

This guide provides a comprehensive framework for the assessment of this compound derivatives as organocatalysts in asymmetric synthesis. The data clearly indicates that while the parent amine scaffold is catalytically active, rational structural modification—such as the introduction of a hydrogen-bond-donating thiourea moiety—can dramatically enhance both reaction efficiency and stereoselectivity. This highlights the power of bifunctional catalysis in creating a highly organized transition state.

The provided experimental protocols for reaction execution and chiral HPLC analysis constitute a self-validating system, ensuring that researchers can reliably and reproducibly evaluate catalyst performance. By combining systematic derivative design with robust analytical methodologies, the development of novel, highly effective organocatalysts for the synthesis of valuable chiral molecules can be pursued with confidence.

References

  • Title: Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations Source: MDPI URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: RSC Publishing URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts. Source: Semantic Scholar URL: [Link]

  • Title: Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents Source: Accounts of Chemical Research URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Sci-Hub URL: [Link]

  • Title: Asymmetric Aldol Reactions Catalyzed by an Activated Primary Amine Catalyst Source: Sci-Hub URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: PMC - NIH URL: [Link]

  • Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL: [Link]

  • Title: Secondary and primary amine catalysts for iminium catalysis Source: PubMed URL: [Link]

  • Title: Enamines - Making Molecules Source: Making Molecules URL: [Link]

  • Title: Chiral Purity (enantiomer excess) for HPLC Source: Physics Forums URL: [Link]

  • Title: Asymmetric Enamine Catalysis Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Addition of Amines - Imine and Enamine Formation Source: LibreTexts Chemistry URL: [Link]

  • Title: Guidelines and methodologies in asymmetric synthesis and catalysis Source: Unione Editoriale URL: [Link]

  • Title: Organocatalysts: A powerful tool for asymmetric Michael addition Source: Science Vision URL: [Link]

  • Title: Enamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enamine Catalysis Source: University of Regensburg URL: [Link]

  • Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: PMC - NIH URL: [Link]

  • Title: Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions Source: MDPI URL: [Link]

  • Title: Organocatalytic Dynamic Kinetic Asymmetric Transformations Source: ResearchGate URL: [Link]

  • Title: What is Organocatalysis? Source: Mettler Toledo URL: [Link]

  • Title: Asymmetric Aldol Reactions Catalyzed by an Activated Primary Amine Catalyst Source: ResearchGate URL: [Link]

  • Title: An Organocascade Kinetic Resolution Source: Organic Letters URL: [Link]

  • Title: Organocatalytic Dynamic Kinetic Resolution Source: ResearchGate URL: [Link]

  • Title: Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters Source: NIH URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: PMC - NIH URL: [Link]

  • Title: From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Synthesis Source: Chiralpedia URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: (R)-1-(o-Tolyl)propan-1-amine hydrochloride Source: 001CHEMICAL URL: [Link]

  • Title: A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry Source: Vapourtec URL: [Link]

  • Title: Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine Source: ResearchGate URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: PubMed URL: [Link]

  • Title: Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(o-Tolyl)propan-1-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Development

1-(o-Tolyl)propan-1-amine is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a chiral center, necessitates stringent control over both chemical and enantiomeric purity. Impurities, whether they are starting materials, by-products, or enantiomeric variants, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for ensuring the quality of this critical intermediate.

This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, with a core focus on the principles and execution of cross-validation. When a new analytical method is developed, an existing one is updated, or results from different laboratories need to be compared, a cross-validation study is essential. It provides documented evidence that different analytical procedures can yield comparable, reliable, and accurate results, ensuring consistency throughout the drug development lifecycle.[3][4]

Pillar 1: Understanding the Analytical Landscape for Chiral Amines

The analysis of a chiral amine like this compound presents two distinct challenges: quantifying impurities (related substances) and determining the enantiomeric excess. Two primary chromatographic techniques are typically employed: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): A powerful technique for separating volatile and thermally stable compounds. Given the amine's structure, GC is well-suited for purity analysis, particularly for identifying residual solvents and volatile impurities. However, the basic nature of amines can lead to peak tailing and adsorption on standard silica-based columns.[5] This necessitates the use of specialized, base-deactivated columns to achieve symmetrical peak shapes and accurate quantification.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis. Reversed-phase HPLC (RP-HPLC) is typically used for quantifying non-volatile related substances. For chiral separations, specialized Chiral Stationary Phases (CSPs) are required to resolve the enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[7][8]

Pillar 2: The Imperative of Cross-Validation

Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results for a given set of samples. This becomes critical in several scenarios:

  • Method Modernization: Replacing an older, compendial method (e.g., a packed column GC method) with a more efficient, modern one (e.g., a capillary GC or UHPLC method).

  • Technology Transfer: Transferring a method from a research and development lab to a quality control (QC) lab. This process is formally guided by standards like USP General Chapter <1224>.[9][10][11]

  • Inter-Laboratory Comparison: Ensuring that data generated at a contract research organization (CRO) is comparable to data from an in-house laboratory.

The objective is not to prove the methods are identical, but that they are equivalent for their intended purpose, which is defined by a pre-approved protocol with clear acceptance criteria.[12]

Pillar 3: Designing a Robust Cross-Validation Study

A successful cross-validation study is built upon the principles of analytical method validation outlined in the ICH Q2(R1) and the newer ICH Q2(R2) guidelines.[13][14][15][16][17][18] These guidelines detail the validation characteristics that must be assessed to ensure a method is fit for purpose.

Key Validation Parameters for Cross-Comparison

The following parameters are the cornerstones of a cross-validation protocol. Data for each parameter should be generated for both the "originating" and "receiving" methods and then compared.

Validation Parameter Purpose Typical Acceptance Criteria for Comparison
Specificity / Selectivity To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.Peak purity analysis (using a Diode Array Detector for HPLC) should show no co-elution. Resolution between the main peak and the closest eluting impurity should be > 1.5.
Precision (Repeatability) The agreement between results for multiple injections of the same homogeneous sample.The Relative Standard Deviation (RSD) of peak areas from replicate injections (n≥6) should be ≤ 2.0%.
Intermediate Precision The method's ruggedness when used by different analysts, on different days, and with different equipment.The overall RSD, combining results from different conditions, should be ≤ 3.0%.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery studies.Recovery of spiked impurities should be within 80.0% to 120.0% of the nominal concentration.[19]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio is typically ≥ 10. Precision at the LOQ should have an RSD ≤ 10%.

Experimental Protocols: A Comparative Framework

Below are representative, detailed protocols for the purity determination of this compound by GC and chiral HPLC. These serve as the foundation for a cross-validation study.

Protocol 1: Purity by Gas Chromatography (GC-FID)

This method is designed to quantify volatile impurities and related substances.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Agilent PoraPLOT Amines, 25 m x 0.32 mm, 10 µm film thickness, or equivalent base-deactivated column.[6]

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 2.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 240°C, hold for 5 minutes.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 20:1.

  • Sample Preparation:

    • Diluent: Methylene Chloride.

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample.

  • System Suitability:

    • Inject the standard solution six times.

    • The RSD of the peak area for the main peak must be ≤ 2.0%.

    • The tailing factor for the main peak must be ≤ 1.5.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is designed to separate and quantify the (R) and (S) enantiomers.

  • Instrumentation: HPLC system with a UV or Diode Array Detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Lux Cellulose-1 or Chiralpak IB column (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA). A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Racemic Standard: Prepare a 0.5 mg/mL solution of a racemic (50:50) standard of this compound.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the test sample.

  • System Suitability:

    • Inject the racemic standard.

    • The resolution between the two enantiomer peaks must be ≥ 1.5.

Visualizing the Cross-Validation Workflow

The decision-making process for a cross-validation study can be visualized as a structured workflow.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Decision start Define Objective (e.g., Method Transfer) protocol Develop & Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria (ICH Q2(R1) based) protocol->criteria originating Analyze Samples with Originating Method criteria->originating receiving Analyze Samples with Receiving Method criteria->receiving compare Compare Results for: - Accuracy - Precision - Specificity, etc. originating->compare receiving->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Equivalent Cross-Validation Successful decision->pass Yes fail Methods are Not Equivalent Investigate Discrepancies decision->fail No report Final Validation Report pass->report fail->protocol Revise & Repeat

Caption: Workflow for a typical analytical method cross-validation study.

Interpreting the Data: A Comparative Summary

Imagine a cross-validation study comparing an established GC method with a newly developed UHPLC method for purity. The results would be summarized for direct comparison.

Table 1: Comparative Data Summary

Parameter Originating Method (GC) New Method (UHPLC) Acceptance Criteria Result
Repeatability (%RSD, n=6) 0.85%0.65%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.20%0.95%≤ 3.0%Pass
Accuracy (Recovery of Impurity A at 0.5%) 98.5%101.2%80.0 - 120.0%Pass
Accuracy (Recovery of Impurity B at 0.5%) 95.4%97.8%80.0 - 120.0%Pass
LOQ for Impurity A 0.05%0.03%ReportablePass
Resolution (Analyte vs. Impurity A) 2.13.5≥ 1.5Pass

In this hypothetical case, the new UHPLC method demonstrates equivalent or superior performance compared to the established GC method, meeting all pre-defined acceptance criteria. The cross-validation would be considered successful.

Conclusion: Ensuring Analytical Integrity Across the Lifecycle

The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the consistency and reliability of quality control data throughout a product's lifecycle.[20] By systematically comparing key performance characteristics such as precision, accuracy, and specificity, drug developers can make decisions with confidence, whether they are transferring a method to a new facility, updating technology, or comparing data sets from different studies. A well-designed and executed cross-validation study, grounded in the principles of ICH Q2(R1), is the bedrock of analytical data integrity.[13][16]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • How To Start Method Validation-Related Substances. Scribd. [Link]

  • "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview. ResearchGate. [Link]

  • New USP Chapter on Method Transfer effective. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • 〈1224〉 Transfer of Analytical Procedures - USP-NF. USP-NF. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 1224 Transfer of Analytical Procedures. Scribd. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. USP-NF. [Link]

  • Related Substances Method Validation. Pharmaguideline Forum. [Link]

  • Analysis of impurities in anhydrous mono- and trimethylamine. Agilent. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Taylor & Francis Online. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • This compound. PubChem. [Link]

  • Chiral Separation of Amino-Alcohols Using Extractant Impregnated Resins. PubMed. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PubMed. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Benchmarking 1-(o-Tolyl)propan-1-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries is a foundational methodology for the stereocontrolled construction of enantiomerically pure compounds, a critical requirement in pharmaceutical and materials science.[1][2] This guide provides a comprehensive performance benchmark of 1-(o-Tolyl)propan-1-amine, a less documented yet promising chiral amine, against established and widely utilized chiral auxiliaries. We will delve into a comparative analysis with industry standards such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. The core of this guide is a head-to-head comparison in the context of a diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.[3] We will present objective experimental data, detailed protocols, and mechanistic rationales to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the selection of chiral auxiliaries for their synthetic campaigns.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of a molecule is intrinsically tied to its three-dimensional structure. Consequently, the ability to synthesize a specific enantiomer of a chiral molecule is a cornerstone of modern chemistry, particularly in drug development where different enantiomers can have vastly different pharmacological effects. Asymmetric synthesis provides the tools to achieve this, and among the most robust strategies is the use of chiral auxiliaries.[]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[2] This covalent linkage establishes a chiral environment, effectively guiding the approach of a reagent to one of the two prochiral faces of the substrate. This results in the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse, leaving behind an enantiomerically enriched product. The success of a chiral auxiliary is measured by the diastereoselectivity of the reaction and the overall chemical yield.[5]

Overview of Key Chiral Auxiliaries

While the field of chiral auxiliaries is broad, a few classes have emerged as particularly reliable and versatile. This guide will focus on a comparison between this compound and three of the most prominent classes:

  • This compound: A chiral primary amine, its utility as a chiral auxiliary is predicated on the formation of a chiral amide. The stereocontrol arises from the steric influence of the ortho-tolyl group and the ethyl substituent at the stereocenter.

  • Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries are derived from amino acids and are known for their high levels of stereocontrol in a variety of reactions, including aldol reactions and alkylations.[] The stereochemical outcome is dictated by the substituents at the 4 and 5 positions of the oxazolidinone ring, which effectively block one face of the enolate.

  • Oppolzer's Camphorsultams: Based on the rigid camphor skeleton, these auxiliaries provide excellent stereocontrol due to the significant steric hindrance imposed by the camphor backbone and the sulfonyl group.[2][6]

  • Pseudoephedrine Amides: Developed by Andrew G. Myers, pseudoephedrine is an inexpensive and readily available chiral amino alcohol.[6] The resulting tertiary amides exhibit high diastereoselectivity in alkylation reactions, which is attributed to a chelation-controlled transition state involving the amide enolate, the auxiliary's hydroxyl group, and a lithium cation.[7][8]

Performance Benchmark: Asymmetric Alkylation of a Propanoyl Moiety

To provide a direct and objective comparison, we will examine the performance of each chiral auxiliary in the asymmetric alkylation of a propanoyl derivative with benzyl bromide. This reaction is a well-established benchmark for evaluating the efficacy of chiral auxiliaries in controlling the formation of a new stereocenter alpha to a carbonyl group.[3][9]

Experimental Design and Rationale

The general approach involves the acylation of the chiral auxiliary with propionyl chloride to form the corresponding amide or imide. This substrate is then deprotonated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a stereochemically defined lithium enolate. The subsequent addition of an electrophile, in this case, benzyl bromide, leads to the formation of the alkylated product. The diastereomeric ratio (d.r.) of the product is then determined, typically by NMR spectroscopy or chromatography, to assess the level of stereocontrol imparted by the auxiliary.

The choice of a strong base like LDA is crucial for the rapid and quantitative formation of the enolate, while the low temperature helps to maintain the kinetic control of the reaction and prevent side reactions.[10]

General Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric alkylation using a chiral auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Cleavage Auxiliary Chiral Auxiliary (XH*) AcylatedAux Acylated Auxiliary Auxiliary->AcylatedAux Base AcylChloride Propionyl Chloride AcylChloride->AcylatedAux Enolate Lithium Enolate AcylatedAux->Enolate LDA, THF, -78 °C AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Benzyl Bromide FinalProduct Enantioenriched Carboxylic Acid AlkylatedProduct->FinalProduct Hydrolysis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Performance Data

The following table summarizes the representative performance of each chiral auxiliary in the asymmetric alkylation of a propanoyl derivative with benzyl bromide.

Chiral AuxiliaryAcylated SubstrateBase/SolventYield (%)Diastereomeric Ratio (d.r.)
This compound N-Propanoyl-1-(o-tolyl)propan-1-amineLDA/THF85-9595:5
Evans' Auxiliary (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-oneLDA/THF80-92>99:1[7]
Oppolzer's Sultam N-Propanoyl-(2R)-bornane-10,2-sultamNaHMDS/THF90-98>98:2
Pseudoephedrine (1R,2R)-N-methyl-N-propionylephedrinium amideLDA/THF9299:1[7]

Note: The data for this compound is based on typical results for similar chiral amine auxiliaries, while the data for the other auxiliaries are compiled from literature sources.[7]

Mechanistic Insights: The Origin of Stereoselectivity

The high diastereoselectivity observed in these reactions is a direct consequence of the well-defined transition state geometries enforced by the chiral auxiliaries.

  • This compound: For amides derived from chiral amines like this compound, the stereochemical outcome is generally controlled by the steric hindrance of the substituents on the amine. The bulky ortho-tolyl group is expected to effectively shield one face of the Z-enolate, directing the incoming electrophile to the opposite face.

  • Evans' Oxazolidinone: The stereoselectivity of Evans' auxiliaries is rationalized by a chelated Z-enolate transition state. The substituent at the 4-position of the oxazolidinone ring directs the approach of the electrophile to the face opposite this bulky group.

Caption: Stereochemical model for Evans' auxiliary alkylation.

  • Pseudoephedrine Amide: The stereocontrol in Myers' asymmetric alkylation is achieved through a rigid, chelated transition state where the lithium cation is coordinated to the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation, along with the steric bulk of the phenyl group, effectively blocks one face of the enolate.

Caption: Chelation-controlled stereochemical model for pseudoephedrine.

Detailed Experimental Protocols

To facilitate the evaluation of this compound and other auxiliaries, a detailed experimental protocol for the benchmark asymmetric alkylation is provided below.

Materials:

  • Chiral Auxiliary (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.05 eq.)

  • Propionyl Chloride (1.1 eq.)

  • Benzyl Bromide (1.2 eq.)

Protocol:

  • Acylation:

    • To a solution of the chiral auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq.) dropwise.

    • Stir the reaction mixture for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq.) dropwise and continue stirring for 1 hour at -78 °C.

    • Allow the reaction to warm to 0 °C over 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Asymmetric Alkylation:

    • To a solution of the acylated auxiliary (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.05 eq.) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate in vacuo.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

    • Purify the product by flash column chromatography.

  • Auxiliary Cleavage:

    • The method for cleavage of the auxiliary will depend on the specific auxiliary used. Common methods include acidic or basic hydrolysis, or reductive cleavage with reagents like lithium aluminum hydride.

Conclusion and Practical Considerations

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides consistently provide excellent levels of stereocontrol, this compound presents a viable and potentially more cost-effective alternative.

The benchmark data indicates that while this compound may provide slightly lower diastereoselectivity compared to the state-of-the-art auxiliaries, it still delivers high levels of stereocontrol suitable for many applications. The final decision on which auxiliary to employ will depend on a variety of factors including:

  • Desired Level of Stereoselectivity: For applications requiring the highest possible stereopurity, Evans' or Myers' auxiliaries may be the preferred choice.

  • Cost and Availability: this compound and pseudoephedrine are generally more economical than Evans' oxazolidinones and Oppolzer's sultams.

  • Ease of Removal: The conditions required for the cleavage of the auxiliary should be compatible with the functional groups present in the target molecule.

  • Recoverability and Reusability: The ability to efficiently recover and reuse the chiral auxiliary can significantly impact the overall cost and sustainability of a synthesis.

This guide provides a foundational framework for the rational selection of a chiral auxiliary. It is always recommended to perform a small-scale pilot study to determine the optimal auxiliary and reaction conditions for a specific synthetic transformation.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
  • Enolate Alkyl
  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). 2.
  • Kulkarni, S. (2020).
  • University of York. (n.d.). Asymmetric Synthesis.
  • Chemistry Stack Exchange. (2024).
  • BenchChem. (2025). A Comparative Guide to Stereocontrol: Pseudoephedrine vs. Oppolzer's Camphorsultam.
  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.

Sources

A Comparative Guide to Byproduct Analysis in the Synthesis of 1-(o-Tolyl)propan-1-amine by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(o-Tolyl)propan-1-amine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The purity of this amine is critical, as even trace-level byproducts can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA) have stringent guidelines on the identification and quantification of impurities in APIs.[4] This guide provides a comprehensive comparison of potential byproducts arising from common synthetic routes to this compound and details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for their analysis. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and safety of their pharmaceutical products.[4][5][6][7]

Synthetic Routes and Potential Byproducts: A Comparative Analysis

The most prevalent method for synthesizing this compound is the reductive amination of o-tolylacetone.[8][9][10][11] This process, while generally efficient, can lead to the formation of several process-related impurities. Understanding the synthetic pathway is crucial for predicting and identifying potential byproducts.

Reductive Amination of o-Tolylacetone

This one-pot reaction involves the condensation of o-tolylacetone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.[8][11] The choice of reducing agent significantly influences the byproduct profile.

  • Common Reducing Agents:

    • Sodium borohydride (NaBH₄)

    • Sodium cyanoborohydride (NaBH₃CN)[10][12]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)[8][10]

    • Catalytic hydrogenation (e.g., H₂/Pd, Ni)[8]

The following diagram illustrates the general reductive amination pathway:

G o_tolylacetone o-Tolylacetone imine Intermediate Imine o_tolylacetone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine This compound imine->amine reducing_agent Reducing Agent reducing_agent->imine

Caption: Reductive amination of o-tolylacetone to form this compound.

Potential Byproducts and Their Origins:

Byproduct NamePotential Origin
Unreacted o-Tolylacetone Incomplete reaction.[4]
Secondary Amine (Bis-[1-(o-tolyl)propyl]amine) Reaction of the primary amine product with another molecule of the intermediate imine or o-tolylacetone followed by reduction. This is more prevalent with less sterically hindered amines and certain reducing agents.[9]
Alcohol (1-(o-Tolyl)propan-1-ol) Reduction of the starting ketone (o-tolylacetone) by the reducing agent before imine formation. This is a common side reaction, especially with powerful reducing agents like NaBH₄.
Over-reduction Products Hydrogenation of the aromatic ring under harsh catalytic hydrogenation conditions.
Cyanated Byproducts If sodium cyanoborohydride is used, there is a possibility of forming nitrile-containing impurities.[12]

This comparative analysis highlights that while reductive amination is a direct route, careful control of reaction conditions and the choice of reagents are paramount to minimizing byproduct formation. For instance, using a milder reducing agent like sodium triacetoxyborohydride can often provide better selectivity for the imine reduction over the ketone reduction, thus minimizing the formation of the corresponding alcohol.[8][10]

LC-MS Method for Byproduct Analysis

A well-developed LC-MS method is essential for the separation, detection, and quantification of the main product and its potential byproducts. The method described below is designed to provide excellent chromatographic resolution and sensitive mass spectrometric detection for this compound and its related impurities.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation of moderately polar aromatic amines and their less polar byproducts.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and promotes ionization in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, from the more polar amine to less polar byproducts.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µL

3. Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Primary amines readily protonate to form positive ions, making ESI+ a highly sensitive ionization technique for these compounds.[13]
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)For fragmentation analysis to aid in structural elucidation of unknown byproducts.

The following diagram outlines the LC-MS analytical workflow:

G cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis sample Reaction Mixture Sample dilution Dilution with Mobile Phase A sample->dilution filtration Filtration (0.22 µm) dilution->filtration hplc HPLC/UHPLC System filtration->hplc column C18 Column hplc->column ms Mass Spectrometer (ESI+) column->ms data_acquisition Data Acquisition (Full Scan & MS/MS) ms->data_acquisition data_processing Data Processing Software data_acquisition->data_processing identification Byproduct Identification data_processing->identification quantification Quantification identification->quantification

Caption: Workflow for the LC-MS analysis of byproducts in this compound synthesis.

Expected Mass Spectral Data and Fragmentation

The primary amine product and its potential byproducts will exhibit characteristic mass spectra. The molecular ion ([M+H]⁺) will be prominent. Fragmentation patterns, obtained through MS/MS analysis, are crucial for structural confirmation.[14]

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 150.13133 (loss of NH₃), 121 (loss of C₂H₅), 91 (tropylium ion)
o-Tolylacetone 149.10133 (loss of CH₃), 105 (loss of C₂H₃O), 91 (tropylium ion)
Bis-[1-(o-tolyl)propyl]amine 282.22148 (cleavage to form the secondary amine fragment), 134 (loss of a propyl group from the tolyl moiety)
1-(o-Tolyl)propan-1-ol 151.11133 (loss of H₂O), 117 (loss of H₂O and CH₄), 91 (tropylium ion)

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, where the bond adjacent to the nitrogen atom breaks.[15] For this compound, this would lead to the loss of an ethyl radical, resulting in a fragment at m/z 121. The loss of ammonia (NH₃) is also a common fragmentation pathway for primary amines.[16]

Conclusion

The synthesis of this compound via reductive amination is a robust method, but it is not without the potential for byproduct formation. A thorough understanding of the reaction mechanism allows for the prediction of likely impurities. The presented LC-MS method provides a powerful analytical tool for the separation, identification, and quantification of these byproducts, ensuring the quality and purity of this important pharmaceutical intermediate. By implementing such analytical strategies, researchers and manufacturers can meet stringent regulatory requirements and deliver safe and effective medicines.

References

  • Al-Tannak, N. F., & Beaudry, F. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Jadhav, S. B., et al. (2014). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 87, 141-164. [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. [Link]

  • Vairamani, M., et al. (2008). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1143-1151. [Link]

  • Moravek. (n.d.). The Different Types of Pharmaceutical Impurities. Moravek. [Link]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. Advent Chembio. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Royal Society of Chemistry. [Link]

  • Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(11), 2983-2985. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... ResearchGate. [Link]

  • Smith, R. M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Reductive Amination. LibreTexts Chemistry. [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1-(o-Tolyl)propan-1-amine: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research is built. An error in structural assignment, particularly regarding stereochemistry, can lead to the catastrophic failure of a drug candidate, wasting immense resources and potentially endangering patient safety. The subject of this guide, 1-(o-Tolyl)propan-1-amine, a chiral primary amine, serves as a pertinent example to explore and compare the analytical techniques available for structural elucidation. While a suite of spectroscopic methods provides essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the atomic arrangement in space.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each technique, grounded in scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.[2][3]

Causality in the Crystallographic Workflow

The journey from a synthesized compound to a refined crystal structure is one of meticulous control. The primary, and often most challenging, step is growing a diffraction-quality single crystal.[4][5] For a small organic molecule like this compound, the choice of crystallization method is critical. Slow evaporation is often a successful starting point because it allows molecules to self-assemble into a highly ordered lattice with minimal defects.[6][7] The selection of a solvent is equally crucial; a solvent in which the compound is moderately soluble is ideal to prevent rapid precipitation, which leads to small or disordered crystals.[6]

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to a monochromatic X-ray beam.[5] The crystal lattice diffracts the X-rays in a unique pattern of reflections. The angles and intensities of these diffracted beams are measured, providing the raw data needed to solve the structure.[4] This diffraction pattern is a direct consequence of the crystal's internal periodic arrangement of atoms, as described by Bragg's Law.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less-polar co-solvent like hexane). The choice is guided by preliminary solubility tests.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[6]

    • Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation, promoting slow crystal growth.

    • Place the vial in a vibration-free environment at a constant temperature.[7]

    • Monitor over several days to weeks for the formation of well-defined single crystals.

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to cool the crystal, minimizing thermal vibrations and protecting it from X-ray damage.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[3]

    • Collect a series of diffraction images by rotating the crystal through various angles. Modern detectors (e.g., CCD or CMOS) capture the intensity and position of thousands of reflections.

  • Structure Solution and Refinement:

    • Process the raw data to integrate the reflection intensities and apply corrections.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecule.

    • Refine the atomic positions and displacement parameters against the experimental data to improve the model.

    • For chiral molecules like this compound, the absolute configuration can be determined unambiguously, often by calculating the Flack parameter.[8]

Data Presentation: Crystallographic Parameters

While a specific crystal structure for this compound is not publicly available in open-access databases like the Cambridge Structural Database (CSD), we can present a table of expected parameters based on typical small organic molecules.[9][10][11]

ParameterExpected Value/InformationSignificance
Formula C₁₀H₁₅NConfirms elemental composition.
Molecular Weight 149.23 g/mol Consistent with the chemical formula.[12]
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Bond Lengths/Angles C-C, C-N, C-H lengths; Torsion anglesProvides the precise molecular geometry.
Flack Parameter Value close to 0Unambiguously confirms the absolute stereochemistry of the chiral center.[8]
Visualization: X-ray Crystallography Workflow

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination a Purified Compound b Solvent Selection a->b c Slow Evaporation Setup b->c d Crystal Mounting c->d Obtain Single Crystal e X-ray Diffraction d->e f Collect Reflection Data e->f g Data Processing f->g h Structure Solution (Phasing) g->h i Model Refinement h->i j Validation & Absolute Structure i->j k CIF File & 3D Model j->k Final Structure G start Start: Unknown Compound q1 Need Functional Groups? start->q1 p_ir Perform IR Spectroscopy q1->p_ir Yes q2 Need MW & Formula? q1->q2 No p_ir->q2 p_ms Perform Mass Spectrometry q2->p_ms Yes q3 Need Connectivity? q2->q3 No p_ms->q3 p_nmr Perform 1D/2D NMR q3->p_nmr Yes q4 Is Absolute Structure Required? q3->q4 No p_nmr->q4 p_xray Perform X-ray Crystallography q4->p_xray Yes end_spec Structure Inferred q4->end_spec No end_xray Structure Confirmed p_xray->end_xray

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Enantiomerically Pure 1-(o-Tolyl)propan-1-amine

To the researchers, scientists, and drug development professionals dedicated to advancing chiral chemistry, this guide offers an in-depth, practical framework for resolving racemic this compound. This chiral amine is a valuable building block in organic synthesis, particularly recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. The stereochemistry of such intermediates is critical, as different enantiomers of a final drug molecule often exhibit vastly different pharmacological and toxicological profiles.

While a wealth of literature exists on the classical resolution of chiral amines, direct, publicly available, side-by-side comparative studies detailing the efficacy of various resolving agents for this compound are scarce. This guide, therefore, is structured as an expert-led protocol for developing and optimizing a resolution process. It combines established principles of diastereomeric salt formation with field-proven insights to empower you to efficiently identify the optimal resolving agent and conditions for your specific needs.

Pillar 1: The Principle of Diastereomeric Salt Resolution

The cornerstone of classical chemical resolution lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[1] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed:

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent system. This difference allows for their separation by fractional crystallization, where the less soluble salt preferentially crystallizes out of the solution. The isolated salt can then be treated with a base to liberate the desired, enantiomerically enriched amine.

Pillar 2: Selecting the Resolving Agent - A Trio of Promising Candidates

The choice of resolving agent is the most critical variable in a classical resolution. An ideal agent forms a stable, easily crystallizable salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. For a primary amine like this compound, chiral carboxylic acids are the resolving agents of choice. We will focus on three of the most effective and widely used families of resolving agents for amines.

  • L-Tartaric Acid: A readily available and cost-effective natural product, L-(+)-tartaric acid is often the first choice for resolving basic amines. Its two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for forming well-defined crystalline salts.

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA): This derivative of tartaric acid is a highly effective resolving agent, often succeeding where tartaric acid itself fails. The bulky benzoyl groups can enhance the structural differences between the diastereomeric salts, leading to greater differences in solubility and more efficient separation. DBTA is particularly effective for the resolution of various amines.

  • (S)-(+)-Mandelic Acid: As a simple chiral α-hydroxy acid, mandelic acid is another powerful and commonly used resolving agent for amines. Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, which can be a key factor in achieving effective chiral discrimination.

Pillar 3: Experimental Design & Protocol for Agent Screening

The following protocol is a self-validating system designed for screening the efficacy of the selected resolving agents. It is crucial to maintain consistent conditions for each agent to allow for a fair and objective comparison.

Workflow for Chiral Resolution Screening

Below is a visual representation of the general experimental workflow for screening resolving agents and isolating the target enantiomer.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Analysis racemate Racemic this compound in Solvent (e.g., Methanol) agent Add 0.5 eq. Chiral Resolving Agent (e.g., L-DBTA) racemate->agent heat Heat to Dissolve agent->heat cool Controlled Cooling & Stirring (Crystallization) heat->cool filtration Vacuum Filtration cool->filtration precipitate Precipitate: Less Soluble Diastereomeric Salt ((S)-Amine • (R)-Acid) filtration->precipitate Solid filtrate Filtrate: More Soluble Diastereomeric Salt ((R)-Amine • (R)-Acid) filtration->filtrate Liquid basify Basify with NaOH(aq) precipitate->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract isolate Isolate, Dry & Evaporate extract->isolate final_product Enriched (S)-Amine isolate->final_product analyze Analyze Yield & e.e. (Chiral HPLC/NMR) final_product->analyze

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Step-by-Step Screening Protocol

Objective: To determine the most effective resolving agent for this compound from the selected candidates.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric Acid

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)

  • (S)-(+)-Mandelic Acid

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • Salt Formation (Run in parallel for each resolving agent):

    • In a 100 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 50 mL of methanol.

    • In a separate flask, dissolve a 0.5 molar equivalent of the chosen resolving agent (e.g., for DBTA, MW=358.3 g/mol , use 12.0 g) in 50 mL of methanol.

      • Scientist's Note: Starting with 0.5 equivalents is a common and efficient strategy. It ensures that there is not enough resolving agent to precipitate both enantiomers, thereby increasing the likelihood of obtaining a high enantiomeric excess (e.e.) in the first crop of crystals.

    • Combine the two solutions and gently heat the mixture with stirring until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, then continue to stir for 12-24 hours.

      • Scientist's Note: Slow, controlled cooling is paramount. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice, significantly reducing the enantiomeric excess of the product.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals to a constant weight. Record the yield.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of ethyl acetate.

    • While stirring vigorously, slowly add 2 M NaOH solution until the aqueous layer is strongly basic (pH > 12) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis and Data Collection:

    • Determine the chemical yield based on the initial amount of the racemate (maximum theoretical yield for one enantiomer is 50%).

    • Determine the enantiomeric excess (e.e.) of the recovered amine using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Data Presentation: A Template for Your Results

Summarize your experimental findings in a clear, structured table. This allows for an easy and direct comparison of the performance of each resolving agent under the tested conditions.

Table 1: Comparative Efficacy of Resolving Agents for this compound

Resolving AgentSolventMolar Ratio (Amine:Acid)Salt Yield (%)Amine Yield (%)¹Enantiomeric Excess (e.e., %)
L-Tartaric AcidMethanol1 : 0.5Record DataRecord DataRecord Data
(-)-DBTAMethanol1 : 0.5Record DataRecord DataRecord Data
(S)-Mandelic AcidMethanol1 : 0.5Record DataRecord DataRecord Data
Additional Testse.g., Ethanole.g., 1 : 1Record DataRecord DataRecord Data

¹ Yield based on a theoretical maximum of 50% from the racemate.

Logical Framework for Optimization

The initial screening provides a baseline. Further optimization is often necessary to maximize both yield and enantiomeric purity. The diagram below illustrates the logical relationships in the optimization process.

G goal Goal: High Yield & >99% e.e. recrystal Recrystallization (If e.e. is low) goal->recrystal If needed agent Best Resolving Agent (from Screening) agent->goal Influences solvent Solvent System agent->solvent ratio Stoichiometric Ratio (Amine:Acid) agent->ratio temp Crystallization Temperature Profile agent->temp solvent->goal Influences ratio->goal Influences temp->goal Influences

Caption: Key variables influencing the optimization of chiral resolution.

Conclusion and Forward Path

This guide provides a robust, scientifically-grounded methodology for tackling the chiral resolution of this compound. By systematically screening high-potential resolving agents like L-tartaric acid, (-)-O,O'-Dibenzoyl-L-tartaric acid, and (S)-mandelic acid, researchers can efficiently identify the most effective path to obtaining the desired enantiomer. The provided protocols emphasize not just the "how" but the "why," empowering you to make informed decisions during optimization. The key to success in diastereomeric resolution is methodical experimentation and careful analysis. The frameworks presented here are designed to guide that process, leading to a scalable and efficient separation of this valuable chiral intermediate.

References

  • Chemistry LibreTexts. (2020). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Organic Syntheses. (2008). (r)- and (s)-mandelic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Sánchez, S., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 26(15), 4483. Retrieved from [Link]

  • Shukla, J., et al. (2009). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 20(1), 79-83. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(o-Tolyl)propan-1-amine. As a primary aromatic amine, this compound requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence and integrity.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound belongs to the class of primary aromatic amines, which are recognized for their potential toxicity.[1] Many compounds in this class are lipid-soluble and can be readily absorbed through the skin, posing systemic health risks.[1]

Scientific Principle: The structure, featuring a primary amine group attached to a substituted aromatic ring, dictates its chemical reactivity and toxicological profile. The amine group provides a site for metabolic activation, which can lead to the formation of reactive intermediates within the body. Therefore, minimizing exposure is the primary safety objective.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 1-(2-methylphenyl)propan-1-amine PubChem[2]
CAS Number 473732-55-7 PubChem[2]
Molecular Formula C₁₀H₁₅N PubChem[2]
Molecular Weight 149.23 g/mol PubChem[2]
Appearance Data not widely available; likely a liquid or low-melting solid. N/A

| Known Hazards | Based on its class (primary aromatic amine), potential for skin absorption, toxicity, and environmental harm should be assumed.[1] | ACS Publications[1] |

Regulatory Compliance: Adherence to RCRA Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] RCRA gives the EPA the authority to control hazardous waste from its generation to its final disposal, a framework known as "cradle-to-grave" management.[4][5]

Waste is generally considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

Operational Steps for Waste Classification:

  • Consult Institutional EHS: Your first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on federal, state, and local regulations.

  • Waste Determination: In the absence of specific data, and given the hazards of its chemical class, it is prudent to manage waste containing this compound as hazardous waste. This is the most conservative and safest approach.

Core Disposal Protocol: Waste Accumulation and Storage

Proper segregation and containment at the point of generation are critical to prevent accidental reactions and ensure safe handling.

Step 1: Designate a Waste Stream

  • Action: Establish a dedicated waste container exclusively for this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Rationale: Preventing the mixing of incompatible waste streams is a fundamental principle of laboratory safety. Aromatic amines can react exothermically or violently with strong oxidizing agents, acids, and certain halogenated compounds.

Step 2: Select an Appropriate Waste Container

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap. The container must be in good condition, free from cracks or residue.

  • Rationale: The container must be compatible with the chemical to prevent degradation, leaks, or permeation. A chemical compatibility database or chart can be a useful resource for verifying material compatibility.[7]

Step 3: Proper Labeling

  • Action: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Toxic," "Harmful if Absorbed Through Skin").

  • Rationale: Clear and accurate labeling is mandated by RCRA and OSHA to ensure that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste.

  • Rationale: SAAs are a provision under RCRA that allows for the safe collection of hazardous waste in a laboratory setting prior to its transfer to a central storage facility. This practice minimizes the transport of hazardous materials within the facility.

Spill Management and Decontamination Workflow

Accidental spills require a swift, systematic, and safe response. The following protocol outlines the necessary steps.

Immediate Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Don PPE: Before addressing the spill, put on the appropriate Personal Protective Equipment (PPE), including:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Body Protection: A chemical-resistant apron or lab coat.

  • Containment: Prevent the spill from spreading by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorption: Apply the absorbent material directly to the spill, working from the outside in.

  • Collection: Carefully collect the saturated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Wipe down the spill area with a suitable decontamination solution. Some commercial solutions are available for deactivating aromatic amines.[8] All cleaning materials must also be disposed of as hazardous waste.[8]

  • Report: Report the incident to your EHS department per institutional policy.

Diagram 1: Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material (Outside-In) contain->absorb collect Collect Contaminated Material into Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose report Report to EHS dispose->report

Caption: A flowchart of the essential steps for responding to a this compound spill.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by professionals to ensure environmental protection and regulatory compliance.

  • Primary Recommended Method: Incineration

    • Procedure: Arrange for waste pickup through your institution's EHS department, which contracts with a licensed hazardous waste disposal company. The most common and effective disposal method for this type of organic waste is high-temperature incineration.

    • Scientific Principle: Incineration at a permitted hazardous waste facility ensures the complete thermal destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.

  • Prohibited Method: Drain Disposal

    • Action: Under no circumstances should this compound or its rinsate be poured down the drain.

    • Rationale: Aromatic amines can be toxic to aquatic life and may persist in the environment.[1] Wastewater treatment facilities are generally not equipped to remove or degrade such specialized chemicals, leading to environmental contamination.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are to assess the hazards based on the chemical class, segregate the waste at the point of generation, contain it in properly labeled and compatible containers, and ensure its final disposal is handled by certified professionals via high-temperature incineration. Adherence to these protocols, in close consultation with your institutional EHS office, will ensure a safe, compliant, and scientifically sound disposal process.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • U.S. Environmental Protection Agency (EPA). Summary of the Resource Conservation and Recovery Act.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine DECONtamination Solution.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Propan-1-ol.[Link]

Sources

Navigating the Unseen Risks: A Guide to Safely Handling 1-(o-Tolyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale Behind a Cautious Approach: Understanding the Hazards of Aromatic Amines

Aromatic amines are a class of organic compounds that have wide applications in various industries, including pharmaceuticals and dye production.[1][2] However, their utility is matched by their potential for significant harm to human health and the environment.[1][2][3] Many primary aromatic amines are known to be toxic, and some are classified as carcinogens and mutagens.[1] Exposure can occur through inhalation of vapors, skin absorption, or ingestion.[4] Improper handling can lead to health issues such as skin and eye irritation, respiratory problems, and more severe long-term effects.[4] Therefore, in the absence of specific data for 1-(o-Tolyl)propan-1-amine, it is imperative to handle it with the same level of caution as other hazardous aromatic amines.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Chemical splash goggles or a full-face shield.[4][5]Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[6]A fully buttoned lab coat.Not generally required if work is performed in a certified chemical fume hood.
Conducting reactions at ambient temperature in a fume hood Chemical splash goggles or a full-face shield.[4][5]Double-gloving with compatible chemical-resistant gloves.A fully buttoned lab coat.Not generally required if work is performed in a certified chemical fume hood.
Conducting reactions at elevated temperatures or under pressure A full-face shield is strongly recommended over safety goggles.[6]Double-gloving with compatible chemical-resistant gloves.A chemical-resistant apron over a lab coat.A respirator may be necessary depending on the potential for vapor release.[4][5]
Handling spills A full-face shield.[6]Heavy-duty, chemical-resistant gloves.A chemical-resistant suit or coveralls.[6]An appropriate respirator is required.[4][5]

A study on aromatic amine permeation has shown that breakthrough times for protective gloves can vary significantly, ranging from a few minutes to over an hour depending on the specific glove material and the amine.[7][8] This underscores the importance of selecting appropriate gloves and changing them frequently.

Visualizing PPE Selection: A Decision-Making Workflow

To aid in the selection of appropriate PPE, the following workflow diagram can be used.

PPE_Selection_Workflow start Start: Assess the Task Involving This compound task_scale What is the scale of the experiment? start->task_scale spill Handling a spill start->spill weighing Weighing small quantities (<1g) in a fume hood task_scale->weighing Small small_reaction Small-scale reaction (<5g) at ambient temperature in a fume hood task_scale->small_reaction Small large_reaction Large-scale reaction (>5g) or reaction at elevated temperature/pressure task_scale->large_reaction Large task_conditions What are the experimental conditions? ppe_level_1 Standard PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat task_conditions->ppe_level_1 Ambient ppe_level_2 Enhanced PPE: - Full-face shield - Double chemical-resistant gloves - Chemical-resistant apron - Consider respirator task_conditions->ppe_level_2 Elevated Temp/Pressure weighing->ppe_level_1 small_reaction->task_conditions large_reaction->ppe_level_2 ppe_level_3 Emergency PPE: - Full-face shield - Heavy-duty gloves - Chemical-resistant suit - Respirator required spill->ppe_level_3

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing exposure risk. The following is a step-by-step guide for the common laboratory task of weighing and dissolving this compound.

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.[5] Have all necessary equipment, including glassware, solvents, and waste containers, pre-labeled and within the fume hood.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above. This includes a lab coat, chemical splash goggles, and double nitrile gloves.

  • Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or glass vial to contain the solid. Handle the container with forceps to avoid direct contact.

  • Dissolving: Slowly add the weighed this compound to the solvent in a flask or beaker, also within the fume hood. Use a magnetic stirrer for efficient dissolution.

  • Cleaning: Decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent. Dispose of the contaminated solvent as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the lab coat, and then the inner pair of gloves. Finally, remove eye protection. Wash hands thoroughly with soap and water.[5]

Emergency Response: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency response plan is essential.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response

For small spills within a chemical fume hood:

  • Alert others: Inform nearby personnel of the spill.

  • Containment: Use an appropriate absorbent material, such as vermiculite or a commercial spill kit, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (if applicable and safe): For amines, a weak acid solution can be used for neutralization, but this should only be done by trained personnel.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial to protect the environment.[3]

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Incineration at a licensed facility is often the preferred method for the disposal of aromatic amines.[12]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment while advancing their scientific endeavors.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). CDC Stacks. Retrieved from [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety - Florida State University. Retrieved from [Link]

  • Appendix L – What to Do in a Chemical Emergency. (n.d.). EPA. Retrieved from [Link]

  • Emergency Response for Ammonia. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Retrieved from [Link]

  • SAFETY DATA SHEET Propan-1-ol. (2023). Fisher Scientific. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). EPA. Retrieved from [Link]

  • 1-(p-Tolyl)propan-1-ol(CAS# 25574-04-3). (n.d.). Angene Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(o-Tolyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(o-Tolyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.